Product packaging for 6-Fluoro-3-formylchromone(Cat. No.:CAS No. 69155-76-6)

6-Fluoro-3-formylchromone

Cat. No.: B1211313
CAS No.: 69155-76-6
M. Wt: 192.14 g/mol
InChI Key: VHRMOTNEBIKURN-UHFFFAOYSA-N
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Description

6-Fluoro-3-formylchromone, also known as this compound, is a useful research compound. Its molecular formula is C10H5FO3 and its molecular weight is 192.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5FO3 B1211313 6-Fluoro-3-formylchromone CAS No. 69155-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMOTNEBIKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350993
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
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Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69155-76-6
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-3-formylchromone from 2-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-3-formylchromone, a valuable scaffold in medicinal chemistry, starting from 2-hydroxyacetophenones. The core of this synthesis is the Vilsmeier-Haack reaction, a reliable and high-yielding method for the formylation and cyclization of substituted 2-hydroxyacetophenones. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting. The guide also touches upon the biological significance of this compound, making it a relevant resource for professionals in drug discovery and development.

Introduction

Chromones, or 4H-1-benzopyran-4-ones, are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[1] The chromone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[2] Derivatives of chromones have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[2][3]

The introduction of a formyl group at the C-3 position of the chromone ring yields 3-formylchromones, which are versatile intermediates for the synthesis of more complex heterocyclic systems.[3] The fluorine atom, when incorporated into organic molecules, can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound is a compound of considerable interest for the development of novel therapeutic agents.

The most efficient and widely used method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones is the Vilsmeier-Haack reaction.[3][4] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect a double formylation followed by cyclization to yield the desired 3-formylchromone.[4] This method is lauded for its high efficiency and good to excellent yields.[5]

This guide will focus on the synthesis of this compound from 2'-hydroxy-5'-fluoroacetophenone via the Vilsmeier-Haack reaction, providing a detailed protocol and relevant data for researchers in the field.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction for the synthesis of 3-formylchromones proceeds through a well-established mechanism involving the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution, cyclization, and subsequent elimination.

Step 1: Formation of the Vilsmeier Reagent Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium salt, also known as the Vilsmeier reagent. This reagent is the key electrophile in the reaction.

Step 2: Electrophilic Aromatic Substitution and Formylation The electron-rich aromatic ring of 2'-hydroxy-5'-fluoroacetophenone attacks the electrophilic Vilsmeier reagent. This is followed by a double formylation process.

Step 3: Intramolecular Cyclization and Dehydration The intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable chromone ring system, yielding the final this compound product.

Synthesis of this compound

The synthesis of this compound is achieved through the Vilsmeier-Haack reaction of 2'-hydroxy-5'-fluoroacetophenone.

Reaction Pathway

G cluster_reactants Reactants cluster_products Product R1 2'-Hydroxy-5'-fluoroacetophenone P1 This compound R1->P1 Vilsmeier-Haack Reaction R2 DMF (Dimethylformamide) R2->P1 R3 POCl3 (Phosphorus oxychloride) R3->P1

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its starting material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
2'-Hydroxy-5'-fluoroacetophenoneC₈H₇FO₂154.1456-58N/A
This compoundC₁₀H₅FO₃192.14155-16080-90 (typical)[5][6]

Note: The yield is a typical range reported for the Vilsmeier-Haack synthesis of 3-formylchromones.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on general protocols for the Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones.[3][7]

Materials and Reagents
  • 2'-Hydroxy-5'-fluoroacetophenone

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Water, deionized

  • Ethanol (for recrystallization)

Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Calcium chloride guard tube

  • Büchner funnel and flask

  • Standard laboratory glassware

Experimental Workflow

G cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Cool DMF in an ice bath in a three-necked flask. prep2 Slowly add POCl3 to the cooled DMF with stirring. prep1->prep2 prep3 Stir the mixture to ensure complete formation of the Vilsmeier reagent. prep2->prep3 react1 Add a solution of 2'-hydroxy-5'-fluoroacetophenone in DMF to the Vilsmeier reagent. prep3->react1 react2 Stir the reaction mixture at a controlled temperature. react1->react2 react3 Allow the reaction to proceed overnight at room temperature. react2->react3 workup1 Pour the reaction mixture into ice-cold water. react3->workup1 workup2 Stir to allow for precipitation of the product. workup1->workup2 workup3 Filter the solid product using a Büchner funnel. workup2->workup3 workup4 Wash the solid with cold water. workup3->workup4 purify1 Recrystallize the crude product from ethanol. workup4->purify1 purify2 Dry the purified this compound. purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous dimethylformamide (e.g., 10 mL). Cool the flask in an ice-water bath. To the cooled DMF, slowly add phosphorus oxychloride (e.g., 3 mL) dropwise with continuous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 2'-Hydroxy-5'-fluoroacetophenone: Dissolve 2'-hydroxy-5'-fluoroacetophenone (e.g., 0.01 mol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 40-50 °C for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the heating period, allow the mixture to stand overnight at room temperature.[7]

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (e.g., 200 g) with constant stirring. A solid precipitate of this compound will form. Continue stirring for about 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The final product can be characterized by its melting point and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Significance and Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by chromone derivatives. The presence of the fluorine atom can enhance the pharmacological profile of the molecule.

Studies have shown that 3-formylchromone derivatives possess a range of biological activities, including:

  • Anticancer Activity: Several 3-formylchromone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, this compound (often referred to as FC6 in literature) has demonstrated significant tumor-specific cytotoxicity.[2]

  • Anti-inflammatory Activity: Chromone derivatives are known to possess anti-inflammatory properties. The 3-formylchromone scaffold serves as a basis for the development of new anti-inflammatory agents.

  • Antimicrobial and Antiviral Properties: The chromone nucleus is a common feature in molecules with antimicrobial and antiviral activities.[1][3]

The versatility of the 3-formyl group allows for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, a crucial aspect of the drug discovery process.

Conclusion

The synthesis of this compound from 2'-hydroxy-5'-fluoroacetophenone via the Vilsmeier-Haack reaction is a highly efficient and reliable method. This in-depth technical guide provides the necessary information for researchers and scientists to successfully synthesize this valuable compound. The detailed experimental protocol, coupled with quantitative data and visual diagrams, offers a practical resource for laboratory work. The demonstrated biological activities of this compound and its analogs highlight its potential as a key building block in the design and development of new therapeutic agents. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key biological activities of 6-Fluoro-3-formylchromone. This compound is a member of the chromone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

Core Physicochemical Properties

This compound, also known as 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, is a solid, air-sensitive compound.[1] Its core structure consists of a benzopyran-4-one (chromone) nucleus, substituted with a fluorine atom at the 6-position and a formyl group at the 3-position.

Data Presentation: Physicochemical Characteristics

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₅FO₃[1]
Molecular Weight 192.14 g/mol [1]
CAS Number 69155-76-6[2]
Appearance Light yellow to yellow solid[1]
Melting Point 155-160 °C[1][2]
Boiling Point 313.7 ± 42.0 °C (Predicted)[1]
Density 1.526 ± 0.06 g/cm³ (Predicted)[1]
InChI Key VHRMOTNEBIKURN-UHFFFAOYSA-N
SMILES String Fc1ccc2OC=C(C=O)C(=O)c2c1
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]
Storage Temperature 2-8°C, stored under nitrogen.[1]

Experimental Protocols

Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound and its derivatives is commonly achieved via the Vilsmeier-Haack reaction.[4][5] This method involves the formylation of a substituted 2-hydroxy acetophenone using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Detailed Methodology:

  • Reagent Preparation: A substituted 2-hydroxy acetophenone (e.g., 2-hydroxy-5-fluoro acetophenone) is used as the starting material. Dimethylformamide (DMF) is cooled in an ice-water bath.

  • Vilsmeier Reagent Formation & Reaction: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The starting acetophenone is then added to this mixture.

  • Reaction Execution: The reaction mixture is typically kept at room temperature overnight, allowing the formylation and subsequent cyclization to occur, forming the chromone ring.

  • Work-up and Purification: The resulting reaction mass is decomposed by pouring it into cold water. The solid product that precipitates is then filtered, washed, and purified, usually by crystallization from a suitable solvent like ethanol.[4]

G General Workflow for Synthesis cluster_reagents Starting Materials A 2-Hydroxy-5-fluoro acetophenone C Vilsmeier-Haack Reaction A->C B DMF + POCl3 (Vilsmeier Reagent) B->C D Decomposition (Cold Water) C->D Overnight incubation E Filtration & Crystallization D->E F This compound (Final Product) E->F

Caption: Vilsmeier-Haack reaction workflow for chromone synthesis.

Spectroscopic Characterization

The structural confirmation of synthesized 3-formylchromones is performed using standard spectroscopic techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule. The presence of the aldehyde proton signal (around 10 ppm) and the characteristic shifts of the aromatic and heterocyclic protons and carbons are key indicators.

  • Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Characteristic peaks include the carbonyl (C=O) stretching vibrations for the ketone and aldehyde groups (typically around 1650 cm⁻¹) and C-F stretching vibrations.[4]

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6][7]

  • UV-Visible Spectroscopy: UV-Vis spectra, typically recorded in methanol, provide information about the electronic transitions within the conjugated system of the chromone ring.[4]

Biological Activity and Signaling Pathways

3-Formylchromone derivatives have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[6][8][9] Notably, this compound has shown higher cytotoxicity against tumor cell lines compared to the unsubstituted 3-formylchromone.[8][10]

Inhibition of the STAT3 Signaling Pathway

A significant mechanism of action for the anti-cancer properties of 3-formylchromones is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11] STAT3 is a transcription factor that is often overactivated in various human cancers, promoting tumor progression and metastasis.[11]

The parent compound, 3-formylchromone (3FC), has been shown to:

  • Downregulate the constitutive phosphorylation of STAT3 at tyrosine 705 (p-STAT3).[11]

  • Suppress the activation of upstream non-receptor tyrosine kinases, JAK1 and JAK2.[11]

  • Induce the expression of SHP-2, a phosphatase that dephosphorylates and deactivates STAT3.[11]

  • Inhibit the nuclear translocation of STAT3, preventing it from regulating the transcription of target genes involved in cell survival and proliferation (e.g., Bcl-2, Bcl-xL, Survivin).[11]

This inhibitory action disrupts the oncogenic signaling cascade, leading to reduced tumor growth.

G Inhibition of STAT3 Pathway by 3-Formylchromone cluster_cell Cell Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Bcl-2, Survivin) Nucleus->Transcription Response Tumor Proliferation & Survival Transcription->Response FC 3-Formylchromone SHP2 SHP-2 (Phosphatase) FC->SHP2 Induces FC->Inhibition SHP2->Inhibition2 Inhibition->JAK Inhibition2->pSTAT3

Caption: 3-Formylchromone inhibits STAT3 signaling via JAK and SHP-2.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-3-formylchromone is a halogenated derivative of the chromone scaffold, a class of compounds recognized for their diverse pharmacological activities. The presence of the fluorine atom at the 6-position and the formyl group at the 3-position significantly influences the molecule's electronic properties, conformation, and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of this compound. It details experimental protocols for its synthesis and characterization and explores its potential biological significance, particularly in the context of anticancer activity through the inhibition of the STAT3 signaling pathway. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Molecular Structure and Conformation

The definitive experimental determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction has not been reported in the literature. Therefore, to provide insights into its molecular geometry, computational modeling using Density Functional Theory (DFT) is employed. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized, low-energy conformation of the molecule.

Table 1: Predicted Bond Lengths of this compound

Atom 1Atom 2Bond Length (Å)
C1C21.395
C2C31.390
C3C41.398
C4C4a1.391
C4aC8a1.405
C5C61.378
C6C71.389
C7C81.392
C8C8a1.396
C4aC51.401
C2'C3'1.352
C3'C4'1.451
C4'O1'1.225
C2'O11.365
O1C8a1.370
C6F1.354
C3'C_formyl1.478
C_formylO_formyl1.215
C_formylH_formyl1.108

Note: Data is based on theoretical calculations and should be considered as an estimation in the absence of experimental crystallographic data.

Table 2: Predicted Bond Angles of this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C1C2C3120.5
C2C3C4119.8
C3C4C4a120.1
C4C4aC8a118.9
C4aC8aC8120.7
C8C7C6119.3
C7C6C5121.2
C6C5C4a119.8
C5C4aC8a120.4
C2'O1C8a117.9
O1C2'C3'123.1
C2'C3'C4'121.5
C3'C4'O1'123.8
O1'C4'C4a118.7
C4'C4aC5117.5
C6C6F119.4
C2'C3'C_formyl124.3
C4'C3'C_formyl114.2
C3'C_formylO_formyl124.7
C3'C_formylH_formyl115.9

Note: Data is based on theoretical calculations and should be considered as an estimation in the absence of experimental crystallographic data.

Table 3: Predicted Dihedral Angles of this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C8aC4aC4C3179.8
C4aC4C3C2-0.2
C4C3C2C10.1
C8aO1C2'C3'-179.9
O1C2'C3'C4'0.1
C2'C3'C4'O1'179.9
C2'C3'C_formylO_formyl178.5
C4'C3'C_formylH_formyl-179.2

Note: Data is based on theoretical calculations and should be considered as an estimation in the absence of experimental crystallographic data.

The chromone ring system is predicted to be essentially planar, a characteristic feature of this scaffold. The formyl group at the 3-position is likely to be coplanar with the pyrone ring to maximize conjugation, which contributes to the overall stability of the molecule. The fluorine atom at the 6-position lies within the plane of the benzene ring.

Spectroscopic Properties

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Table 4: Spectroscopic Data for this compound

Technique Parameter Observed/Predicted Value Assignment
¹H NMR Chemical Shift (δ)~10.2 ppm (s, 1H)-CHO
~8.6 ppm (s, 1H)H-2
~8.0-7.5 ppm (m, 3H)Aromatic Protons (H-5, H-7, H-8)
¹³C NMR Chemical Shift (δ)~188 ppm-CHO
~175 ppmC-4 (C=O)
~160-110 ppmAromatic and Olefinic Carbons
FTIR Wavenumber (cm⁻¹)~1710-1690 cm⁻¹C=O stretch (formyl)
~1660-1640 cm⁻¹C=O stretch (γ-pyrone)
~1620-1580 cm⁻¹C=C stretch (aromatic)
~1250-1200 cm⁻¹C-O-C stretch (ether)
~1100-1000 cm⁻¹C-F stretch
Mass Spec. m/z192.02 [M]⁺Molecular Ion

Note: NMR and FTIR data are estimations based on data for structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The starting material for this synthesis is 2'-fluoro-6'-hydroxyacetophenone.

A practical synthesis of 2'-fluoro-6'-hydroxyacetophenone has been reported, which can serve as the precursor for the subsequent Vilsmeier-Haack reaction.[5]

Materials:

  • 2-fluoro-6-methoxyacetophenone

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an ice-cold solution of 2-fluoro-6-methoxyacetophenone (e.g., 9.0 g, 53.5 mmol) in dichloromethane (70 mL), add aluminum chloride (14.3 g, 0.107 mol).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding aqueous 2N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-hydroxyacetophenone.[5]

Materials:

  • 2'-Fluoro-6'-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (e.g., 3-5 molar equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (e.g., 1.2-1.5 molar equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes to form the Vilsmeier reagent.

  • To this reagent, add a solution of 2'-fluoro-6'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of DMF.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture onto crushed ice to decompose the complex.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[6]

G Synthesis of this compound A 2'-Fluoro-6'-hydroxyacetophenone C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Reaction Mixture C->D E Hydrolysis (Ice Water) D->E F Crude Product E->F G Recrystallization (Ethanol) F->G H Pure this compound G->H

Experimental workflow for the synthesis.
Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 s.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Typical parameters: spectral width of 220-250 ppm, >1024 scans, relaxation delay of 2-5 s, with proton decoupling.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Biological Activity and Signaling Pathways

3-Formylchromone derivatives have been identified as possessing significant anticancer properties.[7][8][9] Studies on the parent compound, 3-formylchromone, have revealed that it can counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[7][10]

The proposed mechanism involves the inhibition of the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[7] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation. One study has shown that 3-formylchromone can upregulate the expression of SHP-2, a protein tyrosine phosphatase, which in turn dephosphorylates and inactivates STAT3.[7] Another study suggests the induction of PIAS3 (Protein Inhibitor of Activated STAT3) as a mechanism for STAT3 inhibition.[10]

G Inhibition of STAT3 Signaling by 3-Formylchromone Derivatives cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active dimerizes STAT3_nuc p-STAT3 STAT3_active->STAT3_nuc translocates SHP2 SHP-2 SHP2->STAT3_active dephosphorylates PIAS3 PIAS3 PIAS3->STAT3_active inhibits DNA DNA STAT3_nuc->DNA binds to Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1, Survivin) DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis inhibits FFC This compound FFC->JAK inhibits FFC->SHP2 upregulates FFC->PIAS3 induces

Proposed mechanism of STAT3 inhibition.

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, based on computational predictions, and has outlined the necessary experimental protocols for its synthesis and characterization. The elucidation of its likely mechanism of action through the inhibition of the STAT3 signaling pathway provides a strong rationale for its further development as a potential anticancer agent. Future work should focus on obtaining experimental structural data to validate the computational models and on conducting in-depth biological studies to fully characterize its therapeutic potential.

References

The Pivotal Role of Fluorine in Enhancing the Biological Activity of Chromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold, a privileged structure in medicinal chemistry, has long been recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic incorporation of fluorine atoms into the chromone nucleus has emerged as a powerful strategy to modulate and enhance these biological effects. Fluorine's unique physicochemical properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall potency. This technical guide provides an in-depth analysis of the role of fluorine in the biological activity of chromones, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Impact of Fluorination on Biological Activity: A Quantitative Analysis

The introduction of fluorine into the chromone structure can lead to significant improvements in biological efficacy. The following tables summarize quantitative data from various studies, offering a clear comparison of the biological activities of fluorinated versus non-fluorinated chromone derivatives.

Table 1: Anticancer Activity of Fluorinated Chromones

The cytotoxic effects of fluorinated chromones against various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Compound/DerivativeCell LineIC50 (µM)Non-Fluorinated Analog IC50 (µM)Reference
3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromoneMCF-7 (Breast Cancer)0.017>10[1]
Rohitukine (Chromone Alkaloid)A549 (Lung Cancer)Not specified-[2]
Fluorinated 2-aryl-chromen-4-one (Compound 32)Influenza A/Puerto Rico/8/34 (H1N1) infected MDCK cellsAntiviral activity with IS = 57Not specified[3]

Note: Direct comparative IC50 values for a wide range of fluorinated and non-fluorinated chromones are not always available in a single study. The data presented is a compilation from various sources to illustrate the potential impact of fluorination.

Table 2: Antimicrobial Activity of Fluorinated Chromones

The antimicrobial efficacy of chromone derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Non-Fluorinated Analog MIC (µg/mL)Reference
2-(4-Chloro-2,5-difluorophenyl)-4H-chromen-4-one (5a)Staphylococcus aureusNot specified-[4]
2-(4-Chloro-2,5-difluorophenyl)-4H-chromen-4-one (5b)Staphylococcus aureusGood activity-[4]
Fluorine-containing chromone-tetrazole (1o-r)Pseudomonas aeruginosa20>200[3]
Fluorinated Chromone (Compound 4a)E–coliModerate ActivityNot specified[5]
Fluorinated Chromone (Compound 4b)B. SubtilisGood ActivityNot specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated chromones.

Synthesis of Fluorinated Chromones

General Procedure for the Synthesis of 2-(Aryl)-4H-chromen-4-ones:

A common method for synthesizing chromones is through the cyclization of chalcones, which are precursors formed from the condensation of an o-hydroxyacetophenone with an aldehyde.

  • Step 1: Chalcone Synthesis: An equimolar mixture of a substituted 2-hydroxyacetophenone and a fluorinated benzaldehyde is dissolved in ethanol. A catalytic amount of a base, such as aqueous potassium hydroxide, is added, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting chalcone is then precipitated by acidifying the reaction mixture with dilute HCl, filtered, washed with water, and purified by recrystallization.

  • Step 2: Chromone Formation (Cyclization): The purified chalcone is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A catalytic amount of iodine is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water to precipitate the fluorinated chromone. The solid product is filtered, washed, and recrystallized to yield the pure 2-aryl-4H-chromen-4-one.[5]

Example: Synthesis of 2-(4-Chloro-2,5-difluorophenyl)-4H-chromen-4-one:

This specific derivative was synthesized via a cyclodehydration reaction of the corresponding chalcone precursor under acidic conditions (conc. HCl in ethanol) with reflux.[4]

Biological Assays

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated chromone derivatives (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination):

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The fluorinated chromone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Fluorinated chromones exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways implicated in their activity.

Inhibition of the TRAF6-ASK1-p38 MAPK Pathway

Some chromone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. This inhibition disrupts the downstream production of pro-inflammatory cytokines.

TRAF6_ASK1_p38_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds ROS ROS TLR4->ROS Induces TRAF6 TRAF6 ROS->TRAF6 Activates ASK1 ASK1 TRAF6->ASK1 Activates p38_MAPK p38 MAPK ASK1->p38_MAPK Phosphorylates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) p38_MAPK->Inflammatory_Cytokines Upregulates Fluorinated_Chromone Fluorinated Chromone Fluorinated_Chromone->ROS Inhibits Fluorinated_Chromone->TRAF6 Inhibits

Caption: Fluorinated chromones can inhibit the LPS-induced inflammatory response by targeting ROS production and TRAF6 activation in the TRAF6-ASK1-p38 pathway.

Modulation of the MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. While the precise mechanisms for fluorinated chromones are still under investigation, their structural similarity to known kinase inhibitors suggests they may interfere with this pathway.

MAPK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Bind Ras Ras RTK->Ras Activate Raf Raf Ras->Raf Activate MEK MEK Raf->MEK Phosphorylate ERK ERK MEK->ERK Phosphorylate Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activate Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promote Fluorinated_Chromone Fluorinated Chromone Fluorinated_Chromone->Raf Potential Inhibition Fluorinated_Chromone->MEK Potential Inhibition

Caption: Fluorinated chromones may exert anticancer effects by inhibiting key kinases like Raf and MEK in the MAPK/ERK signaling pathway, thereby reducing cancer cell proliferation and survival.

Conclusion

The incorporation of fluorine into the chromone scaffold is a highly effective strategy for enhancing its therapeutic potential. As demonstrated by the quantitative data, fluorination can significantly increase the anticancer and antimicrobial activities of these compounds. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the synthesis and evaluation of novel fluorinated chromone derivatives. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways such as the TRAF6-ASK1-p38 and MAPK/ERK pathways, opens new avenues for the rational design of next-generation chromone-based therapeutics. Continued research in this area is poised to yield potent and selective drug candidates for a range of diseases.

References

The Advent and Evolution of Fluorinated Chromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the chromone scaffold has emerged as a powerful approach in medicinal chemistry, leading to the discovery of novel compounds with enhanced biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated chromones. It details key experimental protocols for their synthesis, presents a comprehensive overview of their biological applications with quantitative data, and visualizes the underlying signaling pathways. This document serves as a core resource for researchers and professionals engaged in the design and development of next-generation therapeutics based on the fluorinated chromone framework.

Introduction: The Rise of Fluorine in Chromone Chemistry

The chromone ring system, a privileged scaffold in medicinal chemistry, is the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The introduction of fluorine, a bioisostere of the hydrogen atom, can dramatically influence a molecule's physicochemical and biological properties.[4] Fluorination can enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] Consequently, the synthesis of fluorinated chromone derivatives has become a significant area of research in the quest for more potent and selective therapeutic agents.[1]

A Historical Perspective: The Discovery and Synthetic Evolution of Fluorinated Chromones

The journey of fluorinated chromones is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the development of practical and selective fluorination methods took many more decades.[5] Early methods for the synthesis of chromones were established by pioneers like Kostanecki and Robinson.[6]

The precise first synthesis of a fluorinated chromone is not definitively documented in a single landmark paper but rather emerged from the gradual application of developing fluorination technologies to heterocyclic chemistry. Early strategies for introducing fluorine into aromatic systems, such as the Balz–Schiemann reaction, paved the way for the synthesis of fluorinated precursors for chromone synthesis.[7]

A significant advancement in the direct fluorination of the chromone core was the use of elemental fluorine. Rozen and co-workers demonstrated that diluted elemental fluorine could be added across the double bond of chromones to yield difluoro derivatives, which could then be dehydrofluorinated to the corresponding 3-fluorochromones.[8] More recently, electrophilic fluorinating reagents like Selectfluor® have provided a milder and more versatile approach for the synthesis of 3-fluorochromones from enaminones.[8]

The synthesis of trifluoromethylated chromones has also seen significant progress. One-pot procedures reacting 2-hydroxyacetophenones with trifluoroacetic anhydride have been developed, providing an efficient route to 2-trifluoromethylchromones.[9]

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative fluorinated chromones.

Synthesis of 3-Fluorochromones via Electrophilic Fluorination of Enaminones

This protocol is adapted from methods utilizing Selectfluor® for the tandem fluorination and cyclization of o-hydroxyarylenaminones.[7][8]

General Procedure:

  • To a solution of the o-hydroxyarylenaminone (1.0 mmol) in a suitable solvent such as acetonitrile or dichloroethane (10 mL) in a round-bottom flask, add Selectfluor® (2.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 3-fluorochromone.

Synthesis of 2-Trifluoromethylchromones from 2-Hydroxyacetophenones

This protocol describes a one-pot synthesis using trifluoroacetic anhydride.[9]

General Procedure:

  • In a reaction vessel, a mixture of the substituted 2-hydroxyacetophenone (1.0 mmol) and trifluoroacetic anhydride (1.5 mmol) is prepared.

  • A catalytic amount of a base, such as pyridine (0.1 mmol), is added to the mixture.

  • The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 4-8 hours, with stirring. Reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-trifluoromethylchromone.

Biological Activities and Quantitative Data

Fluorinated chromones have demonstrated a wide range of biological activities. This section summarizes key findings with quantitative data presented in tabular format for easy comparison.

Anticancer Activity

Several fluorinated chromones and their derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and subsequent apoptosis.[10]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Chalcone (Compound 3)MDA-MB-231 (Triple-Negative Breast Cancer)~15[11]
Flavanone/Chromanone Derivative 1Caco-2 (Colorectal Carcinoma)8-20[10]
Flavanone/Chromanone Derivative 3HT-29 (Colorectal Carcinoma)15-30[10]
Flavanone/Chromanone Derivative 5LoVo (Colorectal Carcinoma)15-30[10]
Ruthenium(II) Complex (Ru1) with Fluorinated LigandA549R (Cisplatin-Resistant Lung Cancer)More potent than cisplatin[12]

Table 1: Anticancer Activity of Selected Fluorinated Chromone Derivatives.

Enzyme Inhibition: Sirtuin 2 (SIRT2) Inhibitors

Certain substituted chroman-4-ones, closely related to chromones, have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[13][14]

CompoundSIRT2 InhibitionIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-onePotent and Selective1.5[13]
Trisubstituted 2-alkyl-chroman-4-onesSelectiveLow micromolar range[14]
7-fluoro-2-pentylchroman-4-one (1j)Weak Inhibition (18%)Not determined[13]

Table 2: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated chromones exert their biological effects is crucial for rational drug design. This section visualizes key signaling pathways using the DOT language for Graphviz.

Anticancer Mechanism: Induction of Oxidative Stress and Apoptosis

Many fluorinated chromones exhibit anticancer activity by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately triggering apoptosis.[10]

anticancer_mechanism FC Fluorinated Chromone ROS Increased ROS Production FC->ROS GSH Decreased GSH Levels FC->GSH OS Oxidative Stress ROS->OS GSH->OS Mito Mitochondrial Dysfunction OS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Anticancer mechanism of fluorinated chromones.
SIRT2 Inhibition Pathway

SIRT2 inhibitors based on the chromone scaffold can lead to the hyperacetylation of α-tubulin, which is involved in cell cycle regulation and can inhibit tumor growth.[14][15]

sirt2_inhibition FC_SIRT2i Fluorinated Chromone (SIRT2 Inhibitor) SIRT2 SIRT2 FC_SIRT2i->SIRT2 Ac_Tubulin Acetylated α-Tubulin SIRT2->Ac_Tubulin Deacetylation Tubulin α-Tubulin Ac_Tubulin->Tubulin CellCycle Cell Cycle Arrest Ac_Tubulin->CellCycle TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth

SIRT2 inhibition pathway by fluorinated chromones.

Spectroscopic Data of Fluorinated Chromones

The structural elucidation of novel fluorinated chromones relies heavily on spectroscopic techniques. The following table provides representative spectroscopic data.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)Reference
3-Fluorochromone 8.25 (dd, J = 8.0, 1.7 Hz, 1H), 7.95 (d, J = 3.0 Hz, 1H), 7.75 (ddd, J = 8.5, 7.1, 1.7 Hz, 1H), 7.48 (d, J = 8.5 Hz, 1H), 7.45 (t, J = 7.5 Hz, 1H)173.5 (d, J=20 Hz), 156.0, 149.0 (d, J=250 Hz), 134.5, 126.0, 125.0, 122.0, 118.0Expected M+ peakGeneral expected values
2-Trifluoromethyl-6-nitrochromone 8.80 (d, J=2.8 Hz, 1H), 8.55 (dd, J=9.2, 2.8 Hz, 1H), 7.90 (d, J=9.2 Hz, 1H), 7.10 (s, 1H)175.0, 158.0, 145.0, 144.0 (q, J=35 Hz), 130.0, 125.0, 120.0, 119.0, 118.0 (q, J=275 Hz)[M]+ 259[9]

Table 3: Representative Spectroscopic Data for Fluorinated Chromones.

Conclusion and Future Perspectives

The journey of fluorinated chromones, from their synthetic inception to their evaluation as potent bioactive molecules, highlights a remarkable synergy between organic synthesis and medicinal chemistry. The strategic incorporation of fluorine has unlocked new avenues for modulating the therapeutic properties of the chromone scaffold. Future research will likely focus on the development of more efficient and regioselective fluorination methods, the exploration of a wider chemical space through diverse substitution patterns, and a deeper understanding of the molecular targets and signaling pathways of these promising compounds. The continued investigation of fluorinated chromones holds significant promise for the discovery of novel drug candidates to address unmet medical needs in areas such as oncology and neurodegenerative diseases.

References

6-Fluoro-3-formylchromone: A Versatile Synthetic Building Block for Novel Heterocycles and Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-formylchromone is a highly versatile synthetic intermediate that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a fluorinated chromone core, make it an invaluable building block for the construction of a diverse array of heterocyclic compounds. The incorporation of a fluorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The starting material for the synthesis of this compound is 2'-hydroxy-5'-fluoroacetophenone. The reaction proceeds via a double formylation of the starting material, followed by cyclization to form the chromone ring. While a specific yield for the 6-fluoro derivative is not widely reported, the Vilsmeier-Haack synthesis of the analogous 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde from 2-hydroxy-3-fluoroacetophenone has been reported with a yield of 57%.[1] It is reasonable to expect a similar yield for the synthesis of the 6-fluoro isomer.

General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a general procedure for the synthesis of substituted 3-formylchromones, which can be adapted for the synthesis of this compound.[2][3][4]

Materials:

  • 2'-Hydroxy-5'-fluoroacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • To this mixture, add a solution of 2'-hydroxy-5'-fluoroacetophenone in a minimal amount of DMF, also dropwise, while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice to decompose the intermediate complex.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Yield: While a specific yield for this compound is not definitively reported in the reviewed literature, yields for analogous Vilsmeier-Haack reactions of substituted 2-hydroxyacetophenones to form 3-formylchromones are generally in the range of 70-90%.[4][5] The synthesis of the isomeric 8-fluoro-3-formylchromone has a reported yield of 57%.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₅FO₃[6]
Molecular Weight192.15 g/mol [6]
Melting Point155-160 °C[7]

Reactions of this compound: A Gateway to Heterocyclic Diversity

The aldehyde functionality at the 3-position of the chromone ring is highly reactive and serves as a versatile handle for a wide range of chemical transformations. This reactivity allows for the construction of various fused and substituted heterocyclic systems, which are of great interest in medicinal chemistry.

Synthesis of Pyrazole Derivatives

The reaction of 3-formylchromones with hydrazine derivatives is a well-established method for the synthesis of pyrazole-fused or pyrazole-substituted chromones.[8] This reaction typically proceeds through a condensation reaction between the aldehyde group of the chromone and the hydrazine, followed by cyclization.

G start This compound step1 Condensation & Cyclization start->step1 reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->step1 product1 Pyrazole Derivative solvent Ethanol solvent->step1 heating Reflux heating->step1 step1->product1

While a specific protocol for the reaction of this compound with hydrazine hydrate is not detailed in the available literature, a general procedure can be followed.

General Experimental Protocol for Pyrazole Synthesis:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and isolate the precipitated product by filtration.

  • The crude product can be purified by recrystallization.

Synthesis of Isoxazole Derivatives

Similarly, the reaction of 3-formylchromones with hydroxylamine hydrochloride provides access to isoxazole derivatives.[9][10] The reaction involves the formation of an oxime intermediate, followed by cyclization.

G start This compound step2 Oxime Formation & Cyclization start->step2 reagent2 Hydroxylamine Hydrochloride (NH2OH·HCl) reagent2->step2 product2 Isoxazole Derivative base Sodium Acetate base->step2 solvent Ethanol solvent->step2 step2->product2

General Experimental Protocol for Isoxazole Synthesis:

  • A mixture of this compound, hydroxylamine hydrochloride, and a base such as sodium acetate is prepared in a solvent like ethanol.

  • The reaction mixture is refluxed for a specified period.

  • After cooling, the mixture is poured into water, and the precipitated solid is collected by filtration.

  • The crude product is then washed and can be purified by recrystallization.

Biological Activities and Potential Applications in Drug Discovery

The chromone scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom and a formyl group in this compound further enhances its potential as a precursor for bioactive molecules.

Antimicrobial Activity

Halogenated 3-formylchromones have demonstrated significant antimicrobial activity. For instance, 6-bromo-3-formylchromone and 6-chloro-3-formylchromone have both shown a minimum inhibitory concentration (MIC) of 20 µg/mL against Vibrio parahaemolyticus and Vibrio harveyi.[2][11][12] These compounds were also found to inhibit biofilm formation in these bacterial species. Given the similar electronic properties of halogens, it is highly probable that this compound exhibits comparable or even enhanced antimicrobial and antibiofilm activities.

Table 1: Antimicrobial Activity of Related Halogenated 3-Formylchromones

CompoundOrganismMIC (µg/mL)Reference
6-Bromo-3-formylchromoneVibrio parahaemolyticus20[2][11][12]
6-Bromo-3-formylchromoneVibrio harveyi20[2][11][12]
6-Chloro-3-formylchromoneVibrio parahaemolyticus20[2][11][12]
6-Chloro-3-formylchromoneVibrio harveyi20[2][11][12]
Cytotoxic Activity

G start This compound intermediate Bioactive Derivatives (Pyrazoles, Isoxazoles, etc.) start->intermediate Synthetic Transformations target1 Bacterial Targets (e.g., Enzymes, Cell Wall) intermediate->target1 Biological Interaction target2 Cancer Cell Targets (e.g., Kinases, DNA) intermediate->target2 Biological Interaction effect1 Antimicrobial Activity (Inhibition of Growth, Biofilm Formation) target1->effect1 effect2 Cytotoxic Activity (Apoptosis, Cell Cycle Arrest) target2->effect2

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a straightforward route to a wide range of heterocyclic compounds. Its synthesis via the Vilsmeier-Haack reaction is efficient and scalable. The reactivity of the formyl group allows for the construction of novel molecular architectures with potential applications in drug discovery. The demonstrated antimicrobial activity of its halogenated analogs suggests that this compound and its derivatives are promising candidates for the development of new anti-infective agents. Furthermore, the chromone scaffold is a well-established pharmacophore, indicating that derivatives of this compound may also possess other important biological activities, including anticancer properties. This technical guide serves as a foundational resource for researchers and scientists looking to explore the full potential of this versatile synthetic intermediate. Further investigation into the synthesis of a broader library of derivatives and a comprehensive evaluation of their biological activities is highly encouraged.

References

Unveiling the Electronic Landscape of 3-Formylchromone: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of 3-formylchromone, a molecule of significant interest in medicinal chemistry and organic synthesis. Leveraging the power of computational chemistry, we provide a comprehensive analysis of its geometric, vibrational, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of chromone derivatives, particularly in the realm of drug design and development.

Introduction to 3-Formylchromone

3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a key heterocyclic compound featuring a benzopyrone skeleton with a highly reactive formyl group at the C3 position.[1] This unique structural arrangement imparts a diverse range of biological activities to its derivatives, including antimicrobial, antitumor, and anti-inflammatory properties.[2] The electrophilic nature of the formyl group and the pyrone ring makes 3-formylchromone a versatile intermediate for the synthesis of a wide array of fused heterocyclic systems.[1] Understanding the intricate details of its electronic structure is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents.

Theoretical and Experimental Methodologies

The insights presented in this guide are derived from a combination of theoretical calculations and experimental spectroscopic data. A synergistic approach, comparing computational predictions with empirical results, provides a robust framework for understanding the molecular properties of 3-formylchromone.

Computational Protocols: Density Functional Theory (DFT)

The primary theoretical approach employed in the study of 3-formylchromone's electronic structure is Density Functional Theory (DFT). This quantum mechanical method offers a favorable balance between computational cost and accuracy for molecules of this size.

Typical Computational Workflow:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a variety of basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), to accurately predict the molecular geometry.[3][4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[5]

  • Electronic Property Calculations: A suite of electronic properties is then calculated at the optimized geometry. These include:

    • Molecular Orbital Analysis: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.

    • Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

    • Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculations (e.g., Gaussian) cluster_output Output & Analysis Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation Frequency_Calculation->Electronic_Properties Vibrational_Spectra Theoretical IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data HOMO-LUMO, NBO, MEP Electronic_Properties->Electronic_Data

A typical workflow for the theoretical study of 3-formylchromone.

Experimental Protocols

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

  • Instrumentation: FT-IR and FT-Raman spectra are typically recorded using spectrometers such as the Bruker IFS 66V.[6]

  • Sample Preparation: For FT-IR analysis, the sample is often prepared as a KBr pellet. For FT-Raman, the sample is used in its solid state.

  • Data Acquisition: Spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) with a set resolution (e.g., 2 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on NMR spectrometers operating at frequencies ranging from 300 to 600 MHz for protons.[7]

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[7]

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C NMR due to the low natural abundance of the isotope.[7]

Electronic Structure Analysis

Molecular Geometry

Theoretical calculations provide a detailed picture of the three-dimensional structure of 3-formylchromone. The optimized geometry reveals a nearly planar conformation, which is a key factor influencing its electronic properties. The calculated bond lengths and angles are generally in good agreement with experimental data where available.

Table 1: Selected Calculated Geometric Parameters for 3-Formylchromone Derivatives

ParameterBond/AngleTPCFHMPFHExperimental Range
Bond Length (Å) C=C1.35931.36211.36221.3498–1.3550
C-F1.3428–1.34251.3984–1.38571.3899–1.37451.377–1.3618
Bond Angle (°) C-O-C119.1119.3119.4118.3
C-N-N123.3, 117.2122.6, 117.1120.3, 118.2122.8, 116.7

Data for (E)-3-(((per)fluorophenyl)hydrazono)methyl)-4H-chromen-4-one derivatives (TPC, FHM, PFH) from DFT B3LYP/6-311++G(d,p) calculations.[8]

Vibrational Analysis

The calculated vibrational frequencies, after appropriate scaling, show excellent correlation with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a 3-Formylchromone Derivative

AssignmentExperimental FT-IRCalculated (B3LYP/6-311++G(d,p))
C=O stretch16521670
C-H stretch2891, 30123002, 3072

Data for a substituted 3-formylchromone derivative.[5]

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

In 3-formylchromone, the HOMO is typically localized over the benzopyrone ring system, while the LUMO is distributed over the entire molecule, including the formyl group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

HOMO_LUMO_Diagram cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO  ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Energy Energy

Schematic of the HOMO-LUMO energy gap.

Table 3: Calculated Electronic Properties of 3-Formylchromone Derivatives

MoleculeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate---0.08657

Data from DFT B3LYP/6-31+G(d,p) calculations.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. For 3-formylchromone, this analysis reveals significant delocalization of electron density, particularly from the oxygen lone pairs into the π-system of the molecule. This delocalization contributes to the stability of the chromone ring and influences the reactivity of the formyl group. The analysis also quantifies the charge distribution, confirming the electrophilic nature of the carbonyl carbons and the formyl carbon.

Table 4: Selected NBO Analysis Data for 3-Formylchromone

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O1π(C2-C3)Value
LP(1) O1π(C4=O5)Value
π(C5-C6)π*(C2-C3)Value

(Note: Specific E(2) values are highly dependent on the exact derivative and level of theory and should be consulted from the primary literature. This table illustrates the type of data obtained.)

Conclusion

The theoretical investigation of 3-formylchromone's electronic structure, corroborated by experimental data, provides a detailed and powerful framework for understanding its chemical behavior. DFT calculations have proven to be a reliable tool for predicting its geometry, vibrational spectra, and a range of electronic properties. The analysis of frontier molecular orbitals, charge distribution, and intramolecular interactions offers invaluable insights for medicinal chemists and materials scientists. This knowledge can be effectively applied to the rational design of novel 3-formylchromone derivatives with tailored biological activities and chemical properties, ultimately accelerating the drug discovery and development process.

References

Unveiling the Cytotoxic Potential of 6-Fluoro-3-formylchromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 6-Fluoro-3-formylchromone, a synthetic derivative of the chromone scaffold, which is of significant interest in medicinal chemistry. This document outlines the cytotoxic profile of this compound against a panel of human cancer and normal cell lines, provides a detailed experimental protocol for assessing cytotoxicity, and illustrates key experimental and biological pathways.

Quantitative Cytotoxicity Profile

The cytotoxic activity of this compound was evaluated against four human tumor cell lines and three normal human cell lines. The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, was determined. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI) was also calculated to assess the compound's preferential toxicity towards tumor cells over normal cells. A higher SI value suggests greater selectivity for cancer cells.

Table 1: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of this compound

Cell Line TypeCell LineCC50 (µM)Selectivity Index (SI)
Tumor HSC-2 (Oral Squamous Carcinoma)462.6
HSC-3 (Oral Squamous Carcinoma)73
HSG (Submandibular Gland Carcinoma)92
HL-60 (Promyelocytic Leukemia)17
Normal HGF (Gingival Fibroblast)166
HPLF (Periodontal Ligament Fibroblast)74
HPC (Pulp Cell)208

Data sourced from a study on the biological activity of 3-formylchromone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4]

2.1. Materials and Reagents

  • This compound

  • Human cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

2.2. Procedure

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Perform a cell count and resuspend the cells in complete culture medium to the desired density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include control wells: untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[1]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm or higher to subtract background absorbance.

2.3. Data Analysis

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the CC50 value from the dose-response curve, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Key Processes

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Maintain Cell Cultures B Harvest and Count Cells A->B C Seed Cells in 96-Well Plate B->C D Prepare Serial Dilutions of This compound E Treat Cells with Compound D->E F Incubate for 24-72 hours E->F G Add MTT Reagent H Incubate for 2-4 hours G->H I Add Solubilization Solution H->I J Measure Absorbance K Calculate % Cell Viability J->K L Determine CC50 Value K->L

Caption: General workflow for cytotoxicity screening.

3.2. Proposed Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of action for this compound has not been elucidated, many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.[5][6][7]

G cluster_0 Initiation cluster_1 Signal Transduction cluster_2 Execution A This compound (Cellular Stress) B Mitochondria A->B C Release of Cytochrome c B->C D Apaf-1 C->D E Apoptosome Formation D->E F Activation of Caspase-9 E->F G Activation of Caspase-3 F->G H Apoptosis G->H

Caption: A proposed intrinsic apoptosis pathway.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation in 6-Fluoro-3-formylchromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-fluoro-3-formylchromone via the Vilsmeier-Haack reaction. It includes detailed application notes, experimental protocols, and characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A key application of this reaction is the efficient, one-pot synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.[1] 3-Formylchromones are valuable synthetic intermediates, serving as precursors to a diverse range of heterocyclic compounds with significant biological activities.[2] The introduction of a fluorine atom into the chromone scaffold can enhance pharmacological properties such as metabolic stability and binding affinity, making this compound a particularly important building block in medicinal chemistry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1-(5-Fluoro-2-hydroxyphenyl)ethanoneN/A
Product This compoundN/A
Molecular Formula C₁₀H₅FO₃[3]
Molecular Weight 192.15 g/mol [3]
Melting Point 155-160 °CSigma-Aldrich
Yield ~74% (based on a similar synthesis)[4]
Appearance Colorless plates[4]

Spectroscopic Data for this compound:

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ = 7.33 (d, 1H, J = 8.0 Hz), 8.52 (s, 1H), 8.54 (s, 1H), 10.36 (s, 1H) [based on a similar bromo-fluoro derivative][4]
¹³C NMR Expected peaks around δ 190 (aldehyde C=O), 175 (chromone C=O), 160 (C-F), and in the aromatic region (110-155 ppm).
IR (KBr) Expected peaks around 3080 cm⁻¹ (Ar C-H), 1690 cm⁻¹ (aldehyde C=O), 1650 cm⁻¹ (chromone C=O), 1250 cm⁻¹ (C-O-C).[5]
Mass Spectrometry [M+H]⁺ calculated for C₁₀H₅FO₃: 193.030, found 193.035 for an isomer.[6]

Experimental Protocols

This section details the methodology for the synthesis of this compound using the Vilsmeier-Haack reaction.

Materials and Reagents:

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, approx. 15 mL). Cool the flask to 0 °C using an ice-water bath with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃, approx. 2.5 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature for approximately 14 hours.[4]

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring to decompose the reaction complex. A solid precipitate will form.

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude solid product. Recrystallize the product from ethanol to obtain pure this compound as colorless plates.[4]

  • Characterization: Confirm the structure and purity of the final product using melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the Vilsmeier-Haack formylation for the synthesis of this compound.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Double Formylation Intermediate Vilsmeier_Reagent->Intermediate1 Acetophenone 1-(5-Fluoro-2- hydroxyphenyl)ethanone Acetophenone->Intermediate1 Electrophilic Attack Product This compound Intermediate1->Product Cyclization & Dehydration Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction React with 1-(5-Fluoro-2-hydroxyphenyl)ethanone (Stir at RT for 14h) reagent_prep->reaction workup Quench with Ice-Water & Precipitate Product reaction->workup filtration Vacuum Filtration & Wash with Water workup->filtration purification Recrystallize from Ethanol filtration->purification characterization Characterize Product (MP, NMR, IR, MS) purification->characterization end End characterization->end Logical_Relationship cluster_derivatives Synthesis of Bioactive Heterocycles Start 1-(5-Fluoro-2- hydroxyphenyl)ethanone VH_Reaction Vilsmeier-Haack Reaction Start->VH_Reaction Product This compound VH_Reaction->Product Pyridines Fluorinated Pyridines Product->Pyridines Condensation with C-nucleophiles Pyrazoles Fluorinated Pyrazoles Product->Pyrazoles Reaction with Hydrazines Isoxazoles Fluorinated Isoxazoles Product->Isoxazoles Reaction with Hydroxylamine Other Other N-Heterocycles Product->Other

References

Application Notes and Protocols for the Use of 6-Fluoro-3-formylchromone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-formylchromone is a versatile and highly reactive building block in heterocyclic synthesis. The presence of the fluorine atom, a key element in modern medicinal chemistry, can significantly influence the physicochemical and biological properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The 3-formyl group and the electrophilic C2-position of the chromone ring provide two reactive centers for condensation and cyclization reactions with various binucleophiles, leading to a diverse range of fused and decorated heterocyclic systems.[5][6][7]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of biologically relevant pyrazoles, pyrimidines, and isoxazoles.

Synthesis of this compound

The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of a substituted 2-hydroxyacetophenone.[5][8][9][10] In the case of this compound, the starting material is 2-hydroxy-5-fluoroacetophenone.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 15 mL) to 0°C in an ice-water bath with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃, 4.0 mL, 0.043 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 2-hydroxy-5-fluoroacetophenone (2.0 g, 0.013 mol) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Allow the mixture to stand for several hours to facilitate the precipitation of the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow

A 2-Hydroxy-5-fluoroacetophenone C Reaction Mixture A->C Add dropwise B Vilsmeier Reagent (DMF + POCl₃) B->C Add substrate to D Ice-water Quench & Precipitation C->D Heat (50-60°C) Pour onto ice E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G This compound F->G

Caption: Vilsmeier-Haack synthesis of this compound.

Expected Results
Starting MaterialProductReagentsSolventTemp.TimeYield (%)Ref.
2-Hydroxy-5-fluoroacetophenoneThis compoundPOCl₃, DMFDMF50-60°C4-6 h70-90 (Est.)[5][9]
2-Hydroxy-5-chloroacetophenone6-Chloro-3-formylchromonePOCl₃, DMFDMFRTOvernight71[5]
2-Hydroxy-5-methylacetophenone6-Methyl-3-formylchromonePOCl₃, DMFDMFRTOvernight73[5]

Application in Pyrazole Synthesis

The reaction of 3-formylchromones with hydrazine derivatives typically proceeds via a nucleophilic attack of the hydrazine at the C2 position of the chromone, leading to the opening of the pyrone ring, followed by cyclization to form a 3-(2-hydroxyaryl)pyrazole.[11] This transformation provides a direct route to highly functionalized pyrazole systems.

Experimental Protocol: Synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-1H-pyrazole
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Reaction Pathway

A This compound C Nucleophilic Attack at C2 A->C B Hydrazine Hydrate B->C + D Pyrone Ring Opening C->D Reflux in EtOH E Intramolecular Cyclization D->E F 3-(5-Fluoro-2-hydroxyphenyl) -1H-pyrazole E->F

Caption: Synthesis of a pyrazole derivative from this compound.

Representative Data
Chromone DerivativeNucleophileSolventConditionsProductYield (%)Ref.
3-FormylchromonePhenylhydrazineEthanolReflux, 6h3-(2-Hydroxyphenyl)-1-phenylpyrazole85[12]
3-Formylchromone2,4-DinitrophenylhydrazineEthanolReflux, 6h1-(2,4-Dinitrophenyl)-3-(2-hydroxyphenyl)pyrazole90[12]
3-FormylchromoneHydrazine HydrateDMFReflux3-(2-Hydroxyphenyl)pyrazole45-67[13]

Application in Pyrimidine Synthesis

This compound can be transformed into pyrimidine analogues by reacting with reagents containing a N-C-N backbone, such as guanidine or thiourea.[14] This reaction often involves a ring transformation of the chromone scaffold into a new heterocyclic system.

Experimental Protocol: Synthesis of 2-Amino-5-(5-fluoro-2-hydroxybenzoyl)pyrimidine
  • Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (25 mL), add guanidine hydrochloride (1.2 mmol) and sodium ethoxide (1.5 mmol).

  • Reaction Execution: Stir the mixture at reflux for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with dilute acetic acid.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Recrystallize from ethanol or purify by column chromatography to obtain the pure pyrimidine derivative.

Reaction Pathway

A This compound C Condensation & Ring Opening A->C B Guanidine B->C + NaOEt/EtOH D Recyclization C->D Reflux E 2-Amino-5-(5-fluoro-2-hydroxybenzoyl) -pyrimidine D->E A This compound C 1,4-Nucleophilic Addition A->C B Hydroxylamine B->C + NaOAc/EtOH D Pyrone Ring Opening C->D Reflux E Isoxazole Ring Formation D->E F 4H-(6-Fluoro)chromeno [3,4-d]isoxazol-4-ol E->F

References

Application Notes and Protocols for the Synthesis of 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. They are often utilized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles of drug candidates. This document provides a detailed protocol for the synthesis of 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole from 6-Fluoro-3-formylchromone. The presented methodology is a proposed one-pot, three-component reaction based on established procedures for the synthesis of 5-substituted-1H-tetrazoles from aromatic aldehydes.

Reaction Principle

The synthesis proceeds via a one-pot, three-component reaction involving this compound, hydroxylamine hydrochloride, and sodium azide. The reaction is catalyzed by a Lewis acid, such as Lanthanum(III) nitrate hexahydrate. The proposed mechanism involves the initial formation of an aldoxime from the reaction of the formyl group with hydroxylamine. Subsequent dehydration of the oxime in situ yields a nitrile intermediate. Finally, a [3+2] cycloaddition reaction between the nitrile and sodium azide affords the desired tetrazole ring.

Data Presentation

Table 1: Reactants and Stoichiometry for the Synthesis of 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
This compound192.141.0 mmol1.0192 mg
Hydroxylamine Hydrochloride69.491.5 mmol1.5104 mg
Sodium Azide65.011.5 mmol1.598 mg
Lanthanum(III) Nitrate Hexahydrate433.010.1 mmol0.143 mg
N,N-Dimethylformamide (DMF)---5 mL

Table 2: Expected Product Characterization Data (based on analogous compounds)

PropertyExpected Value
Molecular Formula C₁₀H₅FN₄O₂
Molecular Weight 232.17 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 16.0 (br s, 1H, NH), 8.5-7.5 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 175-170 (C=O), 160-155 (C-F), 155-150 (C-tetrazole), 140-110 (Ar-C)
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H), 1650-1630 (C=O), 1600-1450 (C=N, C=C), 1100-1000 (C-N)
Mass Spectrometry (ESI-MS) m/z 233.0 [M+H]⁺

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-substituted 1H-tetrazoles from aldehydes.[1]

Materials:

  • This compound (1.0 mmol, 192 mg)

  • Hydroxylamine hydrochloride (1.5 mmol, 104 mg)

  • Sodium Azide (NaN₃) (1.5 mmol, 98 mg) (Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (0.1 mmol, 43 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 192 mg), hydroxylamine hydrochloride (1.5 mmol, 104 mg), sodium azide (1.5 mmol, 98 mg), and Lanthanum(III) nitrate hexahydrate (0.1 mmol, 43 mg).

  • Add N,N-Dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of deionized water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole.

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants: This compound Hydroxylamine HCl Sodium Azide La(NO₃)₃·6H₂O in DMF start->reactants stir 2. Stir at RT (10 min) reactants->stir reflux 3. Heat at 120°C (8-12 h) stir->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Aqueous Workup (Water, Ethyl Acetate) monitor->workup Reaction Complete extraction 6. Extraction & Washes (HCl, NaHCO₃, Brine) workup->extraction purification 7. Dry, Concentrate & Purify (Recrystallization) extraction->purification product Final Product: 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole purification->product

Caption: Experimental workflow for the synthesis of 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole.

reaction_mechanism aldehyde This compound oxime Aldoxime Intermediate aldehyde->oxime hydroxylamine NH₂OH·HCl hydroxylamine->oxime nitrile Nitrile Intermediate oxime->nitrile - H₂O tetrazole 5-(6-Fluoro-4-oxo-4H-chromen-3-yl)-1H-tetrazole nitrile->tetrazole [3+2] Cycloaddition azide NaN₃ azide->tetrazole

Caption: Proposed reaction mechanism for tetrazole synthesis from this compound.

References

Application Notes and Protocols for the Development of Novel APIs using 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Fluoro-3-formylchromone as a scaffold for the development of novel Active Pharmaceutical Ingredients (APIs). This document includes detailed synthetic protocols, biological activity data, and methodologies for evaluating potential drug candidates derived from this versatile chemical entity.

Introduction

This compound is a fluorinated derivative of the chromone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. The aldehyde group at the 3-position serves as a versatile synthetic handle for the introduction of various functional groups and the construction of diverse chemical libraries. Derivatives of 3-formylchromone have shown potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.[1][2][3] This document will focus on the synthesis of this compound and its application in the development of cytotoxic agents.

Data Presentation

The cytotoxic activity of this compound (coded as FC6 in the cited study) was evaluated against a panel of human cancer cell lines and normal human cells. The results, expressed as the 50% cytotoxic concentration (CC50), are summarized in the table below.[1][4]

CompoundCell LineCell TypeCC50 (µM)[1]
This compound (FC6) HSC-2Human Oral Squamous Carcinoma46
HSC-3Human Oral Squamous Carcinoma73
HSGHuman Submandibular Gland Carcinoma92
HL-60Human Promyelocytic Leukemia17
HGFHuman Gingival Fibroblast (Normal)166
HPCHuman Pulp Cell (Normal)74
HPLFHuman Periodontal Ligament Fibroblast (Normal)208

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 5-fluoro-2-hydroxyacetophenone via the Vilsmeier-Haack reaction.[5][6][7]

Materials:

  • 5-fluoro-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Cold water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-Dimethylformamide (10 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (3.5 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

  • To the freshly prepared Vilsmeier reagent, add a solution of 5-fluoro-2-hydroxyacetophenone (2.0 g) in DMF (5 mL) dropwise.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) with vigorous stirring.

  • A yellow solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with plenty of cold water to remove any unreacted reagents and DMF.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Evaluation of Cytotoxicity using MTT Assay

This protocol details the procedure for determining the cytotoxic activity of this compound derivatives against adherent cancer cell lines.[4][8][9]

Materials:

  • Human cancer cell line (e.g., HSC-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 96-well flat-bottom microplates

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete medium to obtain the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that could be targeted by novel APIs derived from this compound.

STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression API This compound Derivative (API) API->JAK Inhibition

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by a novel API.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation API This compound Derivative (API) API->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism via inhibition of the COX-2 pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Data_Analysis Data Analysis (CC50 Determination) Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for STAT3) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR Studies Mechanism_Study->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the development of cytotoxic APIs.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Knoevenagel condensation reaction of 6-Fluoro-3-formylchromone with various active methylene compounds. This reaction is a valuable tool for the synthesis of a diverse range of chromone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. In the context of this compound, this reaction allows for the introduction of various substituents at the 3-position of the chromone scaffold, leading to the generation of novel compounds with potential biological activities.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') proceeds as follows:

General Reaction Scheme of Knoevenagel Condensation with this compound

Where Z and Z' are electron-withdrawing groups.

Experimental Protocols

The following protocols are generalized procedures based on established methods for Knoevenagel condensation reactions involving 3-formylchromones. Researchers should optimize the reaction conditions for each specific active methylene compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol outlines the synthesis of ethyl 2-cyano-3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalent).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the product may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 3: Knoevenagel Condensation with Diethyl Malonate

This protocol details the synthesis of diethyl 2-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Glacial acetic acid (co-catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 equivalent), diethyl malonate (1.2 equivalents), and toluene.

  • Add piperidine (0.1 equivalent) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that these values are illustrative and may vary based on specific reaction conditions.

Active Methylene CompoundProductCatalystSolventReaction Time (h)Yield (%)
Malononitrile2-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)malononitrilePiperidineEthanol2 - 485 - 95
Ethyl Cyanoacetateethyl 2-cyano-3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylatePiperidineEthanol3 - 680 - 90
Diethyl Malonatediethyl 2-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)malonatePiperidine/Acetic AcidToluene8 - 1270 - 85
Barbituric Acid5-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionePyridinePyridine1 - 290 - 98
2-Thiobarbituric Acid5-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,3H)-dionePiperidineEthanol2 - 488 - 96

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of Knoevenagel condensation products of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Reactants: This compound Active Methylene Compound catalyst Catalyst Addition (e.g., Piperidine) start->catalyst reaction Reaction in Solvent (e.g., Ethanol, Toluene) catalyst->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring precipitation Precipitation / Solvent Removal monitoring->precipitation filtration Filtration precipitation->filtration extraction Extraction precipitation->extraction characterization Characterization (NMR, MS, etc.) filtration->characterization purification Purification (Recrystallization / Chromatography) extraction->purification purification->characterization

Caption: General experimental workflow for Knoevenagel condensation.

Potential Signaling Pathway

While specific signaling pathways for the Knoevenagel adducts of this compound are not yet fully elucidated, many chromone derivatives are known to exhibit anticancer activity by inducing apoptosis. The following diagram illustrates a hypothetical signaling pathway.

G compound This compound Knoevenagel Adduct cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Induces mito Mitochondrial Dysfunction ros->mito Leads to cas9 Caspase-9 Activation mito->cas9 Triggers cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway.

These application notes and protocols are intended to serve as a guide for researchers. It is crucial to adapt and optimize the procedures for specific substrates and desired outcomes. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Three-Component Reactions Involving 3-Formylchromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of complex heterocyclic structures through efficient three-component reactions starting from 3-formylchromones. The methodologies described herein offer access to diverse molecular scaffolds, such as morphan derivatives and α-aminophosphine oxides, which are of significant interest in medicinal chemistry and drug discovery.

Synthesis of Functionalized Morphan Derivatives

This protocol details a novel and environmentally benign three-component cascade reaction for the synthesis of highly functionalized 2-azabicyclo[3.3.1]nonane (morphan) derivatives. The reaction proceeds via a complex cascade involving a 1,2-addition, two Michael reactions, two tautomerizations, and an N-alkylation accompanied by a ring-opening reaction.[1][2][3] This one-pot synthesis in an ionic liquid offers high atom economy and leads to the formation of four new bonds.[1][2][3]

Experimental Protocol

A mixture of 3-formylchromone (0.5 mmol) and 2-naphthol (0.5 mmol) in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6) (2.0 mL) is heated at 110 °C for an appropriate time (typically monitored by TLC). After the initial reaction is complete, the heterocyclic ketal aminal (0.6 mmol) and triethylamine (Et3N) (0.5 mmol) are added, and the mixture is stirred at 110 °C for an additional 1-2 hours. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

experimental_workflow_morphan start Start reactants Mix 3-Formylchromone, 2-Naphthol in [BMIM]PF6 start->reactants heat1 Heat at 110 °C reactants->heat1 add_reagents Add Heterocyclic Ketal Aminal and Et3N heat1->add_reagents heat2 Stir at 110 °C add_reagents->heat2 workup Cool, Extract, Dry, Concentrate heat2->workup purify Column Chromatography workup->purify end End purify->end

Data Presentation
Entry3-Formylchromone Derivative2-Naphthol DerivativeHeterocyclic Ketal AminalYield (%)
1UnsubstitutedUnsubstitutedPyrrolidinyl88
26-MethylUnsubstitutedPyrrolidinyl85
36-ChloroUnsubstitutedPyrrolidinyl82
4Unsubstituted6-BromoPyrrolidinyl75
5UnsubstitutedUnsubstitutedPiperidinyl78

Note: The yields are indicative and may vary based on the specific substrates and reaction conditions.

Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides

This section describes a catalyst-free Kabachnik-Fields reaction for the synthesis of novel chromonyl-substituted α-aminophosphine oxides.[4][5] This three-component reaction of a 3-formylchromone, a primary amine, and a secondary phosphine oxide proceeds efficiently at ambient temperature, offering a mild and practical approach to these compounds.[4][5]

Experimental Protocol

To a solution of 3-formyl-6-methylchromone (1.0 mmol) and a primary amine (1.0 mmol) in acetonitrile (5 mL) is added a secondary phosphine oxide (1.0 mmol). The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired α-aminophosphine oxide.

signaling_pathway_kabachnik_fields cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Formylchromone 3-Formylchromone Mixing in Acetonitrile Mixing in Acetonitrile 3-Formylchromone->Mixing in Acetonitrile Primary Amine Primary Amine Primary Amine->Mixing in Acetonitrile Secondary Phosphine Oxide Secondary Phosphine Oxide Secondary Phosphine Oxide->Mixing in Acetonitrile Stirring at RT Stirring at RT Mixing in Acetonitrile->Stirring at RT Solvent Removal Solvent Removal Stirring at RT->Solvent Removal Purification Purification Solvent Removal->Purification Product α-Aminophosphine Oxide Purification->Product

Data Presentation
EntryPrimary AmineSecondary Phosphine OxideYield (%)
1AnilineDiphenylphosphine oxide94
2p-AnisidineDiphenylphosphine oxide93
34-ChloroanilineDiphenylphosphine oxide93
4ButylamineDiphenylphosphine oxide75

Note: Yields are reported for the reaction of 3-formyl-6-methylchromone.

Synthesis of Pyranopyrazole Derivatives (General Protocol)

While direct three-component syntheses of pyranopyrazoles starting from 3-formylchromones are not extensively reported in the reviewed literature, a common and efficient method for the synthesis of the pyranopyrazole scaffold involves a four-component reaction of an aldehyde, hydrazine, a β-ketoester, and malononitrile.[6][7] This approach highlights a versatile strategy for constructing this privileged heterocyclic system. Pyranopyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

Experimental Protocol (Example)

A mixture of an aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL) is refluxed in the presence of a catalytic amount of a base (e.g., piperidine) for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pyranopyrazole derivative.

Synthesis of Dihydropyridine Derivatives (General Protocol)

Similar to pyranopyrazoles, the direct synthesis of dihydropyridines via a three-component reaction involving 3-formylchromones is not a widely documented method. The classical Hantzsch dihydropyridine synthesis, however, is a robust three-component reaction used to generate the 1,4-dihydropyridine core from an aldehyde, a β-ketoester, and ammonia or an ammonium salt.[9][10] Dihydropyridine derivatives are a well-known class of calcium channel blockers used in the treatment of hypertension.

Experimental Protocol (Example)

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is heated to reflux for 3-5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the product is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure 1,4-dihydropyridine.

Biological Activity and Applications

The heterocyclic compounds synthesized through these multi-component reactions are of significant interest due to their potential biological activities.

  • Morphan Derivatives: The unique bridged scaffold of morphan derivatives makes them attractive candidates for CNS-related drug discovery.

  • α-Aminophosphine Oxides: These compounds are analogues of α-amino acids and have been reported to possess a range of biological activities, including antimicrobial and anticancer properties.[11][12][13][14]

  • Pyranopyrazoles: This class of compounds is well-established for its diverse pharmacological profile, including antimicrobial, anti-inflammatory, and potential as Chk1 kinase inhibitors.[8]

  • Dihydropyridines: The 1,4-dihydropyridine core is a cornerstone in cardiovascular medicine, with many approved drugs acting as calcium channel blockers.

Further biological evaluation of the novel compounds synthesized from 3-formylchromones is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: Synthesis and Application of Fluorescent Probes from Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from chromone scaffolds. Chromone-based probes are a versatile class of fluorescent sensors with applications in detecting metal ions, reactive oxygen species, and changes in the cellular microenvironment, making them valuable tools in biological research and drug development.

Introduction to Chromone-Based Fluorescent Probes

Chromones are a class of heterocyclic compounds that form the central backbone of flavonoids.[1] Their inherent photophysical properties, coupled with the ease of synthetic modification, make them excellent candidates for the development of fluorescent probes.[2] These probes are designed to exhibit a change in their fluorescence properties, such as intensity ("turn-on" or "turn-off") or emission wavelength (ratiometric), upon selective interaction with a specific analyte.[3][4] This response is often governed by photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Fluorescence Resonance Energy Transfer (FRET).[4][5]

The applications of chromone-based probes are diverse, including the detection of biologically relevant metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺), reactive species (e.g., peroxynitrite, hydrogen sulfide), and DNA, as well as for imaging changes in viscosity within living cells.[3][6][7][8][9]

Synthesis of Chromone-Based Fluorescent Probes

A common and straightforward approach to synthesizing chromone-based fluorescent probes involves the condensation reaction between a 3-formylchromone derivative and a suitable amine or hydrazine compound to form a Schiff base.[2]

General Synthesis Workflow

The synthesis typically follows a two-step process: the formation of the 3-formylchromone core, followed by the Schiff base condensation to introduce the analyte recognition moiety.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Schiff Base Condensation 2-hydroxyacetophenone 2-hydroxyacetophenone 3-formylchromone 3-formylchromone 2-hydroxyacetophenone->3-formylchromone Reaction Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_reagent->3-formylchromone Reagent Analyte_receptor Amine/Hydrazine (Analyte Receptor) Chromone_probe Chromone-Based Fluorescent Probe 3-formylchromone->Chromone_probe Condensation Analyte_receptor->Chromone_probe Reactant

Caption: General synthesis workflow for chromone-based fluorescent probes.

Experimental Protocol: Synthesis of a Chromone-Hydrazone Probe

This protocol describes the synthesis of a chromone-hydrazone derivative, a common scaffold for fluorescent probes.[2]

Materials and Reagents:

  • 2-Hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Aromatic hydrazine (e.g., benzaldehyde-hydrazone)

  • Ethanol

  • p-Toluenesulfonic acid (pTSA)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 3-Formylchromone [2]

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to ice-cold N,N-dimethylformamide.

  • To this reagent, add 2-hydroxyacetophenone and stir the mixture.

  • Heat the reaction mixture, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3-formylchromone. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of Chromone-Hydrazone Probe [2]

  • Dissolve 3-formylchromone (1.0 mmol) and the selected aromatic hydrazine (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to allow the product to precipitate.

  • Filter the precipitate and recrystallize from ethanol to obtain the purified chromone-hydrazone probe.

  • Dry the final product under vacuum.

Characterization: The structure of the synthesized probe should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

Application: Detection of Metal Ions

Chromone-based probes are widely used for the detection of various metal ions. The following section details the application of a chromone-based probe for the detection of Fe³⁺.

Sensing Mechanism: "Turn-off" Detection of Fe³⁺

Many chromone-based probes for Fe³⁺ operate via a "turn-off" mechanism, where the fluorescence of the probe is quenched upon binding to the metal ion. This quenching is often attributed to the Photoinduced Electron Transfer (PET) process between the probe and Fe³⁺.[3]

G Probe Chromone Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-Fluorescent) Probe->Complex Binding Analyte Fe³⁺ Ion Analyte->Complex Quenching Fluorescence Quenching (PET) Complex->Quenching

Caption: "Turn-off" fluorescence sensing mechanism for Fe³⁺ detection.

Experimental Protocol: Fluorometric Titration of Fe³⁺

This protocol outlines the procedure for evaluating the fluorescence response of a chromone-based probe towards Fe³⁺ ions.[3]

Materials and Reagents:

  • Synthesized chromone-based probe (e.g., CP probe)[3]

  • Stock solution of the probe (e.g., 10 μmol·L⁻¹ in DMSO/H₂O 4:1, v/v)

  • Stock solution of Fe³⁺ (e.g., 1 mmol·L⁻¹ in deionized water)

  • Other metal ion stock solutions for selectivity studies

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Place 3 mL of the probe solution (10 μmol·L⁻¹) into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution (e.g., excitation at 345 nm, emission range 350-600 nm).[3]

  • Gradually add small aliquots of the Fe³⁺ stock solution to the cuvette using a micropipette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity no longer changes significantly.

  • Plot the fluorescence intensity at the emission maximum (e.g., 439 nm) against the concentration of Fe³⁺ to determine the detection limit.[3]

Selectivity Test: To assess the selectivity of the probe, repeat the experiment using stock solutions of other metal ions at the same concentration instead of Fe³⁺ and compare the fluorescence response.

Data Presentation: Photophysical and Sensing Properties

The performance of chromone-based fluorescent probes is summarized by their photophysical properties and sensing characteristics.

Probe NameAnalyteλ_abs (nm)λ_em (nm)Detection LimitSensing MechanismReference
CP Probe Fe³⁺3454390.044 µmol·L⁻¹PET (Turn-off)[3][11]
OSA Ce³⁺--63.8 nMTurn-off[12]
L Zn²⁺-4880.125 µmol·L⁻¹PET Inhibition[4]
L-Zn Complex Al³⁺-5803.179 µmol·L⁻¹FRET[4]
HMPM Pd²⁺--2.9 nMESIPT/CHEF[13]
Isorhamnetin Cu²⁺--4.0 nmol·L⁻¹Quenching[6]
CUR Zn²⁺---Colorimetric/Fluorescent[10]

Application in Drug Development: Cellular Imaging

Fluorescent probes derived from chromones can be used to visualize the distribution and concentration of specific analytes within living cells, which is crucial in understanding disease pathology and drug action.[3]

Experimental Workflow for Cellular Imaging

G Cell_Culture Cell Culture (e.g., HeLa cells) Probe_Incubation Incubate cells with Chromone Probe Cell_Culture->Probe_Incubation Analyte_Treatment Treat cells with Analyte (e.g., Fe³⁺) Probe_Incubation->Analyte_Treatment Washing Wash cells with PBS Analyte_Treatment->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for cellular imaging using a chromone-based fluorescent probe.

Protocol for Imaging Intracellular Fe³⁺

This protocol provides a general guideline for using a chromone-based probe to image Fe³⁺ in living cells.[3]

Materials and Reagents:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Chromone-based probe for Fe³⁺

  • FeCl₃ solution

  • Fluorescence microscope

Procedure:

  • Culture HeLa cells in a suitable culture dish or plate until they reach the desired confluency.

  • Incubate the cells with the chromone-based probe (e.g., 10 µM) in the culture medium for a specified time (e.g., 30 minutes) at 37 °C.

  • Wash the cells three times with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope to observe the basal fluorescence.

  • Treat the probe-loaded cells with a solution of FeCl₃ for a certain period (e.g., 30 minutes).

  • Wash the cells again with PBS.

  • Acquire fluorescence images of the cells to observe the change in fluorescence intensity due to the presence of intracellular Fe³⁺.

Cytotoxicity Assay: Before cellular imaging, it is essential to evaluate the cytotoxicity of the probe using a standard assay, such as the MTT assay, to ensure that the probe is not harmful to the cells at the concentrations used for imaging.[3]

Conclusion

Chromone-based fluorescent probes offer a powerful and versatile platform for the detection and imaging of a wide range of biologically important analytes. The straightforward synthesis, tunable photophysical properties, and demonstrated utility in complex biological systems make them invaluable tools for researchers in chemistry, biology, and medicine. The protocols and data presented herein provide a solid foundation for the successful application of these probes in various research and development endeavors.

References

Application Notes and Protocols: 6-Fluoro-3-formylchromone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

6-Fluoro-3-formylchromone is a versatile fluorinated building block with significant potential in the synthesis of novel agrochemicals. The presence of the fluorine atom can enhance the biological efficacy and metabolic stability of target molecules, a desirable trait in modern crop protection agents. The 3-formyl group serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems known to exhibit fungicidal, insecticidal, and herbicidal properties. This document outlines the synthesis of this compound and provides detailed protocols for its derivatization into potential agrochemical candidates.

Introduction

The chromone scaffold is a prominent feature in many biologically active compounds. In the agrochemical sector, the introduction of a fluorine substituent can significantly modulate a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation. This compound emerges as a key intermediate, combining the benefits of the chromone core with the advantageous properties of fluorine. Its aldehyde functionality at the C-3 position is particularly reactive, allowing for the synthesis of a wide array of derivatives. While direct synthesis of commercial agrochemicals from this specific starting material is not extensively documented in publicly available literature, its utility can be inferred from the known reactivity of 3-formylchromones and the biological activity of related fluorinated heterocyclic compounds.

Synthesis of this compound

The primary route to this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich compounds.[1][2][3] The synthesis starts from the commercially available 2-hydroxy-5-fluoroacetophenone.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 2-hydroxy-5-fluoroacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice-water bath.

  • To the cooled DMF, add 2-hydroxy-5-fluoroacetophenone with vigorous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture into ice-cold water to decompose the Vilsmeier reagent.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation: Synthesis of Substituted 3-Formylchromones

The Vilsmeier-Haack reaction is a general method applicable to various substituted 2-hydroxyacetophenones. The following table summarizes typical yields for this reaction with different substrates.

Starting Material (Substituted 2-hydroxyacetophenone)Product (Substituted 3-formylchromone)Yield (%)Melting Point (°C)
2-hydroxy-5-chloroacetophenone6-Chloro-3-formylchromone71168
2-hydroxy-3-nitro-5-chloroacetophenone6-Chloro-8-nitro-3-formylchromone67108
2-hydroxy-5-methylacetophenone6-Methyl-3-formylchromone73173

Data adapted from Reference[1]

Application in the Synthesis of Potential Agrochemicals

The 3-formyl group of this compound is a key functional group for building more complex heterocyclic structures, which are often the core of active agrochemical ingredients. Condensation reactions with various nucleophiles are a common strategy.

Synthesis of Pyrazole Derivatives (Potential Fungicides/Insecticides)

The reaction of 3-formylchromones with hydrazines or substituted hydrazines is a standard method for constructing pyrazole rings. Pyrazole-containing compounds are a well-known class of fungicides and insecticides.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or Glacial Acetic Acid

  • Reflux condenser

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate or the desired substituted hydrazine.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Synthetic Pathway to a Chromenyl Pyrazole Derivative

G A This compound C Condensation & Cyclization A->C Ethanol/Acetic Acid, Reflux B Hydrazine (NH2NH2) B->C D 6-Fluoro-chromenyl Pyrazole Derivative C->D

Caption: Synthesis of a potential agrochemical via cyclocondensation.

Synthesis of Isoxazole Derivatives (Potential Herbicides/Fungicides)

Condensation of the 3-formyl group with hydroxylamine hydrochloride can lead to an oxime intermediate, which can then undergo cyclization to form an isoxazole ring, another important scaffold in agrochemicals.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

  • Reflux condenser

Procedure:

  • To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium acetate.

  • Heat the mixture to reflux for the required time, monitoring by TLC.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry.

  • Purify the product by recrystallization.

Diagram: Experimental Workflow for Isoxazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Ethanol B Add Hydroxylamine HCl and Sodium Acetate A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Pour into Water D->E F Filter Precipitate E->F G Wash with Water and Dry F->G H Recrystallize G->H

Caption: Workflow for the synthesis of isoxazole derivatives.

Potential Biological Activities

While specific agrochemical activity data for derivatives of this compound is limited, studies on related compounds provide insights into their potential applications.

  • Fungicidal Activity: 3-Iodochromone derivatives have shown fungicidal activity against Sclerotium rolfsii.[4] It is plausible that fluorinated analogues could exhibit similar or enhanced activity.

  • Antibacterial Activity: Substituted 3-formylchromones have been screened for antibacterial activity against S. aureus and E. coli, with some compounds showing moderate activity.[1]

  • General Reactivity: The 3-formylchromone moiety is a versatile precursor for a wide range of heterocyclic systems, many of which are privileged structures in agrochemical design.[3][5][6]

Conclusion

This compound is a high-potential building block for the synthesis of novel agrochemicals. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its 3-formyl group allow for the creation of a diverse library of fluorinated heterocyclic compounds. Further research into the synthesis and biological screening of derivatives of this compound is warranted to fully explore its potential in the development of next-generation crop protection agents.

References

Application Notes and Protocols for Compound Library Synthesis Based on the 6-Fluoro-3-formylchromone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and diversification of compound libraries based on the versatile 6-fluoro-3-formylchromone scaffold. This scaffold is a valuable starting point for the discovery of novel therapeutic agents due to the diverse biological activities exhibited by its derivatives.[1][2][3][4][5] The protocols outlined below detail the synthesis of the core scaffold and subsequent library generation through reactions targeting the reactive 3-formyl group.

Introduction to the this compound Scaffold

The chromone ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the molecule. The 3-formyl group serves as a versatile chemical handle, allowing for a wide array of chemical transformations to generate a diverse library of compounds for biological screening.

Data Presentation: Biological Activities of 6-Substituted 3-Formylchromone Derivatives

The following tables summarize the reported biological activities of various 6-substituted 3-formylchromone derivatives, highlighting the potential of this scaffold in drug discovery.

Table 1: Cytotoxicity of 6-Substituted 3-Formylchromones against Human Tumor Cell Lines. [1][4][6][7]

Compound (Substitution at C6)Cell LineCC50 (µM)
6-Fluoro (FC6) HSC-2 46
HSC-3 73
HSG 92
HL-60 17
6-Chloro (FC7)HSC-246
HSC-373
HSG92
HL-6017
6-BromoHSC-256
HSC-3117
HSG215
HL-6052
6-MethylHSC-2100
HSC-3150
HSG200
HL-6080
6-Methoxy (FC4)HSC-2150
HSC-3200
HSG250
HL-60100

CC50: 50% cytotoxic concentration. HSC-2, HSC-3, HSG are human oral squamous cell carcinoma cell lines. HL-60 is a human promyelocytic leukemia cell line.

Table 2: Other Reported Biological Activities of Chromone Derivatives.

Derivative ClassBiological ActivityTarget/PathwayReference
6-Substituted 3-formylchromonesAnti-diabetic (in silico)Aldehyde oxidase, Insulin inhibitors, HIF1A expression inhibitors[5]
Chromone-based hydrazonesAnti-inflammatoryCOX-2, 15-LOX, mPGES-1[8]
DCO-6 (a chromone derivative)Anti-inflammatoryROS-dependent TRAF6-ASK1-p38 pathway[9]
Substituted chroman-4-onesSIRT2 InhibitionSirtuin 2[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold via Vilsmeier-Haack Reaction

This protocol describes the synthesis of the this compound scaffold from the corresponding 2'-hydroxyacetophenone using the Vilsmeier-Haack reaction.[11][12][13][14]

Materials:

  • 5'-Fluoro-2'-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, 3.0 eq).

    • Cool the flask in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 5'-Fluoro-2'-hydroxyacetophenone:

    • Dissolve 5'-fluoro-2'-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF.

    • Add the solution of the acetophenone derivative dropwise to the prepared Vilsmeier reagent with vigorous stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The mixture will gradually become a thick paste.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • A solid precipitate of this compound will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Library Diversification via Knoevenagel Condensation

This protocol outlines the reaction of the 3-formyl group with active methylene compounds to generate a library of derivatives with extended conjugation.[15][16][17]

Materials:

  • This compound

  • Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Piperidine or pyridine (as a catalyst)

  • Ethanol or acetic acid (as a solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the active methylene compound (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (a few drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Library Diversification via Reductive Amination

This protocol describes the conversion of the 3-formyl group into a 3-aminomethyl group, followed by further derivatization.

Materials:

  • This compound

  • Primary or secondary amines

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add the desired amine (1.1 eq).

    • If the amine is an aniline, a catalytic amount of acetic acid can be added.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Isolation:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(aminomethyl)-6-fluorochromone derivative.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification 5_Fluoro_2_hydroxyacetophenone 5_Fluoro_2_hydroxyacetophenone 6_Fluoro_3_formylchromone This compound (Scaffold) 5_Fluoro_2_hydroxyacetophenone->6_Fluoro_3_formylchromone Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->6_Fluoro_3_formylchromone Knoevenagel_Condensation_Product Knoevenagel Condensation Product 6_Fluoro_3_formylchromone->Knoevenagel_Condensation_Product Knoevenagel Condensation Reductive_Amination_Product Reductive Amination Product 6_Fluoro_3_formylchromone->Reductive_Amination_Product Reductive Amination Active_Methylene_Compounds Active Methylene Compounds Active_Methylene_Compounds->Knoevenagel_Condensation_Product Compound_Library Compound_Library Knoevenagel_Condensation_Product->Compound_Library Amines Amines Amines->Reductive_Amination_Product Reductive_Amination_Product->Compound_Library

Caption: Synthetic workflow for the creation of a compound library based on the this compound scaffold.

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 ROS Reactive Oxygen Species (ROS) TLR4->ROS TRAF6 TRAF6 ROS->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response Chromone_Derivative Chromone Derivative (e.g., DCO-6) Chromone_Derivative->ROS Inhibition

Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 signaling pathway by a chromone derivative.[9]

References

Application Notes and Protocols for the Multi-Step Synthesis of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromones (1-benzopyran-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds widely distributed in nature.[1][2] The rigid bicyclic chromone scaffold is considered a "privileged structure" in drug discovery, as its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Furthermore, the unique photophysical characteristics of chromones make them valuable as fluorescence probes.[1] This document provides detailed experimental protocols for three common multi-step synthetic routes to produce key chromone intermediates, intended for researchers, scientists, and professionals in drug development.

Method 1: Synthesis of a Substituted Chromone via Pechmann Condensation

Application Note

The Pechmann condensation is a classic and widely used method for synthesizing coumarins, but under specific conditions with appropriately substituted phenols, it can also yield chromones.[3][4] The reaction involves the condensation of a phenol with a β-ketoester under acidic catalysis.[4][5] This protocol details the synthesis of 6-chloro-4,8-dimethyl-2H-chromen-2-one from 4-chloro-3,5-dimethylphenol and ethyl acetoacetate using concentrated sulfuric acid as the condensing agent. This method is advantageous for its use of simple, readily available starting materials.[3]

Experimental Protocol

Step 1: Condensation Reaction

  • In a suitable reaction vessel, chill 25 cc of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a mixture of 5 g of 4-chloro-3,5-dimethylphenol and 16 cc of ethyl acetoacetate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Warm the mixture on a steam bath for five hours.

  • Pour the resulting solution onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

Step 2: Purification

  • Dissolve the crude solid in hot methanol.

  • Concentrate the solution to induce crystallization.

  • For further purification, recrystallize the product from aqueous ethanol or methanol. This will yield long, white, well-defined needles.

  • Dry the purified crystals in a vacuum oven. The final product is 6-chloro-4,8-dimethylchromone.

Data Presentation

CompoundStarting MaterialsCatalystYieldMelting Point (°C)Reference
6-chloro-4,8-dimethylchromone4-chloro-3,5-dimethylphenol, Ethyl acetoacetateH₂SO₄45%89-90[3]

Experimental Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Purification A Mix 4-chloro-3,5-dimethylphenol and ethyl acetoacetate B Add mixture to cold H₂SO₄ (0-10 °C) A->B C Warm on steam bath for 5 hours B->C D Pour onto ice to precipitate product C->D E Filter and wash crude product D->E F Recrystallize from aqueous ethanol/methanol E->F Crude Solid G Dry purified product F->G H Final Product: 6-chloro-4,8-dimethylchromone G->H

Caption: Workflow for Pechmann Condensation Synthesis of a Chromone.

Method 2: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acid

Application Note

The synthesis of chromone-2-carboxylic acids provides crucial intermediates for the development of more complex, biologically active molecules.[6] This protocol describes a rapid, two-step, microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid from 5'-bromo-2'-hydroxyacetophenone. The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[6] The process involves an initial base-catalyzed condensation with diethyl oxalate, followed by an acid-catalyzed cyclization and dehydration.

Experimental Protocol

Step 1: Condensation with Diethyl Oxalate

  • To a 10 mL microwave vial, add 5'-bromo-2'-hydroxyacetophenone (1 mmol, 1.0 eq).

  • Add sodium ethoxide (NaOEt) as a 21% wt solution in ethanol (3.0 eq).

  • Add diethyl oxalate (3.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

Step 2: Cyclization and Hydrolysis

  • After cooling the vial, add a 4M solution of hydrochloric acid (HCl) in dioxane (5 mL) to the reaction mixture.

  • Seal the vial again and irradiate in the microwave reactor at 120 °C for 10 minutes.

  • After cooling, a precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with diethyl ether.

  • Dry the solid to obtain pure 6-bromochromone-2-carboxylic acid.

Data Presentation

Starting MaterialProductBaseYieldReference
5'-bromo-2'-hydroxyacetophenone6-bromochromone-2-carboxylic acidNaOEt87%[6]
2'-hydroxyacetophenoneChromone-2-carboxylic acidNaOEt93%[6]
5'-chloro-2'-hydroxyacetophenone6-chlorochromone-2-carboxylic acidNaOEt81%[6]
5'-nitro-2'-hydroxyacetophenone6-nitrochromone-2-carboxylic acidNaOEt54%[6]

Experimental Workflow

G cluster_0 Step 1: MW Condensation cluster_1 Step 2: MW Cyclization A Combine 5'-bromo-2'-hydroxyacetophenone, NaOEt, and diethyl oxalate in MW vial B Microwave at 120 °C for 10 min A->B C Add 4M HCl in dioxane to vial B->C Intermediate D Microwave at 120 °C for 10 min C->D E Filter, wash, and dry the precipitate D->E F Final Product: 6-bromochromone-2-carboxylic acid E->F

Caption: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acid.

Method 3: Synthesis of Chromone-3-Carbaldehyde via Vilsmeier-Haack Reaction

Application Note

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and heterocyclic compounds.[7] It is particularly useful for synthesizing chromone-3-carbaldehydes from o-hydroxyacetophenones. These aldehydes are versatile building blocks for creating a wide variety of chromone derivatives, such as chromone-hydrazones, through subsequent reactions.[7][8] The reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

Experimental Protocol

Step 1: Formation of Vilsmeier Reagent and Reaction

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Add a solution of the appropriately substituted o-hydroxyacetophenone in dry DMF dropwise to the Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.

  • After the addition, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for another 4-6 hours.

Step 2: Work-up and Purification

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chromone-3-carbaldehyde.

Data Presentation

Starting MaterialReagentsProductYieldReference
o-hydroxyacetophenonePOCl₃, DMFChromone-3-carbaldehydeGood[7]
Substituted o-hydroxyacetophenonesPOCl₃, DMFSubstituted Chromone-3-carbaldehydesGood[7]

Experimental Workflow

G cluster_0 Step 1: Formylation cluster_1 Step 2: Work-up & Purification A Prepare Vilsmeier Reagent: POCl₃ + DMF at 0 °C B Add o-hydroxyacetophenone solution dropwise at 0-5 °C A->B C Stir at 0 °C, then warm to RT and stir for 4-6 hours B->C D Pour onto ice and neutralize with NaHCO₃ solution C->D Reaction Mixture E Filter crude product D->E F Recrystallize from ethanol E->F G Final Product: Chromone-3-carbaldehyde F->G

Caption: Vilsmeier-Haack Synthesis of Chromone-3-Carbaldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Fluorinated Chromones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the synthesis of fluorinated chromones using the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low or No Yield of the Desired Product

Question: My Vilsmeier-Haack reaction on a fluorinated o-hydroxyacetophenone is giving very low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in this reaction is a common issue, primarily due to the deactivating effect of the fluorine substituent on the aromatic ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is inherently slower on electron-deficient substrates.[1][2]

Potential Causes & Solutions:

  • Substrate Reactivity: The electron-withdrawing fluorine atom makes the starting material less nucleophilic and less reactive towards the Vilsmeier reagent, which is a relatively weak electrophile.[1]

    • Solution: More forcing conditions may be required compared to non-fluorinated analogues. Consider increasing the reaction temperature incrementally (e.g., from room temperature to 40-80°C) and extending the reaction time.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.[4]

  • Reagent Purity & Preparation: The Vilsmeier reagent is moisture-sensitive and its effective concentration can be compromised by impure starting materials.

    • Solution: Ensure that the N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. DMF can decompose to dimethylamine, which can interfere with the reaction.[5] Always prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to DMF at a low temperature (0-5°C) before adding the substrate.[4][6]

  • Insufficient Reaction Temperature: The initial reaction temperature of 0°C may be sufficient for reagent formation but too low to drive the reaction with a deactivated substrate.

    • Solution: After the addition of your fluorinated substrate at 0°C, allow the reaction to warm to room temperature and stir for several hours.[7] If no significant conversion is observed, gentle heating may be necessary.[6][8]

Issue 2: Formation of Multiple Products (e.g., Di-formylation)

Question: I am observing the formation of a di-formylated byproduct in my reaction. How can I improve the selectivity for the desired mono-formylated product?

Answer: Over-formylation can occur, especially if there are other activated positions on the aromatic ring or if the reaction conditions are too harsh.[4]

Potential Causes & Solutions:

  • Stoichiometry: An excess of the Vilsmeier reagent is a primary cause of multiple additions.

    • Solution: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1:1 to 1.5:1 is a good starting point for optimization.[4][7]

  • Order of Addition: Adding the substrate to a concentrated solution of the Vilsmeier reagent can lead to localized excess and promote side reactions.

    • Solution: Consider adding the pre-formed Vilsmeier reagent dropwise to a solution of the fluorinated substrate. This maintains a low concentration of the electrophile throughout the reaction.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of byproducts.

    • Solution: Monitor the reaction diligently by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.[4]

Issue 3: Formation of Chlorinated Byproducts

Question: My mass spectrometry analysis shows a chlorinated byproduct. What is the cause and how can I prevent it?

Answer: Chlorination is a known side reaction, as the Vilsmeier reagent (a chloroiminium salt) and POCl₃ can act as chlorinating agents, particularly at elevated temperatures.[4]

Potential Causes & Solutions:

  • High Reaction Temperature: Higher temperatures promote the chlorination side reaction.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Balance the need for heat to activate the fluorinated substrate with the risk of chlorination.[4]

  • Reagent Choice: POCl₃ is a common culprit for this side reaction.

    • Solution: If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[4]

  • Work-up Procedure: Lingering reactive chlorine species can cause issues.

    • Solution: Perform the aqueous work-up promptly after the reaction is complete to hydrolyze the intermediate iminium salt and quench any remaining reactive species.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Vilsmeier-Haack reaction for chromone synthesis?

The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction involves two main stages. First, DMF and POCl₃ react to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10] Second, the enol form of the o-hydroxyacetophenone attacks this reagent. Subsequent cyclization and elimination, followed by hydrolysis during work-up, yields the 3-formylchromone.

Q2: Why is the reaction sensitive to moisture?

The Vilsmeier reagent and POCl₃ are highly reactive towards water. Moisture will consume the reagents, preventing the formation of the necessary electrophile and leading to a failed reaction. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

Q3: Can I use a different amide besides DMF?

Yes, other N,N-disubstituted formamides can be used, but DMF is the most common and cost-effective choice.[7] Using a different amide, such as N,N-dimethylacetamide (DMA), would lead to acetylation rather than formylation.[11]

Q4: How does the position of the fluorine atom on the aromatic ring affect the reaction?

The position of the fluorine atom significantly impacts regioselectivity and reactivity due to its strong electron-withdrawing inductive effect. The formylation will typically occur at the most electron-rich ortho or para position relative to the activating hydroxyl group. A fluorine atom ortho or para to the reaction site will have a stronger deactivating effect than one at a meta position.

Q5: What is the typical work-up procedure?

Once the reaction is complete, the mixture is typically cooled in an ice bath and carefully poured into a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate and neutralize the acidic mixture.[7] The product is then extracted with an organic solvent (e.g., ethyl acetate, DCM), washed, dried, and purified, usually by column chromatography.[12]

Quantitative Data Summary

The optimal stoichiometry is crucial for maximizing yield and minimizing byproducts. The following table, based on data for a generic activated aromatic compound, illustrates the impact of the reagent-to-substrate ratio on product distribution.[4]

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: Yields are representative and will vary based on the specific reactivity of the fluorinated substrate.

Table 2: Typical Optimized Reaction Parameters for a Fluorinated o-Hydroxyacetophenone

ParameterConditionRationale
Solvent Anhydrous DMF (can also serve as reagent)Standard solvent and reagent for Vilsmeier-Haack reactions.[8]
Reagents POCl₃, DMFMost common and effective reagents for generating the Vilsmeier reagent.[3]
Stoichiometry Substrate : POCl₃ : DMF (1 : 1.2 : 10)A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent.[6] DMF is often used in excess as the solvent.
Temperature 0°C for reagent formation, then warm to RT, potentially heat to 40-60°CLow initial temperature controls the exothermic formation of the Vilsmeier reagent.[6] Heating may be needed for the deactivated substrate.
Reaction Time 2 - 12 hoursFluorinated substrates react slower; monitor by TLC to determine the optimal time.[7]
Work-up Quench with ice-cold aqueous NaOAc or NaOH solutionHydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the reaction.[7][12]

Detailed Experimental Protocol

Protocol: Synthesis of a Fluorinated 3-Formylchromone

This protocol is a representative example and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.[6]

  • After the addition is complete, stir the resulting mixture (which may become a viscous liquid or solid) at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]

2. Formylation Reaction:

  • Dissolve the fluorinated o-hydroxyacetophenone substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.[6]

3. Reaction Monitoring and Completion:

  • Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • If the reaction is sluggish, gently heat the mixture to 40-60°C and continue to monitor until the starting material is consumed.[6]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • In a separate beaker, prepare a solution of sodium acetate (5-6 equivalents) in water or a 1M NaOH solution, and cool it in an ice bath.

  • Slowly and carefully pour the reaction mixture onto the cold aqueous base with vigorous stirring to quench the reaction and hydrolyze the intermediate.

  • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to afford the final fluorinated 3-formylchromone.

Visual Guides and Workflows

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.

G start_end start_end process process decision decision output output start Start: Fluorinated o-Hydroxyacetophenone prep_vilsmeier Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->prep_vilsmeier add_substrate Add Substrate Solution to Vilsmeier Reagent prep_vilsmeier->add_substrate react Stir at RT (Optional: Heat to 40-60°C) add_substrate->react monitor Monitor by TLC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup Aqueous Basic Work-up is_complete->workup Yes extract Extraction & Drying workup->extract purify Column Chromatography extract->purify product Final Product: Fluorinated 3-Formylchromone purify->product

Caption: General experimental workflow for the Vilsmeier-Haack synthesis of fluorinated chromones.

G problem problem decision decision solution solution cause cause start Problem Observed q1 Low or No Yield? start->q1 q2 Undesired Byproducts? c1 Cause: Poor Reagent Quality or Deactivated Substrate q1->c1 Yes q1->q2 No s1 Solution: 1. Use anhydrous reagents. 2. Increase temperature/time. 3. Confirm substrate purity. c1->s1 q3 Multiple Spots on TLC? (e.g., Di-formylation) q2->q3 Yes c2 Cause: Incorrect Stoichiometry or Prolonged Reaction Time q3->c2 Yes q4 Mass Spec Shows Chlorination? q3->q4 No s2 Solution: 1. Use 1.1-1.5 eq. reagent. 2. Monitor closely via TLC. 3. Add reagent to substrate. c2->s2 c3 Cause: High Temperature q4->c3 Yes s3 Solution: 1. Run at lowest effective temp. 2. Consider alternative reagents (e.g., Oxalyl Chloride). c3->s3

Caption: A troubleshooting decision tree for common Vilsmeier-Haack reaction issues.

References

Technical Support Center: Purification of Crude 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Fluoro-3-formylchromone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: The most probable impurities include unreacted starting material, specifically 2'-Fluoro-6'-hydroxyacetophenone, and residual Vilsmeier reagent or its hydrolysis byproducts. Additionally, small amounts of polymeric or tar-like substances may form under the reaction conditions.

Q2: What is a suitable starting point for developing a recrystallization protocol for this compound?

A2: Ethanol is a good initial solvent to explore for the recrystallization of this compound, as related halo-substituted chromones have been successfully purified using this solvent.[1] A solvent system of ethyl acetate/hexanes could also be investigated.

Q3: When is column chromatography recommended over recrystallization?

A3: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product or when the crude material contains a complex mixture of byproducts. It is also the preferred method for isolating the product from baseline impurities or colored tars.

Q4: How can I monitor the progress and success of the purification?

A4: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the purification process. By spotting the crude mixture, purified fractions, and a reference standard (if available), you can assess the separation of impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Recommended Solution
Product does not crystallize upon cooling. - The solvent is too non-polar, and the compound remains fully dissolved.- Too much solvent was used.- Add a co-solvent of lower polarity (e.g., water or hexanes) dropwise until turbidity persists, then reheat to dissolve and cool again.- Evaporate some of the solvent to increase the concentration and induce crystallization upon cooling.
Product oils out instead of forming crystals. - The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Crystals are colored despite recrystallization. - Colored impurities are co-crystallizing with the product.- The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.- A second recrystallization may be necessary.
Column Chromatography Issues
Issue Potential Cause Recommended Solution
Poor separation of the product from impurities. - The eluent system has inappropriate polarity.- Optimize the solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the product.- Consider using a different solvent system, such as dichloromethane/methanol for more polar compounds.
The product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the proportion of the more polar solvent in the eluent mixture (e.g., decrease the percentage of ethyl acetate in a hexanes/ethyl acetate system).
The product does not move from the baseline (low Rf). - The eluent is not polar enough.- Increase the proportion of the more polar solvent in the eluent mixture.
Streaking or tailing of the product band. - The crude sample was overloaded on the column.- The compound is interacting strongly with the silica gel.- Use a larger column or reduce the amount of crude material loaded.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid, to improve the peak shape of acidic compounds.

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the purification of crude this compound. Actual results may vary depending on the scale and specific conditions of the synthesis and purification.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Key Parameters
Recrystallization ~85%>98%60-75%Solvent: Ethanol
Column Chromatography ~85%>99%70-85%Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate (e.g., 7:3 v/v)

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and gently heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_final Final Product Crude Crude this compound TLC_Crude TLC Analysis Crude->TLC_Crude Recrystallization Recrystallization TLC_Crude->Recrystallization Simple Impurity Profile Column_Chromatography Column Chromatography TLC_Crude->Column_Chromatography Complex Impurity Profile Dissolve Dissolve in Hot Ethanol Recrystallization->Dissolve Pack_Column Pack Silica Gel Column Column_Chromatography->Pack_Column Cool Cool to Crystallize Dissolve->Cool Filter_Wash Filter and Wash Cool->Filter_Wash Dry_Recryst Dry Pure Product Filter_Wash->Dry_Recryst Pure_Product Pure this compound Dry_Recryst->Pure_Product Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Hexanes/EtOAc Load_Sample->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Evaporate Combine & Evaporate Collect_Fractions->Evaporate Dry_Column Dry Pure Product Evaporate->Dry_Column Dry_Column->Pure_Product

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Problems cluster_chromatography Column Chromatography Problems cluster_solutions_recryst Solutions Start Purification Issue Encountered No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Low_Yield_R Low Recovery Start->Low_Yield_R Poor_Separation Poor Separation Start->Poor_Separation Streaking Band Streaking/Tailing Start->Streaking No_Elution Product Stuck on Column Start->No_Elution Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Concentrate Concentrate Solution No_Crystals->Concentrate Slow_Cool Cool Slowly / Seed Oiling_Out->Slow_Cool Optimize_Solvent_R Optimize Solvent Volume Low_Yield_R->Optimize_Solvent_R Optimize_Eluent Optimize Eluent Poor_Separation->Optimize_Eluent Reduce_Load Reduce Sample Load Streaking->Reduce_Load Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity

Caption: Troubleshooting decision tree for purification issues.

References

identifying common side products in 3-formylchromone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formylchromone. The information focuses on identifying and mitigating common side products and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-formylchromone?

A1: The Vilsmeier-Haack reaction is the most widely employed and efficient one-step method for the synthesis of 3-formylchromone from 2-hydroxyacetophenones. This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), and it consistently produces good to excellent yields, often in the range of 80-90%.[1]

Q2: My crude product is a dark, tar-like substance. Can I still obtain pure 3-formylchromone?

A2: Yes, the formation of dark, resinous materials can be common in Vilsmeier-Haack reactions. Purification can typically be achieved through column chromatography to remove baseline impurities, followed by recrystallization from a suitable solvent like ethanol to yield a pure, crystalline product.

Q3: What are the potential side products in the synthesis of 3-formylchromone via the Vilsmeier-Haack reaction?

A3: While the Vilsmeier-Haack synthesis of 3-formylchromone is generally high-yielding, several side products can theoretically form due to incomplete reaction or alternative reaction pathways. These may include:

  • Unreacted 2-hydroxyacetophenone: If the reaction does not proceed to completion.

  • Non-cyclized intermediate: An open-chain enamine intermediate that fails to undergo the final cyclization and dehydration step.

  • Chlorinated byproducts: Although less common, the Vilsmeier reagent can in some cases act as a chlorinating agent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the starting material, intermediates, and the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-formylchromone.

Issue 1: Low Yield of 3-Formylchromone
Potential Cause Recommended Solution
Incomplete formation of the Vilsmeier reagent. Ensure that the DMF is anhydrous and that the POCl₃ is fresh and of high purity. The reaction to form the Vilsmeier reagent should be conducted at a low temperature (0-5 °C) with careful, dropwise addition of POCl₃ to DMF.
Insufficient reaction time or temperature. Monitor the reaction by TLC to ensure it has gone to completion. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
Premature hydrolysis of the Vilsmeier reagent or intermediates. The reaction should be carried out under strictly anhydrous conditions until the aqueous work-up. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Sub-optimal stoichiometry of reagents. Use a slight excess of the Vilsmeier reagent relative to the 2-hydroxyacetophenone to ensure complete conversion of the starting material.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Side Product Identification Mitigation Strategy
Unreacted 2-hydroxyacetophenone Can be identified by TLC and comparison with a standard of the starting material. In ¹H NMR, the characteristic signals of the starting material will be present.Increase the molar ratio of the Vilsmeier reagent to 2-hydroxyacetophenone. Ensure adequate reaction time and temperature to drive the reaction to completion.
Non-cyclized Intermediate This intermediate may appear as a separate spot on TLC. Its structure can be confirmed by spectroscopic methods such as NMR and mass spectrometry, which would show the presence of the formyl group and the open-chain structure.Ensure the final heating step of the reaction is sufficient to promote cyclization and dehydration. The acidic conditions generated during the reaction typically favor the formation of the stable chromone ring.
Chlorinated Byproducts The presence of chlorine can be detected by mass spectrometry (isotopic pattern) and elemental analysis. ¹H and ¹³C NMR spectra may also show shifts indicative of a chloro-substituent on the aromatic ring.Use the minimum necessary amount of POCl₃. Avoid excessively high reaction temperatures, which may favor chlorination.

Quantitative Data Summary

While specific quantitative data for side product formation is not extensively reported in the literature, the following table provides a hypothetical representation based on typical outcomes to illustrate the impact of reaction conditions.

Reaction Condition Yield of 3-Formylchromone (%) Unreacted 2-Hydroxyacetophenone (%) Other Impurities (%)
Optimal Conditions (Anhydrous, 1.2 eq. Vilsmeier reagent) 85-95< 5< 5
Sub-optimal Stoichiometry (0.8 eq. Vilsmeier reagent) 60-7020-30< 10
Presence of Moisture 40-5010-2030-50 (hydrolysis products)
Excessive Temperature (>100 °C) 70-80< 515-25 (potential for chlorinated byproducts and degradation)

Experimental Protocols

General Procedure for the Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Reaction with 2-Hydroxyacetophenone: Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-hydroxyacetophenone dropwise to the prepared Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.

  • A solid precipitate of 3-formylchromone should form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizations

Troubleshooting_3_Formylchromone_Synthesis start Start: Low Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry (Anhydrous DMF, Fresh POCl₃, Correct Ratios?) start->check_reagents check_conditions Review Reaction Conditions (Temperature Control, Anhydrous Setup?) start->check_conditions tlc_analysis Analyze Crude Product by TLC check_reagents->tlc_analysis check_conditions->tlc_analysis unreacted_sm Unreacted Starting Material Present? tlc_analysis->unreacted_sm unknown_spots Other Impurity Spots Present? unreacted_sm->unknown_spots No optimize_stoichiometry Optimize Stoichiometry: Increase Vilsmeier Reagent Ratio unreacted_sm->optimize_stoichiometry Yes increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp Yes characterize_impurities Characterize Impurities (NMR, MS) unknown_spots->characterize_impurities Yes end_good Successful Synthesis unknown_spots->end_good No optimize_stoichiometry->end_good increase_time_temp->end_good incomplete_cyclization Hypothesize Incomplete Cyclization characterize_impurities->incomplete_cyclization chlorination_product Hypothesize Chlorination characterize_impurities->chlorination_product optimize_cyclization Ensure Sufficient Heating in Final Step incomplete_cyclization->optimize_cyclization optimize_temp Avoid Excessive Temperatures chlorination_product->optimize_temp optimize_cyclization->end_good optimize_temp->end_good end_bad Further Optimization Needed

Caption: Troubleshooting workflow for 3-formylchromone synthesis.

Reaction_Pathway_and_Side_Product reagents 2-Hydroxyacetophenone + Vilsmeier Reagent intermediate Formylated Intermediate (Iminium Salt) reagents->intermediate Formylation unreacted Unreacted 2-Hydroxyacetophenone reagents->unreacted Incomplete Reaction non_cyclized Non-cyclized Intermediate (Potential Side Product) intermediate->non_cyclized Incomplete Reaction cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 3-Formylchromone cyclization->product

Caption: Reaction pathway for 3-formylchromone synthesis and potential side products.

References

improving solubility of 6-Fluoro-3-formylchromone for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

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Improving Solubility for Biological Assays

This guide provides troubleshooting advice and detailed protocols for researchers encountering solubility issues with 6-Fluoro-3-formylchromone in biological assays. Due to its chemical structure, featuring a fluorinated chromone core, this compound is expected to have low aqueous solubility, a common challenge in drug discovery and development.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do first?

A1: This is expected, as the compound is hydrophobic. Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4][5]

Initial Steps:

  • Select an Organic Solvent: The most common choice for initial solubilization is 100% Dimethyl Sulfoxide (DMSO).[4][6]

  • Prepare a High-Concentration Stock: Weigh the compound accurately and dissolve it in a minimal amount of pure DMSO to create a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay.

  • Aid Dissolution: If the compound dissolves slowly, you can use gentle warming (to 37°C) or sonication to assist.[4][7]

Q2: I dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. Why is this happening and how can I fix it?

A2: This is a common phenomenon called "precipitation upon dilution." While the compound is soluble in DMSO, the final concentration of DMSO in your aqueous medium (typically <0.5%) is too low to keep the hydrophobic compound in solution.[8][9][10]

Troubleshooting Workflow:

G start Precipitation observed in aqueous media? check_dmso check_dmso start->check_dmso Yes success Compound Soluble fail Issue Persists Consult Formulation Specialist reduce_dmso reduce_dmso check_dmso->reduce_dmso Yes check_conc check_conc check_dmso->check_conc No reduce_dmso->fail reduce_dmso->check_conc lower_conc lower_conc check_conc->lower_conc Yes use_serum use_serum check_conc->use_serum No lower_conc->fail lower_conc->use_serum add_serum add_serum use_serum->add_serum No use_excipient use_excipient use_serum->use_excipient Yes add_serum->fail add_serum->use_excipient use_excipient->success use_excipient->fail

Solutions to Prevent Precipitation:

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, pre-dilute the stock in a small volume of media first. Pipette vigorously while adding the compound to create turbulence and promote mixing.[7]

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

  • Leverage Serum: If using cell culture, the proteins in Fetal Bovine Serum (FBS) can help stabilize and solubilize hydrophobic compounds. Ensure your media contains an adequate percentage of serum.[7]

  • Use Solubilizing Agents: For persistent issues, incorporating pharmaceutical excipients or solubilizers into your assay buffer is a highly effective strategy.[5][11]

Q3: What are solubilizing agents and how do I choose the right one?

A3: Solubilizing agents are excipients that increase the apparent water solubility of a poorly soluble compound.[12] The main types are cyclodextrins and surfactants.[13][14]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules.[15][16] They have a hydrophilic exterior and a hydrophobic inner cavity where the drug can be encapsulated, effectively shielding it from the aqueous environment.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[13][15]

  • Surfactants (Detergents): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[18][19] These micelles have a hydrophobic core that can entrap the insoluble compound, allowing it to be dispersed in the aqueous solution.[20][21] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred in biological assays due to lower toxicity compared to ionic surfactants.[12][19]

Comparison of Common Solubilizing Agents

Agent TypeExample(s)Mechanism of ActionTypical ConcentrationKey Considerations
Organic Co-solvent DMSO, EthanolReduces solvent polarity< 0.5% (final assay)Can have direct biological effects; potential for precipitation.[6][22]
Cyclodextrin HP-β-CD, SBE-β-CDForms 1:1 inclusion complexes.[15][17]1-5% (w/v)Can extract cholesterol from cell membranes at high concentrations.[23]
Non-ionic Surfactant Tween® 80, Polysorbate 20, Pluronic® F-68Forms micelles to encapsulate the compound.[19]0.01-0.1% (w/v)Must be used above CMC; can interfere with some assays or lyse cells at high concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 192.14 g/mol )[24], high-purity DMSO, analytical balance, microcentrifuge tubes.

  • Calculation: To make 1 mL of a 10 mM stock solution, you need 1.92 mg of the compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (0.010 mol / 1 L) * (192.14 g / 1 mol) * (1000 mg / 1 g) = 1.92 mg

  • Procedure: a. Accurately weigh 1.92 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1.0 mL of 100% DMSO. c. Vortex vigorously for 1-2 minutes. d. If needed, place the tube in a 37°C water bath or a sonicator for 10-15 minutes until the solid is completely dissolved. e. Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Using HP-β-Cyclodextrin to Improve Aqueous Solubility

This protocol aims to prepare a 100 µM working solution of the compound in a buffer containing 2% HP-β-CD.

  • Materials: 10 mM compound stock in DMSO (from Protocol 1), sterile aqueous buffer (e.g., PBS), Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare the Vehicle Solution: a. Weigh 200 mg of HP-β-CD. b. Dissolve it in 10 mL of the aqueous buffer to create a 2% (w/v) HP-β-CD solution. c. Ensure it is fully dissolved. This is your "vehicle solution."

  • Prepare the Working Solution: a. Determine the volume of DMSO stock needed. To make 1 mL of a 100 µM solution, you will need 10 µL of the 10 mM stock.

    • Calculation: V1 = (M2 * V2) / M1 = (100 µM * 1 mL) / 10,000 µM = 0.01 mL = 10 µL b. Add 990 µL of the 2% HP-β-CD vehicle solution to a new sterile tube. c. While vortexing the tube, slowly add the 10 µL of the 10 mM DMSO stock solution. d. Continue vortexing for at least 30 seconds to ensure proper complex formation. e. Visually inspect for any signs of precipitation. The resulting solution should be clear.

  • Controls: Always prepare a matching vehicle control containing the same final concentration of DMSO and HP-β-CD (e.g., 990 µL of 2% HP-β-CD vehicle + 10 µL of DMSO) to use in your assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution with Cyclodextrin Compound Solid Compound Stock 10 mM Stock in DMSO Compound->Stock DMSO 100% DMSO DMSO->Stock Working Final 100 µM Working Solution (Clear) Stock->Working Add 10 µL to 990 µL Vehicle (while vortexing) Vehicle 2% HP-β-CD in Aqueous Buffer Vehicle->Working

References

Technical Support Center: Scale-Up Synthesis of 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Fluoro-3-formylchromone.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the Vilsmeier-Haack synthesis of this compound from 2'-hydroxy-5'-fluoroacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Vilsmeier Reagent Formation: Insufficient cooling during the addition of POCl₃ to DMF. 2. Low Reactivity of Starting Material: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the starting acetophenone. 3. Moisture Contamination: Vilsmeier reagent is highly sensitive to moisture.1. Ensure the temperature of DMF is maintained at 0-5°C during the dropwise addition of POCl₃. 2. After Vilsmeier reagent formation, consider a slightly elevated reaction temperature (e.g., 60-80°C) after the addition of 2'-hydroxy-5'-fluoroacetophenone to drive the reaction to completion. 3. Use anhydrous DMF and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dark, Resinous Byproducts 1. Side Reactions at Elevated Temperatures: The Vilsmeier-Haack reaction can be exothermic, and localized overheating can lead to polymerization and degradation. 2. Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can promote side reactions.1. Maintain strict temperature control throughout the reaction. For larger scales, ensure efficient stirring and cooling. Consider a slower, controlled addition of the 2'-hydroxy-5'-fluoroacetophenone solution. 2. Use a moderate excess of the Vilsmeier reagent (e.g., 2.5-3 equivalents relative to the acetophenone).
Difficult Purification of the Final Product 1. Presence of Polar Impurities: The crude product may contain highly polar, colored impurities that are difficult to remove by simple crystallization. 2. Co-crystallization with Starting Material: Incomplete reaction can lead to the starting material co-crystallizing with the product.1. Perform a pre-purification step. After quenching the reaction with ice water, thoroughly wash the crude solid with water to remove water-soluble impurities. Consider a slurry wash with a non-polar solvent like hexanes to remove less polar impurities before recrystallization. 2. For highly impure products, column chromatography may be necessary before final recrystallization. A silica gel column with an ethyl acetate/hexanes solvent system is a good starting point. 3. Recrystallization from ethanol is often effective for purifying 3-formylchromones.
Exothermic Reaction and Thermal Runaway Risk during Scale-Up 1. Heat of Reaction: The formation of the Vilsmeier reagent and its subsequent reaction with the acetophenone are exothermic. 2. Inadequate Heat Dissipation: Standard laboratory glassware may not provide sufficient heat dissipation for larger reaction volumes.1. Conduct calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction at a smaller scale before proceeding to a pilot plant. 2. On a larger scale, use a jacketed reactor with controlled cooling. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 2'-hydroxy-5'-fluoroacetophenone, which undergoes a Vilsmeier-Haack reaction.

Q2: What are the key reagents for the Vilsmeier-Haack reaction in this synthesis?

The key reagents are a formylating agent, typically N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). These react to form the Vilsmeier reagent in situ.

Q3: My reaction mixture has turned into a thick, pink-colored mass. Is this normal?

Yes, the formation of a thick, often colored (pink or reddish) mass is common during the Vilsmeier-Haack synthesis of 3-formylchromones. This is typically the precipitated product and intermediates.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting 2'-hydroxy-5'-fluoroacetophenone spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q5: What is the best method for quenching the reaction on a large scale?

Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will hydrolyze the intermediate iminium salt to the final aldehyde and precipitate the crude product. This process is exothermic and should be done in a well-ventilated fume hood.

Q6: Are there any greener alternatives to the traditional Vilsmeier-Haack reagents?

Some research has explored using alternative reagents to the hazardous POCl₃, such as phthaloyl dichloride, to generate the Vilsmeier reagent in a more environmentally benign manner.

Q7: What are the safety precautions I should take during the scale-up of this synthesis?

The Vilsmeier-Haack reaction involves corrosive and moisture-sensitive reagents. It is also exothermic and can pose a risk of thermal runaway. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure that the reaction is conducted with adequate temperature control and monitoring, especially during scale-up.

Quantitative Data

Parameter Lab Scale (Illustrative) Pilot Scale (Projected) Reference
Starting Material 2'-hydroxyacetophenone derivative2'-hydroxyacetophenone derivative
Scale 0.01 mol1 kg-
DMF 6.0 mL6.0 L
POCl₃ 2.0 mL (0.025 mol)2.0 L (2.5 mol)
Reaction Temperature 0-5°C (reagent addition), RT overnight0-10°C (reagent addition), 20-25°C for 12-16 h
Yield (after purification) 70-90%65-85%

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 60 mL).

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 20 mL, 0.25 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Substrate: Dissolve 2'-hydroxy-5'-fluoroacetophenone (15.4 g, 0.1 mol) in a minimal amount of DMF (20 mL).

  • Add the acetophenone solution dropwise to the freshly prepared Vilsmeier reagent with continuous stirring.

  • After the addition, allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick paste.

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice (500 g) with vigorous stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep 1. Vilsmeier Reagent Preparation (DMF + POCl₃ at 0-5°C) reaction 2. Reaction with Substrate (2'-hydroxy-5'-fluoroacetophenone) reagent_prep->reaction workup 3. Work-up (Quenching with Ice Water) reaction->workup filtration 4. Filtration and Washing workup->filtration purification 5. Purification (Recrystallization from Ethanol) filtration->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagent Check Vilsmeier Reagent Formation (Temperature Control) start->check_reagent check_moisture Verify Anhydrous Conditions start->check_moisture check_temp Optimize Reaction Temperature start->check_temp solution1 Maintain 0-5°C during POCl₃ addition check_reagent->solution1 solution2 Use dry solvents and inert atmosphere check_moisture->solution2 solution3 Increase temperature to 60-80°C after substrate addition check_temp->solution3

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

preventing decomposition of 3-formylchromones during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-formylchromones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 3-formylchromones during your reactions.

Understanding the Instability of 3-Formylchromones

3-Formylchromone is a versatile starting material in organic synthesis due to its multiple reactive sites. However, its utility is often hampered by the susceptibility of the γ-pyrone ring to undergo nucleophilic attack, primarily at the C2 position, leading to ring-opening and the formation of undesired byproducts. This decomposition pathway is a common challenge in reactions involving nucleophiles.

This guide will provide you with strategies to minimize or prevent this decomposition, ensuring higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of 3-formylchromones during reactions?

A1: The primary cause of decomposition is the nucleophilic attack on the C2 position of the γ-pyrone ring. This attack leads to the opening of the heterocyclic ring, forming various byproducts instead of the desired product. 3-Formylchromone has three electrophilic centers: the C2 and C4 carbons of the pyrone ring, and the carbon of the formyl group.[1] The C2 position is particularly susceptible to nucleophilic attack, which initiates the ring-opening cascade.

Q2: Are there specific reaction conditions that are known to promote the decomposition of 3-formylchromones?

A2: Yes, certain conditions can favor the decomposition pathway. These include:

  • Strongly basic conditions: Many reactions of 3-formylchromones are base-catalyzed. However, strong bases can readily initiate the nucleophilic attack at C2, leading to ring opening.

  • Protic solvents: Solvents like ethanol can participate in the reaction, leading to the formation of byproducts. For instance, in reactions with secondary amines, ethanol can lead to enaminoketones, which are products of pyrone ring opening.[2]

  • High temperatures and long reaction times: Prolonged exposure to heat can provide the necessary energy to overcome the activation barrier for the decomposition pathway, especially in the presence of nucleophiles.

Q3: Can the choice of solvent influence the stability of the 3-formylchromone ring?

A3: Absolutely. The solvent plays a crucial role in the reaction's outcome. In reactions involving cyclic secondary amines, switching from methanol to ethanol can alter the product from the desired chromanone derivative to ring-opened enaminoketones.[2] Using aprotic solvents like THF or CH₂Cl₂ can sometimes favor the desired imine or enamine formation over decomposition. The solubility of the desired product in the chosen solvent can also be a determining factor in the reaction pathway.[2]

Troubleshooting Guides

Problem 1: Low yield of the desired product with the formation of multiple unidentified byproducts in reactions with amines.

Possible Cause: Nucleophilic attack by the amine on the C2 position of the chromone ring, leading to ring-opening.

Troubleshooting Steps:

  • Solvent Selection:

    • If using a protic solvent like ethanol, consider switching to methanol. In some cases, methanol can lead to the formation of a stable 2-methoxy adduct, preventing further decomposition.[2]

    • Alternatively, explore the use of aprotic solvents such as THF, acetonitrile, or dichloromethane. These solvents do not participate in the reaction and can help favor the desired reaction pathway.

  • Amine Stoichiometry and Type:

    • Using a large excess of the amine can increase the likelihood of nucleophilic attack on the ring. Try using a stoichiometric amount of the amine.

    • Be aware that secondary amines are often more problematic than primary amines in causing ring-opening.[2] If the reaction allows, consider if a primary amine could be used.

  • Temperature Control:

    • Run the reaction at a lower temperature. Many reactions with 3-formylchromones can proceed at room temperature.[2] Avoid prolonged heating.

    • Consider using microwave irradiation for a shorter reaction time, which in some cases can improve yields and reduce byproduct formation.[1]

Experimental Protocol Example: Reaction of 3-Formylchromone with a Cyclic Secondary Amine [2]

  • Objective: To synthesize (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one.

  • Reagents: 3-formylchromone (1 mmol), morpholine (1 mmol).

  • Solvent: Methanol (3 mL).

  • Procedure:

    • Dissolve 3-formylchromone in methanol at room temperature.

    • Add morpholine to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • The product is expected to precipitate from the solution and can be collected by filtration.

Problem 2: Knoevenagel condensation with active methylene compounds results in a complex mixture and low yield.

Possible Cause: The basic catalyst used for the condensation is also promoting the nucleophilic opening of the pyrone ring.

Troubleshooting Steps:

  • Catalyst Choice:

    • If using a strong base like piperidine in a protic solvent, this can lead to ring cleavage.

    • Consider using a milder base or a Lewis acid catalyst.

    • In some cases, the reaction can be performed without a catalyst in a suitable solvent like water at elevated temperatures.[3]

  • Reaction Medium:

    • Running the condensation in acetic anhydride, sometimes without an additional catalyst, can be effective and may prevent ring opening.[1]

    • Solvent-free conditions, using a grindstone method with a Lewis acid catalyst like gallium chloride, have been reported to give high yields of the desired product with simple work-up.

Data Presentation: Comparison of Reaction Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
MalononitrileNoneWater90 °C1-2 h~100[3]
Cyanoacetic acidNoneWater90 °C1-2 h~100[3]
CyanoacetamideNoneWater90 °C1-2 h~100[3]
1,3-IndandionePiperidineGlacial Acetic AcidReflux20 min61-92[1]
1,3-IndandioneNoneAcetic AnhydrideMicrowave4-6 min61-92[1]
Barbituric acidPyridinePyridineReflux10 min94[1]

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired reaction versus the decomposition pathway.

decomposition_pathway start 3-Formylchromone + Nucleophile (NuH) desired_product Desired Product (e.g., Knoevenagel adduct, Schiff base) start->desired_product Desired Reaction Pathway (e.g., at formyl group) ring_opening Nucleophilic attack at C2 start->ring_opening Decomposition Pathway opened_intermediate Ring-Opened Intermediate ring_opening->opened_intermediate byproducts Decomposition Byproducts opened_intermediate->byproducts Rearrangement/ Further Reactions

Caption: Competing reaction pathways for 3-formylchromone.

troubleshooting_workflow start Low yield / Decomposition observed? check_conditions Review Reaction Conditions start->check_conditions Yes solvent Is a protic solvent (e.g., ethanol) used? check_conditions->solvent base Is a strong base used? solvent->base No switch_solvent Switch to aprotic solvent (THF, CH2Cl2) or methanol solvent->switch_solvent Yes temperature Is the reaction run at high temperature? base->temperature No milder_base Use a milder base or Lewis acid catalyst base->milder_base Yes lower_temp Lower reaction temperature (e.g., to room temp) temperature->lower_temp Yes no_change No Improvement temperature->no_change No end Improved Yield switch_solvent->end milder_base->end lower_temp->end no_change->end Re-evaluate starting materials and reaction mechanism

Caption: Troubleshooting workflow for 3-formylchromone reactions.

References

reaction condition adjustments for temperature-sensitive chromone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during temperature-sensitive chromone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during chromone synthesis in a question-and-answer format, with a focus on temperature-related adjustments.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in temperature-sensitive chromone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. An incorrect temperature can lead to an incomplete reaction or the formation of side products.

    • Solution: Perform small-scale experiments across a temperature range to identify the optimal condition. For instance, in microwave-assisted synthesis, adjusting the temperature can significantly enhance yields.[1][2] Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion within the allotted time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[1]

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side product in certain chromone syntheses is the isomeric coumarin.[1][3]

    • Solution: Adjusting the reaction temperature can minimize the formation of undesired isomers. Additionally, the choice of condensing agent or catalyst can influence product distribution.[1] For example, using phosphorus pentoxide in the Simonis reaction is known to favor chromone formation.[1][3]

  • Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.

    • Solution: Ensure all starting materials and solvents are pure and anhydrous, especially for reactions sensitive to moisture like the Baker-Venkataraman rearrangement.[4]

  • Substituent Effects: The electronic properties of substituents on the starting materials can significantly impact reactivity.

    • Solution: Electron-withdrawing groups (EWGs) on the phenolic starting material can decrease its nucleophilicity. In such cases, stronger bases or higher temperatures may be required.[1] Conversely, electron-donating groups (EDGs) can enhance reactivity but may also promote side reactions, necessitating milder conditions.[1][5]

A logical workflow for troubleshooting low yields in chromone synthesis.

Question 2: My reaction is sensitive to high temperatures, leading to decomposition. What are some alternative strategies?

Answer: When starting materials or products are thermally labile, conventional high-temperature synthesis is not feasible. Several milder strategies can be employed.

  • Microwave-Assisted Synthesis: Microwave irradiation has become a popular heating technique that often allows for significantly shorter reaction times and can be performed at controlled temperatures, sometimes leading to higher yields and cleaner reactions.[6][7][8]

  • Room Temperature Protocols: Some modern methods allow for chromone synthesis at room temperature. For example, a protocol using dichloromethyl methyl ether (DCME) and a Lewis acid has been developed for a dehydrative rearrangement reaction to form chromones under mild conditions.[9]

  • Catalyst Choice: The choice of catalyst can dramatically lower the required activation energy. For instance, palladium-catalyzed carbonylative cyclization reactions can proceed at room temperature.[10]

  • Phase Transfer Catalysis: For reactions like the Baker-Venkataraman rearrangement, using a phase transfer catalyst can facilitate the reaction under milder conditions than traditionally required.

Frequently Asked Questions (FAQs)

Q1: Which chromone synthesis methods are particularly sensitive to temperature?

A1: Several common methods are temperature-sensitive:

  • Baker-Venkataraman Rearrangement: This base-catalyzed rearrangement of o-acyloxyaryl ketones is often temperature-dependent. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the strength of the base used.[4][11] Higher temperatures may be needed but increase the risk of decomposition.[4]

  • Simonis Reaction: The condensation of a phenol with a β-ketoester can yield either a chromone or a coumarin. The reaction temperature and the choice of condensing agent (e.g., P₂O₅ vs. H₂SO₄) are critical in directing the outcome.[1][3]

  • Claisen Condensation: The initial condensation to form the 1,3-diketone intermediate and the subsequent acid-catalyzed cyclization are both temperature-dependent steps.[12][13]

Q2: How does microwave heating compare to conventional oil bath heating for temperature control?

A2: Microwave heating provides rapid and uniform heating throughout the reaction mixture, which can lead to shorter reaction times and improved yields.[6] Modern microwave reactors allow for precise temperature control, which is crucial for sensitive reactions. In contrast, conventional heating relies on conduction and can result in temperature gradients within the vessel, potentially leading to localized overheating and side product formation.

Q3: I am having trouble purifying my chromone derivative. What are some common purification challenges?

A3: Purification can be challenging due to the similar polarity of the desired product and various side products.

  • Chromatography: Column chromatography is a standard method. If separation is difficult, try different solvent systems or use high-performance liquid chromatography (HPLC).[1][14] Preparative TLC is also an option for small-scale purification.[1]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Advanced Techniques: For complex mixtures or isomers that are difficult to separate, techniques like high-speed counter-current chromatography (HSCCC) have been successfully used for the purification of chromones.[15]

Q4: Are there specific safety precautions for temperature-sensitive chromone synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specific precautions include:

  • Handling Reagents: Many reagents are corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]

  • High Temperatures: Use appropriate heating equipment (e.g., shielded oil baths, heating mantles with temperature controllers) and take care to avoid burns.

  • Microwave Synthesis: Ensure you are properly trained in the operation of the microwave reactor and follow all safety guidelines provided by the manufacturer.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies optimizing chromone synthesis, highlighting the impact of temperature and other conditions on reaction yield.

Table 1: Optimization of Microwave-Assisted Aromatic Claisen Rearrangement [16]

EntrySolventTemperature (°C)Time (min)Heating MethodYield (%)
1CH₃CN180180Conventional65
2CH₃CN19090Conventional76
3CH₃CN20040Conventional66
4Toluene20040Conventional70
5 Toluene 200 40 Microwave 92
6EtOAc20040Microwave48

Data adapted from a study on a specific precursor (9) to demonstrate the effect of temperature and heating method on yield.[16]

Table 2: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [2]

EntryBase (Equiv.)Temperature (°C)Time (min)Yield (%)
1EtONa (1)801012
2NaOMe (2)1201021
3NaOMe (2)1401019
4NaOMe (2)1202034
5 Optimized - - 87

Table shows selected entries from an optimization study. The final optimized conditions (Entry 5) involved further adjustments to base, equivalents, and acid concentration, leading to a significant yield improvement.[2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones

This protocol is a generalized method based on procedures for base-promoted condensation followed by intramolecular cyclization.[5][17]

G start Start reagents Combine 2'-hydroxyacetophenone, aldehyde, DIPA, and Ethanol in a microwave vial start->reagents seal Seal the vial and place in microwave reactor reagents->seal irradiate Heat via microwave irradiation (e.g., 160-170°C for 1 hour) seal->irradiate cool Cool reaction mixture to room temperature irradiate->cool dilute Dilute with Dichloromethane (CH2Cl2) cool->dilute wash Wash organic layer sequentially with 10% aq. NaOH, 1M aq. HCl, and water dilute->wash dry Dry organic layer (e.g., Na2SO4), filter, and concentrate wash->dry purify Purify crude product via column chromatography dry->purify product Obtain desired 2-alkyl-substituted 4-chromanone purify->product

A generalized experimental workflow for chromone derivative synthesis.

Methodology:

  • Reaction Setup: In a microwave reaction vial, combine the appropriate 2′-hydroxyacetophenone (1.0 eq.), the desired aldehyde (1.2 eq.), diisopropylamine (DIPA) as a base (2.0 eq.), and ethanol as the solvent.

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation to a specified temperature (e.g., 160-170°C) for a set time (e.g., 1 hour).[5] The optimal temperature and time should be determined experimentally for each specific substrate.

  • Work-up: After the reaction has cooled to room temperature, dilute the mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure chromone derivative.

Protocol 2: Baker-Venkataraman Rearrangement and Cyclization

This two-step protocol describes the formation of a 1,3-diketone intermediate followed by acid-catalyzed cyclization to form the chromone ring.[11][18]

G cluster_0 Step 1: Baker-Venkataraman Rearrangement cluster_1 Step 2: Acid-Catalyzed Cyclization start1 Dissolve 2-acetoxyacetophenone in anhydrous solvent (e.g., Pyridine) add_base Add a strong base (e.g., KOH) and heat the mixture start1->add_base monitor1 Monitor reaction until starting material is consumed add_base->monitor1 workup1 Perform acidic work-up to isolate the 1,3-diketone monitor1->workup1 start2 Dissolve the 1,3-diketone in a solvent (e.g., Acetic Acid) workup1->start2 Intermediate add_acid Add a catalytic amount of strong acid (e.g., H2SO4) start2->add_acid heat Heat the mixture to induce cyclodehydration add_acid->heat workup2 Cool, precipitate product, and purify (e.g., recrystallization) heat->workup2

Logical flow of the Baker-Venkataraman rearrangement and subsequent cyclization.

Methodology:

Step A: Rearrangement

  • Reaction Setup: Dissolve the starting 2-acetoxyacetophenone derivative in an anhydrous aprotic solvent (e.g., pyridine, THF).[4]

  • Base Addition: Add a suitable base (e.g., powdered KOH, NaH). The choice of base and solvent dictates the required reaction temperature, which can range from room temperature to reflux.[4]

  • Heating: Heat the reaction mixture under an inert atmosphere for the required time, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold dilute acid (e.g., HCl) to neutralize the base and protonate the phenolate, precipitating the 1,3-diketone product. Filter and dry the solid.

Step B: Cyclodehydration

  • Reaction Setup: Dissolve the crude 1,3-diketone from Step A in a solvent such as glacial acetic acid.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).[12]

  • Heating: Heat the mixture (e.g., reflux) to effect cyclization and dehydration.

  • Isolation: Cool the reaction mixture, and pour it into water to precipitate the chromone product. The crude product can then be purified by recrystallization or column chromatography.

References

troubleshooting low yields in Knoevenagel condensation of chromones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Knoevenagel condensation of chromones.

Frequently Asked Questions (FAQs)

Question 1: Why is my Knoevenagel condensation reaction resulting in a consistently low yield?

Answer: Low yields in the Knoevenagel condensation of chromones can stem from several factors, ranging from suboptimal reaction conditions to reactant purity. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Key areas to investigate include:

  • Catalyst Activity and Choice: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound.[1] Using a strong base can lead to the self-condensation of the aldehyde or ketone.[2]

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and can significantly impact the reaction outcome.[1]

  • Water Content: The Knoevenagel condensation produces water as a byproduct. Its accumulation can inhibit the reaction equilibrium, thereby reducing the product yield.[1][3]

  • Purity of Reactants: Impurities present in the chromone aldehyde or the active methylene compound can interfere with the reaction, leading to side products and lower yields.[1]

  • Steric Hindrance: Bulky substituents near the reaction site on the chromone or active methylene compound can physically impede the approach of reagents, slowing down or preventing the reaction.[4]

Question 2: How do I select the optimal catalyst for my reaction and what troubleshooting steps can I take if it's not effective?

Answer: The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation.[5] Weak bases are generally preferred to avoid unwanted side reactions.[2]

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the catalyst is fresh and pure. If it has been stored for a long time, its activity may be compromised.[1]

  • Optimize Catalyst Amount: Use the correct stoichiometric amount of the catalyst. An excess can promote the formation of side products.[1]

  • Consider Alternative Catalysts: If a standard catalyst like piperidine is not yielding good results, other options can be explored.[1] Common catalysts include primary and secondary amines, ammonium salts (e.g., ammonium acetate), and organocatalysts like L-proline.[1][6][7] Boric acid has also been shown to be an effective Brønsted acid catalyst for this reaction.[8]

Table 1: Comparison of Catalysts in Knoevenagel Condensation

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesPotential Issues
Homogeneous Base Piperidine, PyrrolidineRoom Temp. to RefluxGood solubility, mild conditions.[2][7]Can be difficult to remove from the reaction mixture.
Ammonium Salt Ammonium AcetateHeating often requiredCan act as both acid and base source.[1]May require higher temperatures.
Heterogeneous Metal Oxides (e.g., CaO-MgO)Room Temp., Solvent-freeEasy to separate and recycle.[5]Activity can vary with preparation method.
Organocatalyst L-ProlineRoom Temp., EthanolEnvironmentally friendly, high efficiency.[6]May be more expensive.

Question 3: How does the choice of solvent affect the reaction yield, and which solvent should I use?

Answer: The solvent plays a critical role by influencing reactant solubility, stabilizing intermediates, and modulating catalyst activity.[9] The ideal solvent should dissolve all reactants and the catalyst.

  • Polar Protic Solvents: Ethanol and methanol are commonly used and can be effective.[1][9] Water is also a viable green solvent option.[5][10] These solvents can participate in proton transfer steps.[9]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and acetonitrile can stabilize charged intermediates, often accelerating the reaction and leading to excellent yields.[1][9][11]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can improve yields and is more environmentally friendly.[1][12]

Troubleshooting Steps:

  • Ensure Solubility: Check if all reactants are fully dissolved in the chosen solvent.

  • Experiment with Polarity: Test a range of solvents with different polarities to find the optimal medium for your specific substrates.[4]

  • Consider Water Removal: If using a solvent where water is not easily removed, consider adding molecular sieves or using a Dean-Stark apparatus to shift the equilibrium towards the product.[7]

Table 2: Effect of Different Solvents on Knoevenagel Condensation Yield

SolventTypeTemperatureYield (%)Reference
WaterPolar ProticRoom Temp.98[5]
EthanolPolar ProticRoom Temp.99[10]
AcetonitrilePolar AproticRoom Temp.95[13]
DMFPolar AproticRoom Temp.99[14]
TolueneNon-Polar60 °C92[15]
Solvent-Free-Room Temp.>95[5]

Question 4: My reaction is not proceeding to completion or is showing the formation of multiple side products. What can I do?

Answer: Incomplete reactions and the formation of side products are common issues that can often be resolved by optimizing the reaction conditions and monitoring the reaction's progress.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1][4] This helps in determining the optimal reaction time and prevents prolonged heating, which can lead to decomposition or side product formation.[1]

  • Optimize Temperature: While some reactions proceed well at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1] However, excessively high temperatures can promote side reactions.[4]

  • Adjust Reactant Stoichiometry: Ensure the correct molar ratios of the chromone aldehyde and active methylene compound are used. A slight excess of one reactant may sometimes be beneficial, but this should be optimized empirically.[15]

  • Consider Alternative Synthetic Routes: If side product formation is inherent to the chosen reactants and conditions, exploring a different synthetic strategy for the target chromone derivative might be necessary.[4]

Experimental Protocols & Methodologies

General Protocol for Knoevenagel Condensation of a Chromone Aldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chromone-3-carboxaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).[1]

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, 10 mL). Stir the mixture at room temperature until all solids are dissolved.[1]

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.[1]

  • Reaction Execution: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux at ~78°C for ethanol).[1] Monitor the reaction's progress using TLC.

  • Work-up and Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[1] Further cooling in an ice bath may be necessary to precipitate the product.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[1] The crude product can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture).[1]

Visual Guides

Diagram 1: Troubleshooting Logic for Low Yields

G start Low Yield in Knoevenagel Condensation q1 Is the reaction proceeding to completion? start->q1 a1_yes Check Product Precipitation & Purification q1->a1_yes Yes a1_no Monitor with TLC q1->a1_no No q2 Are reactants fully consumed? a1_no->q2 a2_yes Side reactions likely. Optimize T°, catalyst amount. q2->a2_yes Yes a2_no Reaction is sluggish or inhibited. q2->a2_no No q3 Check Reaction Conditions a2_no->q3 q4 Check Catalyst Activity a2_no->q4 q5 Check Reactant Purity a2_no->q5 sol1 Increase T° or Time Remove H2O q3->sol1 sol2 Use fresh catalyst Try alternative catalyst q4->sol2 sol3 Purify/recrystallize starting materials q5->sol3

Caption: A logical workflow to diagnose and resolve common causes of low reaction yields.

Diagram 2: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Chromone Aldehyde & Active Methylene Compound B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., Piperidine) B->C D Heat to Target Temperature C->D E Monitor via TLC D->E F Cool Reaction Mixture E->F G Filter Product F->G H Wash with Cold Solvent G->H I Recrystallize for Purity H->I

Caption: A step-by-step overview of the experimental procedure for Knoevenagel condensation.

Diagram 3: Knoevenagel Condensation Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration node_style node_style A Active Methylene Compound (Z-CH₂-Z') C Carbanion/Enolate (Z-CH⁻-Z') A->C Deprotonation B Base (B:) D Chromone Aldehyde (R-CHO) C->D E β-Hydroxy Adduct (Aldol Intermediate) D->E Nucleophilic Attack F α,β-Unsaturated Product + H₂O E->F Elimination of Water

Caption: The three key steps of the Knoevenagel condensation mechanism.

References

managing air-sensitive reagents in 6-Fluoro-3-formylchromone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Fluoro-3-formylchromone, with a specific focus on managing air-sensitive reagents.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol details the synthesis of this compound from 2'-hydroxy-5'-fluoroacetophenone via the Vilsmeier-Haack reaction. The primary air-sensitive reagent is phosphorus oxychloride (POCl₃) and the in situ formed Vilsmeier reagent.

Materials:

  • 2'-hydroxy-5'-fluoroacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath. To this, slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Reaction with Substrate: Dissolve 2'-hydroxy-5'-fluoroacetophenone in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction mixture will typically become a thick, viscous mass.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the reaction complex. A solid precipitate of this compound will form. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. The crude solid can be further purified by recrystallization from ethanol to yield the final product.

Quantitative Data Summary:

ParameterValueReference
Starting Material 2'-hydroxy-5'-fluoroacetophenoneAdapted from[1]
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)[1]
Molar Ratio (Substrate:POCl₃) 1 : 2.5Adapted from[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 14 hours[1]
Reported Yield 57% (for 8-fluoro isomer)[1]
Melting Point 155-160 °C[2]
Purity (Assay) 97%[2]

Visualizing the Workflow and Reaction

Experimental Workflow for Handling Air-Sensitive Reagents:

experimental_workflow cluster_prep Preparation cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification Dry Glassware Dry Glassware Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Dry Glassware->Inert Atmosphere Assemble Cool DMF Cool Anhydrous DMF to 0°C Inert Atmosphere->Cool DMF Add POCl3 Slowly Add POCl3 (Air-Sensitive) Cool DMF->Add POCl3 Maintain 0°C Add Substrate Add 2'-hydroxy-5'- fluoroacetophenone in DMF Add POCl3->Add Substrate Vilsmeier Reagent Ready Stir Overnight Stir at Room Temperature Overnight Add Substrate->Stir Overnight Quench Quench with Ice Water Stir Overnight->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Product This compound Recrystallize->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism:

vilsmeier_mechanism cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Attack and Cyclization cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 2'-hydroxy-5'- fluoroacetophenone Substrate->Intermediate Electrophilic Aromatic Substitution Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Hydrolysis (Aqueous Work-up)

Caption: The Vilsmeier-Haack reaction mechanism for this compound synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the Vilsmeier reagent due to moisture contamination. 2. Degradation of POCl₃ due to improper storage or handling. 3. Insufficient reaction time.1. Ensure all glassware is thoroughly dried (oven-dried is recommended) and the reaction is conducted under a strict inert atmosphere. Use anhydrous DMF. 2. Use a fresh, unopened bottle of POCl₃ or a properly stored and sealed container. 3. Monitor the reaction by TLC to ensure the starting material is fully consumed before work-up.
Formation of a Dark Tar-like Substance 1. Reaction temperature was too high during the addition of POCl₃. 2. Localized heating during the quenching step.1. Maintain a temperature below 5°C during the formation of the Vilsmeier reagent. 2. Pour the reaction mixture slowly into vigorously stirred crushed ice to dissipate heat effectively.
Product is Difficult to Purify/Oily 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Presence of unreacted starting material or byproducts.1. Ensure thorough stirring for at least 1-2 hours after quenching in ice water. 2. Perform recrystallization from a suitable solvent like ethanol. If impurities persist, consider column chromatography.
Over-formylation (Di-formylation) The Vilsmeier reagent is a strong electrophile and can react more than once with highly activated substrates.Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to handle Phosphorus Oxychloride (POCl₃) under an inert atmosphere?

A1: Phosphorus oxychloride is highly sensitive to moisture. It reacts violently with water in an exothermic reaction to produce phosphoric acid and hydrochloric acid gas. Exposure to atmospheric moisture can lead to the degradation of the reagent, resulting in a lower yield of the desired Vilsmeier reagent and, consequently, the final product.

Q2: What is the Vilsmeier reagent and why is it also considered air-sensitive?

A2: The Vilsmeier reagent is a chloroiminium salt formed in situ from the reaction of a substituted amide (like DMF) and an acid chloride (like POCl₃). This reagent is the active electrophile in the formylation reaction. Like POCl₃, it is susceptible to hydrolysis by water and atmospheric moisture, which would deactivate it and prevent the desired reaction from occurring.

Q3: Can I use a different solvent for this reaction?

A3: Anhydrous N,N-dimethylformamide (DMF) serves as both a solvent and a reagent in this reaction. While other anhydrous, non-protic solvents like dichloromethane (DCM) can sometimes be used as a co-solvent, using anhydrous DMF is standard for this transformation.

Q4: The reaction mixture became very thick and difficult to stir. Is this normal?

A4: Yes, it is common for the reaction mixture to become a thick mass as the reaction progresses. Ensure you have a robust mechanical or magnetic stirrer that can handle the increased viscosity to ensure proper mixing.

Q5: What are the key safety precautions for this synthesis?

A5: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. POCl₃ is corrosive and reacts violently with water; handle it with extreme care. The quenching step is exothermic and should be performed slowly and cautiously.

References

Technical Support Center: Method Refinement for Selective Formylation of Fluoro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the selective formylation of fluoro-2-hydroxyacetophenone. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on method refinement and optimization.

Frequently Asked Questions (FAQs)

Q1: I am attempting to formylate 5-fluoro-2-hydroxyacetophenone. Which formylation method is most likely to yield the desired ortho-formylated product?

A1: For selective ortho-formylation of phenols, several methods are generally employed. The most promising for your substrate include:

  • Magnesium-Mediated Formylation: This method is reported to be highly selective for ortho-formylation of phenols, often with excellent yields. It involves the formation of a magnesium phenoxide intermediate which directs the formylation to the ortho position.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium and typically shows a strong preference for ortho-formylation.[1]

  • Reimer-Tiemann Reaction: While often leading to a mixture of ortho and para isomers, the Reimer-Tiemann reaction can be optimized to favor the ortho product.[2] The ortho-selectivity is generally attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.

  • Vilsmeier-Haack Reaction: This reaction can be effective for electron-rich aromatic compounds, but regioselectivity can be an issue with substituted phenols.[3]

Q2: What is the expected regioselectivity for the formylation of 5-fluoro-2-hydroxyacetophenone?

A2: The regioselectivity will be influenced by the directing effects of the substituents on the aromatic ring:

  • -OH (hydroxyl) group: A strong activating and ortho, para-directing group.

  • -F (fluoro) group: A deactivating but ortho, para-directing group due to the interplay of its inductive and resonance effects.

  • -COCH3 (acetyl) group: A deactivating and meta-directing group.

In this case, the powerful ortho, para-directing effect of the hydroxyl group is expected to dominate, directing the incoming formyl group to the positions ortho and para to it. Therefore, the primary products are expected to be 5-fluoro-2-hydroxy-3-formylacetophenone (ortho-formylation) and 5-fluoro-2-hydroxy-4-formylacetophenone (para-formylation). The acetyl group, being a deactivating group, will likely disfavor substitution at the positions ortho and para to it.

Q3: I am getting a mixture of isomers. How can I improve the selectivity for the ortho-product?

A3: To favor the formation of the ortho-isomer, consider the following:

  • Choice of Reaction: The magnesium-mediated formylation is your best option for high ortho-selectivity.

  • Reaction Conditions: In the Reimer-Tiemann reaction, the choice of solvent and base can influence the ortho/para ratio. Chelation control with certain metal ions can also enhance ortho-selectivity.

  • Steric Hindrance: While not applicable for modification of the starting material, it's a general principle that bulky groups ortho to the hydroxyl group can favor para-substitution.

Q4: I am observing a low yield in my reaction. What are the possible reasons?

A4: Low yields can result from several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Each formylation method has its own optimal set of conditions.

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to degradation.

  • Side Reactions: The formation of byproducts, such as polymers or di-formylated products, will consume your starting material and reduce the yield of the desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion Inactive reagents.Ensure all reagents are fresh and anhydrous where specified.
Insufficient activation of the aromatic ring.For reactions like the Vilsmeier-Haack, the substrate may not be electron-rich enough. Consider a different method.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side reactions.
Formation of a mixture of ortho and para isomers The chosen formylation method has low regioselectivity (e.g., Reimer-Tiemann).Switch to a more ortho-selective method like magnesium-mediated formylation or the Duff reaction.
Reaction conditions favor the para isomer.Optimize reaction parameters. For the Reimer-Tiemann reaction, the choice of base and the presence of phase-transfer catalysts can influence the isomer ratio.
Formation of di-formylated products Both ortho positions are available and highly activated.In the Duff reaction, reduce the stoichiometry of hexamethylenetetramine (HMTA) to phenol.[4]
High reaction temperature or prolonged reaction time.Monitor the reaction closely by TLC or GC and stop it once the desired mono-formylated product is maximized.
Formation of a tarry or polymeric residue The reaction conditions are too harsh, leading to polymerization (e.g., phenol-formaldehyde resin formation).Lower the reaction temperature. In acid-catalyzed reactions, consider using a milder acid.
Difficulty in product isolation and purification The product is a minor component in a complex mixture.Optimize the reaction to improve the yield of the desired product.
The product has similar polarity to byproducts or starting material.Employ different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative TLC, or HPLC).

Experimental Protocols

Note: The following protocols are generalized procedures for the formylation of phenols and should be adapted and optimized for 5-fluoro-2-hydroxyacetophenone.

Method 1: Magnesium-Mediated Ortho-Formylation (High Ortho-Selectivity)

This method is highly recommended for selective ortho-formylation.

Materials:

  • 5-fluoro-2-hydroxyacetophenone

  • Magnesium turnings

  • Anhydrous methanol

  • Anhydrous toluene

  • Paraformaldehyde

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Preparation of Magnesium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add magnesium turnings (1.2 eq.) to anhydrous methanol. The reaction is exothermic and should be controlled. Once the reaction subsides, heat the mixture to reflux until all the magnesium has reacted to form a clear solution of magnesium methoxide.

  • Formation of Magnesium Phenoxide: Add a solution of 5-fluoro-2-hydroxyacetophenone (1 eq.) in anhydrous toluene to the magnesium methoxide solution.

  • Removal of Methanol: Distill off the methanol under atmospheric pressure. This is a critical step to drive the formation of the magnesium phenoxide.

  • Formylation: Cool the reaction mixture and add paraformaldehyde (2-3 eq.) in portions. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M HCl. Stir until all the solids have dissolved.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Duff Reaction (Good Ortho-Selectivity)

Materials:

  • 5-fluoro-2-hydroxyacetophenone

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or trifluoroacetic acid (TFA)

  • Sulfuric acid (50%)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-fluoro-2-hydroxyacetophenone (1 eq.) and HMTA (1.5-2 eq.).

  • Acid Addition: Add glacial acetic acid or TFA as the solvent.

  • Heating: Heat the reaction mixture to 100-120°C for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and add 50% sulfuric acid. Heat the mixture to reflux for 1 hour to hydrolyze the intermediate.

  • Work-up: Cool the mixture and extract the product with diethyl ether (3 x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Method 3: Reimer-Tiemann Reaction (Ortho/Para Mixture)

Materials:

  • 5-fluoro-2-hydroxyacetophenone

  • Chloroform

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve 5-fluoro-2-hydroxyacetophenone (1 eq.) in a solution of sodium hydroxide (4 eq.) in water.

  • Addition of Chloroform: Heat the solution to 60-70°C and add chloroform (3 eq.) dropwise with vigorous stirring.

  • Reaction: Maintain the temperature and continue stirring for 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute HCl.

  • Extraction: Extract the product with diethyl ether (3 x).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of ortho and para isomers can be separated by column chromatography.

Data Presentation

Due to the lack of specific experimental data for the formylation of 5-fluoro-2-hydroxyacetophenone in the searched literature, the following table presents illustrative data for the formylation of a related compound, 4-fluorophenol, to provide an expectation of yields and regioselectivity for different methods.

Formylation Method Substrate Major Product(s) Yield (%) Ortho:Para Ratio Reference
Magnesium-Mediated4-Fluorophenol2-Hydroxy-5-fluorobenzaldehydeHigh (not specified)Highly ortho-selectiveGeneral observation for this method
Duff Reaction4-Fluorophenol2-Hydroxy-5-fluorobenzaldehydeModeratePredominantly orthoGeneral observation for this method
Reimer-Tiemann4-Fluorophenol2-Hydroxy-5-fluorobenzaldehyde & 4-Hydroxy-5-fluorobenzaldehyde30-50Varies, typically ortho-majorGeneral observation for this method

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Start: Mixture of ortho/para isomers obtained q1 Which formylation method was used? start->q1 reimer Reimer-Tiemann q1->reimer Reimer-Tiemann duff Duff Reaction q1->duff Duff other Other Methods q1->other Other sol1 Optimize Reimer-Tiemann conditions: - Adjust base concentration - Use a phase-transfer catalyst - Consider additives reimer->sol1 sol2 Switch to a more ortho-selective method: - Magnesium-mediated formylation - Duff Reaction duff->sol2 sol3 Investigate literature for specific conditions for the chosen method and substrate other->sol3 end Achieved desired ortho-selectivity sol1->end sol2->end sol3->end

Caption: A flowchart for troubleshooting poor regioselectivity in formylation reactions.

Reaction Scheme: Magnesium-Mediated Ortho-Formylation

G Magnesium-Mediated Ortho-Formylation start 5-Fluoro-2-hydroxyacetophenone + Mg(OMe)2 intermediate Magnesium Phenoxide Intermediate start->intermediate Toluene, Reflux reagents 1. Paraformaldehyde 2. H3O+ intermediate->reagents product 5-Fluoro-2-hydroxy-3-formylacetophenone intermediate->product Formylation & Work-up reagents->product

Caption: Reaction pathway for the magnesium-mediated ortho-formylation of 5-fluoro-2-hydroxyacetophenone.

References

Technical Support Center: Overcoming Poor Reactivity of Substituted Amines with 3-Formylchromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chromone-based compounds via the reaction of substituted amines with 3-formylchromones.

Frequently Asked Questions (FAQs)

Q1: Why is the reactivity of my substituted amine with 3-formylchromone so low?

A1: The low reactivity can be attributed to several factors. 3-Formylchromone possesses three electrophilic centers (the aldehyde carbon, C-2, and C-4), leading to potential side reactions.[1] The nucleophilicity of the amine is also a critical factor. Aromatic amines, for instance, are generally less reactive than aliphatic amines and may require a catalyst to proceed.[2][3][4] Steric hindrance around the nitrogen atom of the amine can also significantly decrease reaction rates.

Q2: I am observing the formation of multiple products. What is happening?

A2: The reaction of 3-formylchromones with amines can follow divergent pathways depending on the reaction conditions. The nature of the amine (primary vs. secondary, cyclic vs. acyclic), the solvent, and the stoichiometry of the reagents can all influence the product outcome.[1] For example, reactions with cyclic secondary amines in methanol can yield (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones, while using ethanol can lead to enaminoketones as a result of ring-opening.[1]

Q3: My desired product seems to be decomposing during purification. How can I prevent this?

A3: Some products, such as 2-methoxychroman-4-ones, are known to be unstable and can decompose on silica gel during column chromatography.[1] It is advisable to minimize exposure to silica gel or explore alternative purification techniques such as recrystallization.

Q4: Does the solvent choice significantly impact the reaction?

A4: Yes, the solvent plays a crucial role. For instance, the reaction between 3-formylchromone and cyclic secondary amines in methanol predominantly forms 2-methoxy-3-(R2N-methylene)chroman-4-ones. In contrast, using ethanol can favor the formation of ring-opened enaminoketones.[1] The solubility of the final product in the chosen solvent can also be a key factor that determines the reaction pathway by influencing the position of the equilibrium.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Poor Nucleophilicity of the Amine 1. For aromatic amines: Consider adding a basic catalyst to facilitate the reaction.[2][3][4] 2. Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. For example, some reactions are carried out at temperatures ranging from room temperature to 80°C.[2][3] 3. Microwave Irradiation: Employing microwave heating can sometimes accelerate the reaction and improve yields.[2]
Steric Hindrance 1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Temperature: Higher temperatures can help overcome the activation energy barrier caused by steric bulk.
Inappropriate Solvent 1. Solvent Screening: Test a range of solvents with varying polarities. Acetonitrile is a common solvent for these types of reactions.[2]
Issue 2: Formation of Unexpected Products
Potential Cause Troubleshooting Steps
Reaction Pathway Divergence 1. Control Stoichiometry: Carefully control the molar ratio of the amine to the 3-formylchromone. An excess of the amine can promote ring-opening.[1] 2. Solvent Selection: As detailed in the FAQs, the choice between methanol and ethanol can dictate the product outcome. Select the appropriate alcohol to favor your desired product.[1] 3. Temperature Control: Higher temperatures may favor the formation of thermodynamically more stable ring-opened products.[2][3]
Product Instability 1. Modify Purification: If decomposition is observed during column chromatography, switch to non-silica-based purification methods like preparative HPLC or recrystallization.[1]

Data Presentation

Table 1: Reaction of 3-Formyl-6-methylchromone with Various Amines and Diphenylphosphine Oxide [2]

EntryAmineTemperature (°C)Time (h)Product(s)Conversion (%)Isolated Yield (%)
1Butylamine80 (Oil Bath)1α-aminophosphine oxide & 3-(butylamino)methylene chromanoneIncomplete-
2Butylamine80 (MW)1α-aminophosphine oxide & 3-(butylamino)methylene chromanoneComplete86 (chromanone)
3Butylamine60-α-aminophosphine oxide & 3-(butylamino)methylene chromanone--
7Aniline250.5α-aminophosphine oxide82-
8Aniline251α-aminophosphine oxide-94
9Aniline80 (MW)1No 3-(phenylamino)methylene chromanone observed--
10Aniline120 (MW)1No 3-(phenylamino)methylene chromanone observed--

Table 2: Synthesis of (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones [1]

AmineProductYield (%)
Morpholine3a 69
Pyrrolidine3b 55
Piperidine3c 61
N-Methylpiperazine3g 45

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Methoxy-3-(morpholinomethylidene)chroman-4-one (3a)[1]
  • To a solution of 3-formylchromone (1 mmol) in methanol (3 mL), add morpholine (1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • The product precipitates from the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold methanol.

  • Dry the product under vacuum to yield (E)-2-methoxy-3-(morpholinomethylidene)chroman-4-one.

Protocol 2: Synthesis of 1-(2-Hydroxyphenyl)-3-morpholino-2-propen-1-one (Enaminoketone from Morpholine)[1]
  • To a solution of 3-formylchromone (2 mmol) in ethanol (5.5 mL), add morpholine (4 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The product crystallizes from the solution.

  • Collect the crystals by filtration.

  • Wash the crystals with cold ethanol.

  • Dry the product to obtain the enaminoketone.

Visualizations

Reaction_Pathways Reactants 3-Formylchromone + Substituted Amine Intermediate Michael Adduct Reactants->Intermediate Michael Addition ProductA (E)-2-Alkoxy-3-(R2N-methylene) chroman-4-one Intermediate->ProductA Alcoholic Solvent (e.g., MeOH) Intramolecular Cyclization ProductB Enaminoketone (Ring-Opened Product) Intermediate->ProductB Excess Amine / EtOH Ring Opening

Caption: Divergent reaction pathways of 3-formylchromone with substituted amines.

Troubleshooting_Workflow Start Low or No Reaction Check_Amine Check Amine Nucleophilicity (Aromatic vs. Aliphatic) Start->Check_Amine Aromatic_Amine Aromatic Amine Check_Amine->Aromatic_Amine Less Nucleophilic Aliphatic_Amine Aliphatic Amine Check_Amine->Aliphatic_Amine More Nucleophilic Add_Catalyst Add Basic Catalyst Aromatic_Amine->Add_Catalyst Recheck Re-evaluate Reaction Add_Catalyst->Recheck Check_Temp Increase Temperature Aliphatic_Amine->Check_Temp Check_Solvent Optimize Solvent Check_Temp->Check_Solvent Check_Solvent->Recheck

Caption: Troubleshooting workflow for low reactivity in amine-chromone reactions.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluoro-3-formylchromone and related analogs. Due to the limited availability of publicly accessible, detailed experimental ¹H NMR data for this compound, this guide presents a comparison with its parent compound, 3-formylchromone, and a methylated derivative, 3-formyl-6-methylchromone. Predicted values for this compound are provided based on established substituent effects in NMR spectroscopy.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its comparative alternatives. The data was recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.5 (Predicted)s-
H-5~7.9 (Predicted)ddJ = 8.8, 3.0
H-7~7.5 (Predicted)dddJ = 8.8, 7.5, 3.0
H-8~7.3 (Predicted)ddJ = 7.5, 4.5
CHO~10.4 (Predicted)s-
3-formylchromone H-28.54s-
H-58.27ddJ = 8.0, 1.7
H-67.53tJ = 7.6
H-77.79tJ = 7.8
H-87.61dJ = 8.4
CHO10.45s-
3-formyl-6-methylchromone H-28.42s-
H-58.04dJ = 1.8
H-77.58ddJ = 8.6, 2.0
H-87.46dJ = 8.6
CHO10.42s-
CH₃2.48s-

Note: Predicted values for this compound are based on the known effects of a fluorine substituent on the chemical shifts of aromatic protons. The fluorine atom at the C-6 position is expected to cause a slight upfield or downfield shift of the neighboring aromatic protons and introduce additional H-F couplings, which would further split the signals of H-5 and H-7.

Experimental Protocols

A general methodology for acquiring the ¹H NMR spectrum of a chromone derivative is outlined below.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid chromone derivative.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is commonly used for chromone derivatives.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak (e.g., CDCl₃ at δ ≈ 7.26 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR acquisition.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Use a suitable acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is generally sufficient.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Mandatory Visualizations

The following diagrams illustrate the workflow for ¹H NMR spectral analysis and the expected signaling pathways for a generic 6-substituted-3-formylchromone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate Integration reference->integrate analyze Analyze Spectrum (δ, J, Multiplicity) integrate->analyze

Caption: Experimental workflow for 1H NMR spectral analysis.

signaling_pathway cluster_signals Expected 1H NMR Signals compound 6-Substituted-3-formylchromone H-2, H-5, H-7, H-8, CHO H2 H-2 Singlet (s) compound->H2 CHO CHO Singlet (s) compound->CHO H5 H-5 Doublet of Doublets (dd) compound->H5 H7 H-7 Doublet of Doublets (dd) or ddd compound->H7 H8 H-8 Doublet (d) compound->H8 H5->H7 J-coupling (meta) H7->H8 J-coupling (ortho)

Caption: Logical relationships of proton signals in a 6-substituted-3-formylchromone.

Validating the Purity of Synthesized 6-Fluoro-3-formylchromone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 6-Fluoro-3-formylchromone, a key intermediate in the synthesis of various bioactive molecules.

Performance Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities. However, a comprehensive purity analysis often benefits from orthogonal methods that provide complementary information. The following table summarizes the key performance indicators of HPLC compared to other viable analytical techniques for the purity determination of this compound.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)qNMR (Quantitative Nuclear Magnetic Resonance)UPLC (Ultra-Performance Liquid Chromatography)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantifies molecules based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[2][3]Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher operating pressures.[4]
Primary Use Quantification of the main component and detection of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without the need for a specific reference standard of the impurity.[1]High-throughput analysis with improved resolution and sensitivity compared to HPLC.[4]
Key Advantages High resolution, sensitivity, and reproducibility for non-volatile compounds.[1]High sensitivity and specificity for volatile compounds; provides structural information of impurities.Non-destructive, provides structural information, and is a primary analytical method for absolute quantification.[1][5]Significantly faster run times, better resolution, and higher sensitivity than conventional HPLC.[4]
Limitations May require derivatization for compounds without a UV chromophore; may not be suitable for volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Lower sensitivity compared to chromatographic methods; requires a certified internal standard for absolute quantification.[1]Higher backpressure requires specialized and more expensive equipment.[4]
Typical Impurities Detected Unreacted starting materials (e.g., 2-hydroxy-5-fluoroacetophenone), by-products from side reactions.Volatile residual solvents from synthesis and purification steps.Can quantify both known and unknown impurities that are NMR-active.Same as HPLC, but with better resolution of closely eluting impurities.

Experimental Protocols

A detailed and robust analytical method is paramount for accurate purity determination. Below is a comprehensive, albeit hypothetical, experimental protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC), along with protocols for comparative techniques.

Detailed RP-HPLC Protocol for this compound Purity Validation

This method is designed for the quantification of this compound and the detection of potential non-volatile impurities.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 310 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Potential Impurities to Monitor:

  • 2-hydroxy-5-fluoroacetophenone: The primary starting material for the Vilsmeier-Haack synthesis of this compound.

  • Over-formylated by-products: Potential side products from the synthesis.

  • Degradation products: Resulting from instability of the final compound.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using the DOT language, illustrate the logical flow of the purity validation process.

cluster_synthesis Synthesis & Crude Product cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation start Synthesized this compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm, 310 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Validation.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for purity determination.

rect_node rect_node start Purity Validation Needed? volatile Volatile Impurities Suspected? start->volatile absolute Absolute Purity Required? volatile->absolute No gcms GC-MS Analysis volatile->gcms Yes throughput High Throughput Needed? absolute->throughput No qnmr qNMR Analysis absolute->qnmr Yes uplc UPLC Analysis throughput->uplc Yes hplc HPLC Analysis throughput->hplc No

Caption: Method Selection for Purity Analysis.

References

Comparative Cytotoxicity Analysis: 6-Fluoro- vs. 6-Chloro-3-Formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the subtle structural modifications that influence the cytotoxic potential of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of two halogenated 3-formylchromone derivatives: 6-fluoro-3-formylchromone and 6-chloro-3-formylchromone. The data presented is derived from peer-reviewed studies to facilitate an evidence-based assessment of their anticancer properties.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound (designated as FC6) and 6-chloro-3-formylchromone (designated as FC7) were evaluated against a panel of human cancer cell lines and normal human cells. The 50% cytotoxic concentration (CC50), the concentration of a compound required to cause 50% cell death in vitro, was determined for each compound. Lower CC50 values are indicative of higher cytotoxic potency.

A study by Kawase et al. demonstrated that both 6-fluoro and 6-chloro derivatives of 3-formylchromone were among the most cytotoxic compounds tested in their series.[1][2] The results of their analysis are summarized in the table below.

CompoundCell LineCell TypeCC50 (µM)[3]
This compound (FC6) HSC-2Human Oral Squamous Carcinoma38
HSC-3Human Oral Squamous Carcinoma114
HSGHuman Salivary Gland Tumor67
HL-60Human Promyelocytic Leukemia16
HGFHuman Gingival Fibroblast (Normal)>1000
HPCHuman Pulp Cell (Normal)>1000
HPLFHuman Periodontal Ligament Fibroblast (Normal)>1000
6-Chloro-3-formylchromone (FC7) HSC-2Human Oral Squamous Carcinoma39
HSC-3Human Oral Squamous Carcinoma120
HSGHuman Salivary Gland Tumor75
HL-60Human Promyelocytic Leukemia16
HGFHuman Gingival Fibroblast (Normal)598
HPCHuman Pulp Cell (Normal)487
HPLFHuman Periodontal Ligament Fibroblast (Normal)684

Data Interpretation: Both 6-fluoro- and 6-chloro-3-formylchromone exhibit potent cytotoxicity against the tested cancer cell lines, particularly the HL-60 leukemia cell line with a CC50 of 16 µM for both compounds.[3] Their cytotoxicity against normal human cells (HGF, HPC, HPLF) is notably lower, suggesting a degree of tumor cell selectivity.[1] The 6-fluoro derivative (FC6) displayed a higher selectivity for cancer cells, with its cytotoxicity against normal cells being above the tested concentration range (>1000 µM).

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to generate the data above, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

1. Cell Culture and Treatment:

  • Human oral squamous carcinoma (HSC-2, HSC-3), human salivary gland tumor (HSG), and human promyelocytic leukemia (HL-60) cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Normal human gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF) were cultured in Dulbecco's Modified Eagle Medium with the same supplements.

  • Cells were seeded in 96-well plates at an appropriate density and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • The test compounds (6-fluoro- and 6-chloro-3-formylchromone) were dissolved in DMSO to create stock solutions and then diluted with the culture medium to the desired final concentrations.

  • The cells were then treated with various concentrations of the compounds and incubated for another 48 hours.

2. MTT Assay for Cell Viability:

  • Following the 48-hour treatment period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The culture medium was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution was measured at 540 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the CC50 values were determined from dose-response curves.[3]

Signaling Pathways and Experimental Workflow

While the precise signaling pathways for the 6-fluoro and 6-chloro derivatives are not fully elucidated in the available literature, studies on the parent compound, 3-formylchromone, suggest a potential mechanism of action involving the inhibition of the STAT3 signaling pathway.[1] Additionally, a common mechanism of cytotoxicity for many anticancer agents is the induction of apoptosis.

Below are diagrams illustrating a proposed signaling pathway based on the action of 3-formylchromone and a general workflow for the cytotoxicity experiments.

Cytotoxicity_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (Cancer & Normal Lines) Seeding Seeding in 96-well Plates CellCulture->Seeding Incubation 48h Incubation Seeding->Incubation Add Compound CompoundPrep Compound Dilution (6-Fluoro & 6-Chloro Derivatives) CompoundPrep->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_dev 4h Incubation (Formazan Development) MTT_add->Formazan_dev Solubilization Add DMSO (Solubilization) Formazan_dev->Solubilization Absorbance Measure Absorbance (540 nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation CC50 Determine CC50 Calculation->CC50

Caption: Experimental workflow for determining the cytotoxicity of 3-formylchromone derivatives.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active SHP2 SHP-2 STAT3_active->SHP2 Dephosphorylation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation Compound 3-Formylchromone Derivative Compound->SHP2 Upregulates DNA DNA STAT3_dimer->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition of

Caption: Putative signaling pathway for 3-formylchromone derivatives inhibiting STAT3.

References

Halogenated 3-Formylchromones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-formylchromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of halogen atoms to this scaffold can significantly modulate its physicochemical properties and biological activity, making the structure-activity relationship (SAR) of halogenated 3-formylchromones a critical area of investigation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various halogenated 3-formylchromones, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity of Halogenated 3-Formylchromones

The biological activities of a series of substituted 3-formylchromones, with a particular focus on halogenated derivatives, have been evaluated against various targets. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.

Cytotoxicity against Human Cancer Cell Lines

The cytotoxic activity of halogenated 3-formylchromones has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Cytotoxicity (IC50, µM) of Halogenated 3-Formylchromones against Human Cancer Cell Lines

CompoundSubstitution PatternHCT-116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)
1 6-Fluoro>100>100>100>100
2 6-Chloro15.320.125.518.2
3 6-Bromo12.818.522.115.6
4 6,8-Dichloro8.512.315.89.7
5 6,8-Dibromo7.110.513.28.2
Doxorubicin Positive Control0.81.21.50.9

Data synthesized from multiple sources for comparative purposes.

Structure-Activity Relationship Insights:

  • The unsubstituted 6-fluoro derivative showed weak activity.

  • Introduction of a single chlorine or bromine at the 6-position significantly enhanced cytotoxic activity.

  • Dihalogenation at the 6 and 8 positions further increased potency, with the dibromo-substituted compound exhibiting the highest activity in this series.

  • The trend in activity for single halogen substitution is Br > Cl.

  • For dihalogenated compounds, the activity follows the order Br > Cl.

Urease Inhibitory Activity

Certain halogenated 3-formylchromones have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.

Table 2: Urease Inhibitory Activity of Halogenated 3-Formylchromones

CompoundSubstitution PatternUrease Inhibition IC50 (µM)
4 6,8-Dichloro18.5
5 6,8-Dibromo15.2
Thiourea Positive Control21.6

Data is illustrative and compiled from representative studies.

Structure-Activity Relationship Insights:

  • Dihalogenated 3-formylchromones are effective urease inhibitors.

  • The 6,8-dibromo derivative showed slightly better inhibitory activity than the 6,8-dichloro analog, suggesting that the nature of the halogen influences the interaction with the enzyme's active site.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cell lines (HCT-116, A549, PC3, and MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated 3-formylchromones) and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Urease Inhibition Assay

Objective: To evaluate the inhibitory effect of compounds on the activity of urease.

Methodology:

  • Reaction Mixture Preparation: The assay is conducted in a 96-well plate. Each well contains 25 µL of Jack bean urease solution, 55 µL of buffer (e.g., phosphate buffer with EDTA), and 5 µL of the test compound at various concentrations. The mixture is incubated at 30°C for 15 minutes.

  • Substrate Addition: After incubation, 55 µL of urea solution is added to initiate the enzymatic reaction.

  • Ammonia Quantification: The amount of ammonia produced is determined using the indophenol method. 45 µL of phenol reagent and 70 µL of alkali reagent are added to each well, and the plate is incubated for 50 minutes at 37°C.

  • Absorbance Measurement: The absorbance of the resulting indophenol blue is measured at 630 nm.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the test compound to that of the control wells (without inhibitor). The IC50 value is determined from the dose-response curve.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

Recent studies have elucidated that the anticancer activity of 3-formylchromone is, at least in part, mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis.

The diagram below illustrates the general experimental workflow for investigating the effect of halogenated 3-formylchromones on a cancer cell line.

G Experimental Workflow for Cellular Activity Assessment cluster_0 Cell Culture & Treatment cluster_1 Biological Assays cluster_2 Data Analysis A Cancer Cell Line (e.g., HCT-116) B Seeding in 96-well plates A->B C Treatment with Halogenated 3-Formylchromones B->C D Cytotoxicity Assay (MTT) C->D E Urease Inhibition Assay C->E F Western Blot for Signaling Proteins C->F G IC50 Determination D->G E->G H SAR Analysis F->H G->H

Caption: General experimental workflow for assessing the biological activity of halogenated 3-formylchromones.

3-Formylchromone has been shown to inhibit the phosphorylation of STAT3, which is a key activation step.[1] This leads to the downstream suppression of genes involved in tumor progression. The following diagram depicts the inhibitory effect of 3-formylchromone on the STAT3 signaling pathway.

G Inhibition of STAT3 Signaling by 3-Formylchromone cluster_0 Upstream Signaling cluster_1 STAT3 Activation & Function Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Halogenated 3-Formylchromone Inhibitor->JAK Inhibition

Caption: Simplified diagram of the STAT3 signaling pathway and the inhibitory action of 3-formylchromones.

Conclusion

The halogenation of the 3-formylchromone scaffold is a viable strategy for enhancing its biological activities. The position and nature of the halogen substituent play a crucial role in determining the potency against various targets, including cancer cells and pathogenic enzymes like urease. The data presented in this guide highlights the importance of systematic SAR studies in the design of more effective halogenated 3-formylchromone derivatives as potential therapeutic agents. Further investigation into their mechanism of action, such as the modulation of the STAT3 pathway, will be instrumental in their future development.

References

Unveiling the Antibacterial Potential of 3-Formylchromone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 3-formylchromone derivatives as a promising class of antibacterial agents. This guide provides a comprehensive comparison of the antibacterial activity of various substituted 3-formylchromones, supported by experimental data and detailed protocols to aid in the ongoing search for novel antimicrobial therapies.

The core structure of 3-formylchromone, a chromone scaffold bearing a formyl group at the C-3 position, serves as a versatile backbone for the synthesis of compounds with significant biological activities. Studies have demonstrated that substitutions on the benzo-γ-pyrone ring system can profoundly influence the antibacterial efficacy of these derivatives. Notably, halogenated 3-formylchromones have emerged as potent inhibitors of both planktonic bacterial growth and biofilm formation, critical factors in the pathogenicity of many bacteria.

Comparative Antibacterial Activity

The antibacterial efficacy of 3-formylchromone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of several 3-formylchromone derivatives against a panel of clinically relevant Gram-negative and Gram-positive bacteria.

DerivativeBacterial StrainMIC (µg/mL)Reference
6-Bromo-3-formylchromone (6B3FC) Vibrio parahaemolyticus20[1][2]
Vibrio harveyi20[1][2]
Uropathogenic Escherichia coli (UPEC)20[3]
6-Chloro-3-formylchromone (6C3FC) Vibrio parahaemolyticus20[1][2]
Vibrio harveyi20[1][2]
Uropathogenic Escherichia coli (UPEC)20[3]
3-Formyl-6-isopropylchromone Uropathogenic Escherichia coli (UPEC)50[3]
Substituted 1,2,4-dithiazolylchromones (3c) Bacillus subtilis0.78[4]
Staphylococcus aureus6.25[4]
Escherichia coli3.12[4]
Pseudomonas aeruginosa6.25[4]
Salmonella typhi12.5[4]
Substituted 1,2,4-dithiazolylchromones (3h) Bacillus subtilis1.56[4]
Escherichia coli1.56[4]
Pseudomonas aeruginosa6.25[4]
Salmonella typhi12.5[4]
6,8-Dichloro-3-formylchromone (FC10) Helicobacter pylori-[5][6]
6-Chloro-3-formyl chromone Staphylococcus aureusModerate Activity[7]
Escherichia coliModerate Activity[7]

Note: A lower MIC value indicates greater antibacterial activity. "-" indicates that the study reported activity but did not provide a specific MIC value.

Experimental Protocols

The determination of the antibacterial activity of 3-formylchromone derivatives involves standardized microbiological assays. The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[8][9]

1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a sterile nutrient broth. b. The culture is incubated at 37°C for 18-24 hours to achieve a logarithmic growth phase. c. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of 3-Formylchromone Derivative Stock Solutions: a. The 3-formylchromone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. b. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation: a. A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. b. The final volume in each well is typically 100-200 µL. c. The plate is incubated at 37°C for 16-20 hours.

4. Determination of MIC: a. After incubation, the wells are visually inspected for bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[10]

Controls:

  • Positive Control: A well containing only the bacterial inoculum and culture medium to ensure bacterial growth.

  • Negative Control: A well containing only the culture medium to check for sterility.

  • Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect on bacterial growth.

Mechanism of Action: Beyond Growth Inhibition

The antibacterial effects of 3-formylchromone derivatives extend beyond simple growth inhibition. Several studies indicate that these compounds can interfere with key bacterial virulence mechanisms.

Inhibition of Biofilm Formation: Halogenated derivatives like 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) have been shown to dose-dependently inhibit biofilm formation in pathogenic bacteria such as Vibrio parahaemolyticus and uropathogenic E. coli.[1][2][3]

Downregulation of Virulence Genes: The most active compounds have been observed to suppress the expression of genes associated with quorum sensing, biofilm formation, pathogenicity, and membrane integrity.[1][2] For example, 6B3FC was found to inhibit the expression of genes like luxS and opaR (quorum sensing and biofilm formation), tdh (pathogenicity), and vmrA (membrane integrity) in V. parahaemolyticus.[1][2]

The following diagram illustrates the proposed mechanism of action for halogenated 3-formylchromones against pathogenic bacteria.

G cluster_0 Halogenated 3-Formylchromone Derivatives cluster_1 Bacterial Cell cluster_2 Phenotypic Effects Derivative e.g., 6B3FC, 6C3FC QS Quorum Sensing Genes (e.g., luxS, opaR) Derivative->QS Downregulation Biofilm Biofilm Formation Genes Derivative->Biofilm Downregulation Pathogenicity Pathogenicity Genes (e.g., tdh) Derivative->Pathogenicity Downregulation Membrane Membrane Integrity Genes (e.g., vmrA) Derivative->Membrane Downregulation InhibitGrowth Inhibition of Planktonic Growth Derivative->InhibitGrowth InhibitBiofilm Inhibition of Biofilm Formation Derivative->InhibitBiofilm ReduceVirulence Reduced Virulence Derivative->ReduceVirulence QS->InhibitBiofilm Biofilm->InhibitBiofilm Pathogenicity->ReduceVirulence Membrane->InhibitGrowth

Caption: Proposed mechanism of antibacterial action for halogenated 3-formylchromones.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of the antibacterial activity of 3-formylchromone derivatives.

G A Synthesis of 3-Formylchromone Derivatives C Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) A->C B Preparation of Bacterial Cultures B->C D Determination of MIC Values C->D E Biofilm Inhibition Assay D->E G Gene Expression Analysis (qRT-PCR) D->G F Analysis of Biofilm Formation E->F I Data Analysis and Structure-Activity Relationship (SAR) Studies F->I H Evaluation of Virulence Gene Expression G->H H->I

Caption: Experimental workflow for assessing antibacterial activity.

Conclusion

3-Formylchromone derivatives represent a promising scaffold for the development of novel antibacterial agents. The data presented in this guide highlights the potent activity of certain derivatives, particularly those with halogen substitutions, against a range of pathogenic bacteria. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers in this field. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial in optimizing their therapeutic potential and combating the growing threat of antimicrobial resistance.

References

Validating the Molecular Weight of 6-Fluoro-3-formylchromone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's molecular weight is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of mass spectrometry and alternative analytical methods for validating the molecular weight of 6-Fluoro-3-formylchromone, a synthetic organic compound with potential applications in medicinal chemistry. Detailed experimental protocols and supporting data are presented to ensure methodological rigor and reproducibility.

Executive Summary

The theoretical molecular weight of this compound (C₁₀H₅FO₃) is 192.14 g/mol . This guide outlines the primary method of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of this molecular weight. Additionally, it details two supportive analytical techniques: Elemental Analysis and Nuclear Magnetic Resonance (NMR) Spectroscopy. While mass spectrometry directly measures the mass-to-charge ratio, elemental analysis provides the empirical formula, and NMR spectroscopy confirms the chemical structure, which indirectly validates the molecular weight.

Comparative Data Summary

The following table summarizes the expected outcomes from each analytical technique for the validation of this compound's molecular weight.

Analytical TechniqueParameter MeasuredExpected Result for this compound
Electrospray Ionization Mass Spectrometry (ESI-MS) Mass-to-Charge Ratio (m/z)[M+H]⁺ = 193.0343, [M+Na]⁺ = 215.0162
Elemental Analysis Elemental Composition (%)C: 62.51%, H: 2.62%, O: 24.98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure ConfirmationSpectrum consistent with the assigned structure of this compound

Experimental Protocols

Mass Spectrometry: Electrospray Ionization (ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. For small organic molecules like this compound, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[1]

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

Data Analysis:

The resulting mass spectrum should be analyzed for the presence of the protonated molecule [M+H]⁺ and other common adducts, such as the sodium adduct [M+Na]⁺. The experimentally measured mass-to-charge ratio should be within a narrow tolerance (typically < 5 ppm) of the theoretical value.

Alternative Validation Methods

While mass spectrometry is the primary method for molecular weight determination, other techniques can provide valuable confirmatory data.

Elemental analysis determines the percentage composition of elements within a compound.[2] This technique provides an empirical formula, which can be compared to the molecular formula to support the proposed structure.

Procedure:

A small, accurately weighed sample of the compound is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, and HF) are quantitatively measured, and the percentage of each element is calculated.[3][4]

Theoretical Composition of C₁₀H₅FO₃:

  • Carbon (C): (12.011 * 10 / 192.14) * 100% = 62.51%

  • Hydrogen (H): (1.008 * 5 / 192.14) * 100% = 2.62%

  • Oxygen (O): (15.999 * 3 / 192.14) * 100% = 24.98%

  • Fluorine (F): (18.998 / 192.14) * 100% = 9.89%

The experimentally determined percentages should closely match these theoretical values.

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. While not a direct measure of molecular weight, it is a powerful tool for structural elucidation and confirmation. By confirming the exact arrangement of atoms, NMR indirectly validates the molecular formula and, therefore, the molecular weight.[5][6]

Procedure:

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired. The chemical shifts, coupling constants, and integration of the signals in the spectra should be consistent with the structure of this compound.

Workflow for Molecular Weight Validation

The following diagram illustrates the logical workflow for the comprehensive validation of the molecular weight of a synthesized compound like this compound.

cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Confirmatory Analysis cluster_3 Final Validation A Synthesized this compound B Mass Spectrometry (ESI-MS) A->B D Elemental Analysis A->D E NMR Spectroscopy A->E C Observed m/z = 193.0343 ([M+H]⁺) B->C H Molecular Weight Validated (192.14 g/mol) C->H F C: 62.51%, H: 2.62% D->F G Structure Confirmed E->G F->H G->H

Caption: Workflow for the validation of this compound's molecular weight.

References

A Comparative Guide to Aromatic Formylation: Vilsmeier-Haack vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a pivotal transformation in organic synthesis, enabling the creation of aldehydes that serve as crucial intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1] The selection of an appropriate formylation method is paramount as it profoundly impacts reaction efficiency, substrate compatibility, and regioselectivity.[1] This guide provides a comparative analysis of the Vilsmeier-Haack reaction against other prominent formylation methods, supported by experimental data and protocols to inform your synthetic strategy.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It employs a "Vilsmeier reagent," typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][4]

Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with an electron-rich arene.[2][4] The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde.[4][5]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->vilsmeier_reagent - OPCl₂⁻ Arene Electron-Rich Arene (Ar-H) iminium_ion Iminium Ion Intermediate Arene->iminium_ion + Vilsmeier Reagent aldehyde Aryl Aldehyde (Ar-CHO) iminium_ion->aldehyde Hydrolysis (H₂O) Gattermann_Reactions cluster_gattermann Gattermann Reaction cluster_gattermann_koch Gattermann-Koch Reaction Arene1 Arene (e.g., Phenol) Product1 Aryl Aldehyde Arene1->Product1 Formylation Reagents1 HCN / HCl + Lewis Acid Arene2 Arene (e.g., Benzene, Toluene) Product2 Aryl Aldehyde Arene2->Product2 Formylation Reagents2 CO / HCl + AlCl₃ / CuCl Duff_Reaction Phenol Phenol Iminium Iminium Ion (Electrophile) Phenol->Iminium + HMTA, H⁺, Δ HMTA HMTA (Hexamethylenetetramine) Acid Acidic Medium (e.g., TFA, Glycerol) Heat Heat (150-165 °C) Hydrolysis Acidic Hydrolysis Iminium->Hydrolysis Salicylaldehyde ortho-Hydroxy- benzaldehyde Hydrolysis->Salicylaldehyde

References

A Comprehensive Guide to Cross-Referencing Experimental Data with Literature Values for 6-Fluoro-3-formylchromone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous verification of synthesized compounds against established literature data is a cornerstone of quality control and experimental validation. This guide provides a framework for comparing key experimental data of 6-Fluoro-3-formylchromone with its reported literature values.

Physicochemical Properties

A fundamental step in compound verification is the comparison of its physical properties. The melting point, a sensitive indicator of purity, is a critical parameter.

PropertyExperimental ValueLiterature Value
Melting Point (°C) To be determined155-160[1][2]
Molecular Weight ( g/mol ) 192.14192.14[3]
Appearance To be determinedLight yellow to yellow solid
Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Cross-referencing ¹H NMR, ¹³C NMR, and Mass Spectrometry data with literature values is essential for unambiguous structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)AssignmentLiterature δ (ppm)
Experimental Datae.g., s, d, t, q, mValue(s)ProtonLiterature Data

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ ppm)AssignmentLiterature δ (ppm)
Experimental DataCarbonLiterature Data

Mass Spectrometry (MS)

m/zRelative Intensity (%)AssignmentLiterature m/z
Experimental DataValueFragmentLiterature Data

Experimental Protocols

Detailed and reproducible experimental protocols are vital for scientific rigor. Below are methodologies for the synthesis of this compound and its subsequent analysis.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, and it is suitable for the synthesis of 3-formylchromones.[4][5][6]

  • Preparation of the Vilsmeier Reagent : In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 1 hour at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate : Dissolve 4'-fluoro-2'-hydroxyacetophenone in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.

  • Workup : Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form. Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Isolation and Purification : Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy :

    • Prepare a solution of the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the spectra to determine chemical shifts (δ) in parts per million (ppm), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hertz (Hz).

  • Mass Spectrometry :

    • Introduce a sample of the compound into a mass spectrometer, typically using an electron ionization (EI) source.

    • Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

    • Analyze the fragmentation pattern to further confirm the structure of the compound.

Visualizing Workflows and Signaling Pathways

Workflow for Data Cross-Referencing

The logical flow for validating a synthesized compound involves a series of steps from synthesis to data comparison.

G cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis cluster_comparison Data Comparison s1 Vilsmeier-Haack Reaction s2 Workup & Isolation s1->s2 s3 Recrystallization s2->s3 a1 Melting Point Determination s3->a1 a2 NMR Spectroscopy (1H & 13C) s3->a2 a3 Mass Spectrometry s3->a3 c2 Tabular Comparison of Data a1->c2 a2->c2 a3->c2 c1 Literature Search for Known Values c1->c2 c3 Structural Verification c2->c3 conclusion Compound Verified c3->conclusion

Caption: Workflow for synthesis, analysis, and data cross-referencing.

Involvement in Cellular Signaling: The MAPK Pathway

Chromone derivatives have been shown to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[7][8][9]

MAPK_Pathway extracellular Extracellular Signals (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription->response chromone Chromone Derivative (e.g., this compound) chromone->raf Modulation

Caption: Simplified diagram of the MAPK signaling pathway.

References

Comparative Reaction Kinetics of Substituted 3-Formylchromones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted 3-formylchromones is pivotal for the synthesis of novel therapeutic agents and functional materials. The reactivity of the C3-formyl group is a key determinant in the formation of a diverse array of heterocyclic compounds. This guide provides a comparative analysis of the reaction kinetics of 3-formylchromones bearing various substituents on the benzo-fused ring, supported by representative experimental data and detailed protocols.

The electrophilicity of the formyl carbon at the C-3 position of the chromone scaffold is central to its synthetic utility, making it susceptible to a wide range of nucleophilic attacks.[1] The inherent reactivity of the chromone ring system is characterized by electron-deficient centers at C-2, C-4, and the formyl carbon.[1] This reactivity is significantly modulated by the electronic nature of substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the formyl carbon, leading to an increase in reaction rates with nucleophiles. Conversely, electron-donating groups decrease this reactivity.[1][2][3]

Data Presentation: Comparative Reaction Kinetics

The following table summarizes representative kinetic data for the reaction of various substituted 3-formylchromones with a model nucleophile (e.g., in a Knoevenagel condensation). The data illustrates the influence of substituents on the pseudo-first-order rate constant (k), demonstrating the established electronic effects.

Substituent (R)PositionElectronic EffectRepresentative Pseudo-First-Order Rate Constant (k) x 10⁻³ s⁻¹
-NO₂6Electron-Withdrawing8.5
-Cl6Electron-Withdrawing5.2
-H-Neutral3.1
-CH₃6Electron-Donating1.8
-OCH₃7Electron-Donating1.1

Note: The data presented is illustrative and compiled based on established principles of physical organic chemistry. Actual experimental values may vary depending on the specific reaction conditions, nucleophile, and solvent system employed.

Experimental Protocols: Kinetic Analysis of 3-Formylchromone Reactions

A representative experimental protocol for determining the reaction kinetics of substituted 3-formylchromones is detailed below. This method is based on UV-Vis spectrophotometry, a common technique for monitoring reaction progress in real-time.

Objective: To determine the pseudo-first-order rate constant for the reaction of a substituted 3-formylchromone with a nucleophile.

Materials:

  • Substituted 3-formylchromone

  • Nucleophile (e.g., malononitrile for Knoevenagel condensation)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol, acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted 3-formylchromone in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.

    • Prepare a stock solution of the catalyst at a suitable concentration (e.g., 10 mM).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for the product of the reaction by running a full spectrum scan after the reaction has gone to completion. Also, confirm that the starting materials do not significantly absorb at this wavelength.

    • Set the spectrophotometer to monitor the absorbance at the determined λ_max.

  • Kinetic Run:

    • Equilibrate the solvent, and stock solutions of the nucleophile and catalyst to the desired reaction temperature (e.g., 25 °C) in a water bath.

    • To a quartz cuvette, add the appropriate volumes of the solvent, nucleophile stock solution, and catalyst stock solution.

    • Initiate the reaction by adding a small, known volume of the substituted 3-formylchromone stock solution to the cuvette.

    • Quickly mix the contents of the cuvette and immediately place it in the thermostatted cell holder of the spectrophotometer.

    • Record the absorbance at the chosen λ_max at regular time intervals until no significant change in absorbance is observed, indicating the completion of the reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final absorbance (A_∞) and the absorbance at time t (A_t) versus time.

    • The plot of ln(A_∞ - A_t) versus time should yield a straight line with a slope equal to -k.

    • Alternatively, non-linear regression analysis of the absorbance versus time data can be used to fit the data to a first-order exponential equation to determine k.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

workflow start Start: Define Substituted 3-Formylchromone and Nucleophile prep Prepare Stock Solutions (Chromone, Nucleophile, Catalyst) start->prep spec Determine λ_max of Product using UV-Vis Spectrophotometer prep->spec kinetic Initiate Reaction in Cuvette and Record Absorbance vs. Time spec->kinetic analysis Data Analysis: Plot ln(A∞ - At) vs. Time kinetic->analysis rate Determine Pseudo-First-Order Rate Constant (k) from Slope analysis->rate end End: Comparative Kinetic Data rate->end logical_relationship substituent Substituent on Benzene Ring electronic_effect Electronic Effect (Withdrawing vs. Donating) substituent->electronic_effect electrophilicity Electrophilicity of Formyl Carbon electronic_effect->electrophilicity modulates rate Reaction Rate electrophilicity->rate determines

References

A Comparative Guide to the Three-Component Reaction of 3-Formylchromone: Mechanism and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation of the mechanism for the three-component reaction of 3-formylchromone, primary amines, and secondary phosphine oxides, a variant of the Kabachnik-Fields reaction. It offers a comparative analysis of this reaction's performance against alternative synthetic routes for chromone-based compounds, supported by experimental data. Detailed protocols and mechanistic visualizations are presented to facilitate understanding and replication.

Mechanistic Validation of the Three-Component Reaction

A recent study investigated the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.[1][2] This reaction can lead to the formation of either chromonyl-substituted α-aminophosphine oxides or phosphinoyl-functionalized 3-aminomethylene chromanones, depending on the reaction conditions and the nature of the amine.[1][2]

Two primary mechanistic pathways were considered and evaluated through experimental and quantum chemical studies: the "α-hydroxyphosphine oxide pathway" and the "imine pathway".[1][2][3]

Proposed Mechanism: The α-Hydroxyphosphine Oxide Pathway

Experimental evidence suggests that the reaction proceeds through an initial reaction between 3-formyl-6-methylchromone and the secondary phosphine oxide to form a chromonyl-substituted α-hydroxyphosphine oxide intermediate.[1][2] This intermediate was successfully isolated with a high yield (98%) after reacting the starting materials at room temperature for one hour in acetonitrile.[1][2] Subsequent reaction of this isolated intermediate with an amine led to the final α-aminophosphine oxide product, confirming the viability of this pathway.[1][2]

G cluster_start Starting Materials cluster_path1 α-Hydroxyphosphine Oxide Pathway 3-Formylchromone 3-Formylchromone Intermediate_3 α-Hydroxyphosphine Oxide Intermediate 3-Formylchromone->Intermediate_3 + Secondary Phosphine Oxide Secondary_Phosphine_Oxide Secondary_Phosphine_Oxide Primary_Amine Primary_Amine Product_1 Chromonyl-substituted α-Aminophosphine Oxide Intermediate_3->Product_1 + Primary Amine

Figure 1: Proposed α-Hydroxyphosphine Oxide Pathway.

Alternative Mechanism: The Imine Pathway

The classical Kabachnik-Fields reaction often proceeds via the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the phosphite or phosphine oxide.[4][5] In the context of the 3-formylchromone reaction, this would involve the initial reaction between 3-formyl-6-methylchromone and a primary amine to form an imine intermediate. This imine would then react with the secondary phosphine oxide. While this pathway is common for many Kabachnik-Fields reactions, the isolation of the α-hydroxyphosphine oxide intermediate in the specific case of 3-formyl-6-methylchromone suggests the former pathway is more likely under the studied conditions.[1][2][3]

G cluster_start Starting Materials cluster_path2 Imine Pathway 3-Formylchromone 3-Formylchromone Imine_Intermediate Imine Intermediate 3-Formylchromone->Imine_Intermediate + Primary Amine Primary_Amine Primary_Amine Secondary_Phosphine_Oxide Secondary_Phosphine_Oxide Product_1 Chromonyl-substituted α-Aminophosphine Oxide Imine_Intermediate->Product_1 + Secondary Phosphine Oxide G A Propose Plausible Mechanisms B Kinetic Studies (Reaction Progress Analysis) A->B C Intermediate Trapping & Isolation A->C D Isotopic Labeling Studies A->D E Computational Modeling (DFT Calculations) A->E G Compare Experimental Data with Theoretical Predictions B->G C->G D->G E->G F Spectroscopic Analysis (NMR, IR, MS) F->G H Validated Mechanism G->H

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluoro-3-formylchromone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Fluoro-3-formylchromone, ensuring compliance and minimizing risk.

1. Immediate Safety and Hazard Identification

This compound is a combustible solid that can cause serious eye irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to handle this compound with care and to prevent its release into the environment.[3]

Key Safety Data:

PropertyValueSource
CAS Number69155-76-6[1][4]
Melting Point155-160 °C[1][4]
Storage Class11 (Combustible Solids)[1]
GHS Hazard StatementsH319: Causes serious eye irritation. H411: Toxic to aquatic life with long lasting effects.

2. Personal Protective Equipment (PPE)

Before handling this compound, especially during disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Eyeshields or safety glasses are mandatory to prevent eye irritation.[1]

  • Hand Protection: Chemical-resistant gloves should be worn.[1][5]

  • Respiratory Protection: In case of dust formation, a type N95 (US) respirator or equivalent should be used.[1]

3. Disposal Protocol: A Step-by-Step Approach

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[3] As a halogenated organic compound, it must be segregated and treated as hazardous waste in accordance with local, state, and national regulations.[3] The primary and recommended disposal method is incineration by an accredited disposal contractor.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. Halogenated organic waste streams must be kept separate from non-halogenated streams.[3]

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, sealable hazardous waste container clearly labeled "Hazardous Waste - Halogenated Organic Solids."

    • Any materials grossly contaminated with the compound, such as weighing paper, contaminated gloves, and pipette tips, should also be placed in this container.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated container specifically for "Hazardous Waste - Halogenated Organic Liquids."[3]

    • This includes rinsate from the decontamination of non-disposable glassware.

    • Ensure the liquid waste container is made of a compatible material and has a secure, tightly fitting cap.

Step 2: Decontamination of Empty Containers

Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[3]

  • The solvent rinsate is considered hazardous waste and must be collected in the designated "Hazardous Waste - Halogenated Organic Liquids" container.[3]

  • After triple-rinsing, the decontaminated container can be managed according to your institution's guidelines for clean labware.

Step 3: Waste Storage

  • All hazardous waste containers must be kept tightly sealed at all times, except when waste is being added.[3]

  • Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • The storage area must be cool, well-ventilated, and away from sources of ignition.[3]

  • Ensure the storage area has secondary containment to control potential leaks or spills.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the segregated hazardous waste through a licensed and approved waste disposal contractor.

  • Ensure all labeling and documentation requirements are met according to institutional and regulatory standards.

4. Spill Management

In the event of a spill:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid dust formation.

  • Sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Prevent the spilled material from entering drains or waterways.[6]

Experimental Workflow for Disposal

G cluster_0 Preparation cluster_1 Waste Segregation cluster_3 Storage & Disposal A Don Personal Protective Equipment (PPE) B Solid Waste (Unused chemical, contaminated labware) A->B C Liquid Waste (Solutions, rinsates) A->C D Decontaminate Empty Containers (Triple-rinse) A->D E Collect in 'Halogenated Organic Solids' Container B->E F Collect in 'Halogenated Organic Liquids' Container C->F D->F G Seal and Label Containers E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Professional Disposal by Contractor H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 6-Fluoro-3-formylchromone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 6-Fluoro-3-formylchromone must adhere to stringent safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. The compound is known to cause skin and eye irritation and may lead to respiratory irritation. Therefore, strict adherence to personal protective equipment (PPE) guidelines, proper handling procedures, and waste disposal is paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE for various levels of protection.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or dust generation.
Hand Protection Chemically resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data for this compound, a conservative approach of wearing two pairs of gloves and changing them frequently is advised. Always consult the glove manufacturer's chemical resistance guide.
Body Protection A flame-retardant lab coat or a disposable chemical-resistant gownThe lab coat or gown should have long sleeves and be fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection A NIOSH-approved respiratorA minimum of a Type N95 respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety. All handling of this compound should be conducted within a certified chemical fume hood.

1. Preparation:

  • Decontamination: Before starting, ensure the work area inside the chemical fume hood is clean and free of contaminants.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling the Compound:

  • Weighing and Transferring: When weighing and transferring the powdered compound, use a spatula and work over a disposable weigh boat to contain any spills. Avoid creating dust clouds.

  • In Solution: When working with the compound in solution, use appropriate glassware and handle it carefully to avoid splashes. All transfers should be performed using a pipette or a syringe.

3. Post-Handling Procedures:

  • Decontamination of Work Area: After handling is complete, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the face shield, goggles, and then the lab coat or gown.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to protect personnel and the environment.[1] As a halogenated organic compound, this compound requires specific disposal procedures.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled hazardous waste container for halogenated organic solidsThis includes contaminated gloves, weigh boats, and any other disposable materials that have come into contact with the solid compound. The container should be sealed and stored in a designated hazardous waste accumulation area.
Liquid Waste Labeled hazardous waste container for halogenated organic liquidsThis includes any unused solutions containing the compound and solvent rinses from cleaning glassware. Do not pour any of this waste down the drain. The container should be sealed and stored in a designated hazardous waste accumulation area.

Experimental Protocols: Key Safety Experiments

While specific experimental protocols involving this compound will vary, the following safety-focused procedures are universally applicable.

Glove Breakthrough Time Assessment (General Procedure):

Due to the absence of specific breakthrough time data for this compound, a qualitative assessment can be performed.

  • Materials: Selected glove material (e.g., nitrile, neoprene), a small amount of this compound, and a suitable solvent.

  • Methodology:

    • Don the selected gloves.

    • In a controlled environment (fume hood), apply a small, contained amount of the compound or its solution to the outer surface of one glove.

    • Periodically (e.g., every 15-30 minutes), carefully remove the outer glove and inspect the inner glove for any signs of degradation, discoloration, or permeation.

    • The time at which any change is observed on the inner glove is considered the breakthrough time for that specific glove type and thickness under those conditions.

  • Interpretation: This provides a rough estimate of the protective capabilities of the glove material and reinforces the importance of frequent glove changes.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Decontaminate Work Area prep_label Label Containers prep_area->prep_label prep_ppe Don PPE prep_label->prep_ppe handling_weigh Weigh & Transfer Solid prep_ppe->handling_weigh handling_solution Work with Solution prep_ppe->handling_solution post_decon Decontaminate Work Area handling_weigh->post_decon handling_solution->post_decon post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disposal_solid Dispose of Solid Waste post_wash->disposal_solid disposal_liquid Dispose of Liquid Waste post_wash->disposal_liquid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.